Tert-butyl 7-bromoquinolin-4-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBYJYCMRUHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of tert-butyl 7-bromoquinolin-4-ylcarbamate?
An In-depth Technical Guide to tert-butyl 7-bromoquinolin-4-ylcarbamate for Researchers and Drug Development Professionals
Introduction
This compound is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its molecular structure, which combines a quinoline core, a strategically placed bromine atom, and a tert-butoxycarbonyl (Boc) protecting group, makes it a highly versatile building block for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, offering field-proven insights for professionals in research and development.
Chemical Structure and Physicochemical Properties
The unique reactivity and utility of this compound stem directly from its distinct structural features. Its molecular formula is C14H15BrN2O2, and it has a molecular weight of approximately 323.18 g/mol .[1]
The structure can be deconstructed into three primary components:
-
The Quinoline Core : Quinoline is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[3] Its bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, provides a rigid framework that can be extensively functionalized to modulate biological activity.[3]
-
The 7-Bromo Substituent : The bromine atom at the 7-position of the quinoline ring is a critical synthetic handle. Halogenated aromatic rings are prime substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents at this position. This allows for the systematic exploration of the chemical space to optimize molecular properties.
-
The 4-tert-butyl Carbamate Group : The amine at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3] The steric bulk of the tert-butyl group can also influence the molecule's reactivity and conformation.[1]
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1416438-99-7 | [1] |
| Molecular Formula | C14H15BrN2O2 | [1] |
| Molecular Weight | 323.18 g/mol | [1] |
| Appearance | Solid (typical) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
Synthetic Protocol
The synthesis of this compound is typically achieved through the protection of 4-amino-7-bromoquinoline. The causality behind this choice is straightforward: installing the Boc protecting group masks the nucleophilicity of the amine, thereby allowing for selective functionalization at the C7-bromo position in subsequent steps.
Step-by-Step Methodology:
-
Dissolution : Dissolve 4-amino-7-bromoquinoline in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation : Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[4]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The dual functionality of this compound makes it a powerful intermediate for creating libraries of diverse compounds for high-throughput screening. Its derivatives have shown potential in various therapeutic areas.
-
Oncology : The quinoline and quinazolinone scaffolds are integral to many kinase inhibitors.[5] This intermediate serves as a crucial starting material for synthesizing potent and selective inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[5] After modifying the 7-position via cross-coupling, the Boc group can be removed to allow for further derivatization at the 4-amino position, leading to potent anticancer agents.[5]
-
Antimicrobial Agents : The quinoline core is also a well-established pharmacophore in antimicrobial drug discovery.[5] This building block can be used to develop novel antimicrobial compounds, potentially acting as inhibitors of bacterial DNA gyrase or topoisomerase IV.[5]
-
Agrochemicals : Beyond pharmaceuticals, this compound can be used as a precursor for bioactive molecules in the agrochemical industry for applications in pest control or as crop growth regulators.[1]
Application Logic Diagram
Caption: Logical flow from the intermediate to potential applications.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed synthetic tool. Its structure, featuring a biologically relevant quinoline core and two distinct, orthogonally reactive sites, provides researchers with a versatile platform for innovation. The C7-bromo position allows for the introduction of molecular diversity through robust cross-coupling chemistry, while the C4-Boc-protected amine offers a secondary point for modification. This combination of features solidifies its importance as a high-value intermediate in the rational design of novel therapeutics, agrochemicals, and advanced materials.
References
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Cas 1416438-99-7,this compound. LookChem. [Link]
-
tert-Butyl (7-bromoquinolin-4-yl)carbamate. MySkinRecipes. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
Sources
Physical and chemical properties of tert-butyl 7-bromoquinolin-4-ylcarbamate
An In-depth Technical Guide to tert-butyl 7-bromoquinolin-4-ylcarbamate
Introduction
This compound (CAS No. 1416438-99-7) is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, which combines a versatile 7-bromoquinoline core with a stable N-tert-butoxycarbonyl (Boc) protected amine at the 4-position, offers a dual-functional platform for the synthesis of complex molecular entities. The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[2] The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc group provides a robust yet readily cleavable protecting group for the amine, enabling sequential and site-selective modifications.[3]
This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While empirical data such as melting and boiling points are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 1416438-99-7 | [1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 323.19 g/mol | [1] |
| Appearance | Off-white to white solid | Inferred from[4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, THF, and ethyl acetate. | Inferred from synthetic protocols[5][6] |
Molecular Structure and Reactivity Analysis
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional moieties: the bromo-substituted quinoline ring and the N-Boc protecting group.
The 7-Bromoquinoline Core: A Handle for Diversification
The bromine atom at the C7 position of the quinoline ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies. Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of diverse aminoquinoline derivatives.[3]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common strategy for extending conjugation or introducing linkers.[3]
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.[3]
The strategic placement of bromine at the 7-position allows for late-stage functionalization, a critical advantage in the synthesis of compound libraries for high-throughput screening.
The 4-N-Boc-Carbamate Group: A Robust Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions, including basic, reductive, and nucleophilic environments.[3] This stability is crucial when performing chemistry at the 7-bromo position.
The Boc group can be selectively and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an ethereal solvent. The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine.[3] This orthogonality allows for a multi-step, site-selective synthetic strategy.
Sources
An In-Depth Technical Guide to Tert-butyl 7-bromoquinolin-4-ylcarbamate
Introduction: Strategic Importance in Medicinal Chemistry
Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS No. 1416438-99-7) is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a quinoline core, a strategically positioned bromine atom, and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a broad range of activities including anticancer and antimicrobial properties.[3] The bromine atom at the 7-position serves as a key handle for introducing further molecular diversity through cross-coupling reactions, while the Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected characterization data, and its applications in modern drug discovery.
Physicochemical and Structural Properties
This compound is a carbamate derivative of 7-bromoquinolin-4-ylamine.[1] The presence of the bulky tert-butyl group provides steric hindrance, which can influence the compound's reactivity and pharmacological profile.[1]
| Property | Value | Reference |
| CAS Number | 1416438-99-7 | [1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 323.19 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | No data available | [1] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is achieved through the protection of the primary amine of 7-bromoquinolin-4-ylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the acid-labile Boc protecting group onto an amine.[4][5][6]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
7-bromoquinolin-4-ylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromoquinolin-4-ylamine (1 equivalent) in anhydrous THF or DCM.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents) or a catalytic amount of DMAP. The base acts as a scavenger for the acid generated during the reaction.[7]
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The amine nucleophilically attacks the carbonyl carbon of the Boc anhydride.[4][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), aromatic protons on the quinoline ring (multiplets, ~7.0-8.5 ppm, 5H), and the NH proton of the carbamate (singlet, ~9.0-10.0 ppm, 1H). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), aromatic carbons of the quinoline ring (~110-150 ppm), and the carbonyl carbon of the carbamate (~153 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 324.0 and 326.0, corresponding to the bromine isotopes. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1725 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
Applications in Research and Development
This compound is a valuable intermediate with broad potential applications:
-
Pharmaceutical Research: It serves as a precursor for the synthesis of novel drug candidates.[1] The quinoline core is a key feature in many kinase inhibitors used in oncology, and the bromo- and amino- functionalities allow for the exploration of structure-activity relationships.[3] The carbamate group itself is a structural motif found in various therapeutic agents.[8]
-
Agrochemicals: This compound can be used as a starting material for the development of new pesticides, herbicides, and plant growth regulators.[1]
-
Materials Science: The unique electronic and structural properties of quinoline derivatives make this compound a potential building block for novel organic electronic materials.[1]
Safety and Handling
Detailed toxicological data for this compound is not available.[9] Therefore, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
-
First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]
Conclusion
This compound is a strategically important synthetic intermediate that provides a gateway to a wide array of complex quinoline derivatives. Its well-defined structure and reactive handles make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, ensuring a reliable route to this versatile compound. As with all research chemicals, appropriate safety precautions must be observed during its handling and use.
References
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LookChem. (n.d.). Cas 1416438-99-7, this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)carbamate. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[(7-bromo-3-quinolyl)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(7-bromo-3-quinolyl_methyl_carbamate]([Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
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PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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In-Depth Technical Guide: Spectral and Synthetic Analysis of Tert-butyl 7-bromoquinolin-4-ylcarbamate
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
In the pursuit of creating a comprehensive technical guide for tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS No. 1416438-99-7), we have encountered a significant challenge. Despite extensive searches of scientific databases, peer-reviewed literature, and patent filings, detailed experimental spectral data (NMR, IR, MS) and a specific, reproducible synthetic protocol for this particular molecule are not publicly available at this time.
The core of our commitment is to provide scientifically accurate and verifiable information. To fabricate or extrapolate spectral data from related but distinct compounds would compromise the integrity of this guide and could be misleading for critical research and development applications.
Therefore, while we cannot present the intended in-depth analysis of experimental data for this compound, we are providing a foundational guide that outlines the expected synthetic strategies and the principles of spectral interpretation for this class of molecules. This guide is based on established chemical principles and data from closely related analogues, offering a strong theoretical framework for researchers working with this or similar compounds.
We will continue to monitor for new publications and data concerning this compound and will update this guide as verifiable information becomes available.
Introduction to this compound
This compound is a halogenated quinoline derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization.
Key Molecular Features:
-
Quinoline Scaffold: A bicyclic aromatic heterocycle that is a cornerstone of many antimalarial, antibacterial, and anticancer drugs.
-
Bromine at the 7-position: Provides a site for synthetic elaboration through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups.
-
Boc-protected Amine at the 4-position: The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Prospective Synthetic Pathways
The synthesis of this compound would likely commence from a suitably substituted aniline, proceeding through the construction of the quinoline ring system, followed by the introduction of the carbamate group. A plausible synthetic route is outlined below.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization at high temperature. The choice of solvent and reaction temperature is critical for optimizing the yield of the cyclized product.
-
Halogenation: Conversion of the 4-hydroxyquinoline to a 4-haloquinoline is a key step to enable subsequent nucleophilic substitution. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are commonly employed for this transformation. Anhydrous conditions are essential to prevent hydrolysis of the reactive phosphorus halides.
-
Amination: Introduction of the amino group at the 4-position can be achieved by reacting the 4-bromoquinoline with a source of ammonia, such as aqueous or gaseous ammonia, often in a sealed vessel at elevated temperatures and pressures.
-
Boc Protection: The final step involves the protection of the 4-amino group as a tert-butyl carbamate. This is typically accomplished by reacting the 4-amino-7-bromoquinoline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.
Anticipated Spectral Characteristics
While experimental data is not available, we can predict the key spectral features of this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Quinoline Protons: The aromatic protons on the quinoline ring would appear as a set of multiplets or doublets in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. For instance, the proton at the 2-position is expected to be the most downfield.
-
NH Proton: The carbamate N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
Tert-butyl Protons: A sharp singlet integrating to nine protons would be observed around δ 1.5 ppm, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.
¹³C NMR:
-
Quinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region of the spectrum (δ 110-160 ppm).
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, and the methyl carbons would be observed further upfield, typically around δ 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3400-3200 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Weak |
| C=O Stretch (Carbamate) | 1725-1700 | Strong |
| C=C/C=N Stretch (Quinoline) | 1620-1450 | Medium-Strong |
| C-N Stretch | 1300-1200 | Medium |
| C-Br Stretch | 700-500 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (322/324 for the two bromine isotopes). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the tert-butyl group (M - 57) or the entire tert-butoxycarbonyl group. Cleavage of the quinoline ring could also be observed under higher energy conditions.
Conclusion and Future Outlook
This compound represents a synthetically versatile intermediate with significant potential in the development of novel therapeutic agents and other functional molecules. While a detailed experimental characterization is not yet publicly documented, the foundational knowledge of its synthesis and expected spectral properties provides a solid starting point for researchers. The scientific community eagerly awaits the publication of empirical data for this compound, which will undoubtedly facilitate its broader application in chemical synthesis and drug discovery programs.
References
Due to the absence of specific literature on this compound, this section cannot be populated with direct references. The information provided is based on general principles of organic chemistry and spectroscopy, for which standard textbooks and databases are the authoritative sources.
The Gatekeeper of Reactivity: An In-depth Technical Guide to the Tert-Butyl Protecting Group in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic deployment of protecting groups is a foundational pillar of success. Among the arsenal of available tactics, the tert-butyl (t-Bu) group stands as a stalwart guardian, prized for its unique blend of steric hindrance and predictable reactivity. This guide offers a comprehensive exploration of the tert-butyl protecting group, delving into the causality behind its application, the mechanics of its installation and removal, and its critical role in the synthesis of complex molecules, from peptides to novel therapeutics.
The Rationale for Protection: Why Choose the Tert-Butyl Group?
In the landscape of organic synthesis, functional groups often exhibit reactivities that can interfere with desired transformations elsewhere in a molecule. Protecting groups serve as temporary shields, masking a reactive site to allow for selective chemistry to occur at another position. The tert-butyl group, owing to its bulky three-dimensional structure and the stability of the corresponding tert-butyl cation, offers a distinct set of advantages that render it an invaluable tool.[1]
The primary allure of the tert-butyl group lies in its pronounced stability across a wide spectrum of reaction conditions, particularly in the presence of bases and nucleophiles.[2][3] This robustness allows for a broad range of chemical manipulations on other parts of a molecule without jeopardizing the protected functionality.[2] Crucially, its removal is typically orchestrated under acidic conditions, a property that forms the basis of its utility in orthogonal protection strategies.[4][5] This concept of "orthogonality" is paramount in complex syntheses, enabling the sequential deprotection of different functional groups by employing non-interfering reaction conditions.[4][6]
Protection of Amines: The Ubiquitous Boc Group
Perhaps the most renowned application of the tert-butyl group is in the protection of amines as tert-butoxycarbonyl (Boc) carbamates.[7][8] The Boc group is a cornerstone of modern peptide synthesis and is widely employed in the synthesis of pharmaceutical intermediates.[9][10]
Introduction of the Boc Group (N-Boc Protection)
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[11][12] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[12][13] This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[12][14] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[12]
A base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[11]
Experimental Protocol: General N-tert-Butoxycarbonylation of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]
-
Base Addition: Add a base, for instance, triethylamine (1.2 - 2.0 equivalents), to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture in an ice bath.[11]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[11]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, and isolate and purify the N-Boc protected amine using standard laboratory techniques.
Removal of the Boc Group (N-Boc Deprotection)
The acid-labile nature of the Boc group allows for its efficient removal under acidic conditions.[11] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol, are commonly used.[7] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8]
A potential complication during Boc deprotection is the propensity of the liberated tert-butyl cation to alkylate nucleophilic residues, such as those found in tryptophan or methionine.[7][9] To prevent these unwanted side reactions, "scavengers" like anisole or thioanisole are often added to the deprotection mixture to trap the tert-butyl cation.[7]
Protection of Carboxylic Acids: The Tert-Butyl Ester
The tert-butyl ester is a robust and versatile protecting group for carboxylic acids, particularly valuable in peptide synthesis and drug discovery due to its stability and selective removal.[2]
Introduction of the Tert-Butyl Ester
The most common method for forming a tert-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[2] This reaction proceeds through the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[2]
Experimental Protocol: Tert-Butylation of a Carboxylic Acid
-
A solution of the carboxylic acid (1.0 mmol) in a solvent like dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, such as sulfuric acid.[2]
-
An excess of isobutylene is then bubbled through the mixture, or tert-butanol (1.2-2.0 mmol) is added.[2]
-
The reaction is typically stirred at room temperature and monitored by TLC.[2]
-
Upon completion, the reaction is quenched, and the tert-butyl ester is isolated and purified.[2]
Stability and Cleavage of Tert-Butyl Esters
A key attribute of the tert-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[2]
| Reagent/Condition | Stability of Tert-Butyl Ester |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents) | Stable |
| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable |
| Mild to Strong Acids (e.g., TFA, HCl) | Labile |
The cleavage of tert-butyl esters is typically achieved under acidic conditions, which promote the formation of the stable tert-butyl cation.[15] For substrates that are sensitive to strong acids, milder methods have been developed.[15]
| Deprotection Reagent | Typical Conditions | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 50% TFA in DCM, room temp. | >95 | Standard, highly effective method.[15] |
| Phosphoric Acid (85% aq.) | 50-70 °C | 74-97 | Milder, environmentally benign option.[1][16] |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂, room temp. | 78-82 | Lewis acid-promoted deprotection.[1] |
| Powdered KOH in THF | Ambient temperature | High | A non-acidic alternative for certain substrates.[15][16] |
Protection of Alcohols: The Tert-Butyl Ether
While less common than their silyl ether counterparts, tert-butyl ethers serve as highly stable protecting groups for alcohols.[1][17] They are particularly useful when robust protection is required that can withstand strongly basic and organometallic reagents.[3]
Introduction and Removal of Tert-Butyl Ethers
The formation of tert-butyl ethers can be accomplished by reacting an alcohol with isobutylene in the presence of an acid catalyst.[3] Deprotection is achieved under acidic conditions, similar to tert-butyl esters and Boc-protected amines.[18][19]
Orthogonal Protection Strategies in Complex Synthesis
The true power of the tert-butyl protecting group is often realized in the context of orthogonal protection strategies, which are essential for the synthesis of complex molecules like peptides and oligonucleotides.[4][20] This strategy involves using multiple protecting groups that can be removed under distinct conditions without affecting the others.[5]
A classic example is the use of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2] The N-terminal α-amino group is protected with the base-labile Fmoc group, while the side chains of reactive amino acids (like serine, threonine, and aspartic acid) are protected with acid-labile tert-butyl groups.[21][22] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation, followed by a final global deprotection of the side-chain tert-butyl groups with a strong acid like TFA.[23]
Conclusion: A Versatile and Indispensable Tool
The tert-butyl protecting group, in its various forms, remains an indispensable tool in the arsenal of the synthetic chemist. Its robustness, coupled with the mild and efficient conditions for its removal, provides a reliable strategy for managing the reactivity of amines, carboxylic acids, and alcohols. A thorough understanding of the mechanisms, experimental parameters, and strategic applications detailed in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the power of the tert-butyl group in their synthetic endeavors, paving the way for the creation of novel and complex molecules that drive scientific and therapeutic innovation.[11][24]
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Introduction to 7-bromoquinoline scaffolds in medicinal chemistry
A Guide to the 7-Bromoquinoline Scaffold in Medicinal Chemistry
Executive Summary: The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2][3] The introduction of a bromine atom at the 7-position creates the 7-bromoquinoline scaffold, a versatile building block that offers unique electronic properties and synthetic handles for developing novel therapeutic agents.[4] This guide provides an in-depth analysis of the synthesis, diverse medicinal applications, and structure-activity relationships of 7-bromoquinoline derivatives, offering a technical resource for researchers and drug development professionals.
Introduction: The Significance of the 7-Bromo Substituent
Quinoline, a bicyclic aromatic heterocycle, is the core of numerous approved drugs, particularly in the fields of cancer and infectious diseases.[3][5][6] The strategic placement of a bromine atom at the C-7 position profoundly influences the scaffold's properties. Bromine, as a halogen, is an electron-withdrawing group, which can alter the pKa of the quinoline nitrogen and influence the molecule's interaction with protein residues.[7]
Critically, the 7-bromo substituent serves as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide variety of aryl and heteroaryl groups.[1] This synthetic flexibility is paramount for building molecular complexity and systematically exploring the structure-activity relationship (SAR) to optimize drug candidates.[1]
Caption: Workflow for the Conrad-Limpach synthesis.
Protocol: Synthesis of 7-Bromo-4-chloroquinoline
[8] This two-step protocol is a foundational pathway for creating a highly versatile intermediate.
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline
-
Reaction Setup: Combine 3-bromoaniline and a suitable β-ketoester (e.g., diethyl malonate) in a high-boiling point solvent like diphenyl ether.
-
Condensation: Heat the mixture to approximately 140-160°C to form the enamine intermediate. Water is typically removed azeotropically.
-
Cyclization: Increase the temperature to ~250°C and reflux for 1-2 hours. The intramolecular cyclization yields the 7-bromo-4-hydroxyquinoline. [9]4. Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Purification: Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) to obtain the purified 7-bromo-4-hydroxyquinoline. [9] Step 2: Chlorination to 7-Bromo-4-chloroquinoline
-
Reaction Setup: In a well-ventilated fume hood, carefully add 7-bromo-4-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). [10]2. Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). [10]3. Quenching (Caution: Exothermic): After completion, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. [8][10]4. Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) to a pH of 8-9. [10]Extract the aqueous layer with an organic solvent such as ethyl acetate. [8]5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, 7-bromo-4-chloroquinoline. [8]
Medicinal Chemistry Applications
The 7-bromoquinoline scaffold is a prolific source of compounds with diverse biological activities. The C-7 bromine and other positions, such as C-4, are key points for modification to tune activity and selectivity. [2][4]
Anticancer Agents
Quinolines are integral to modern oncology, with many derivatives functioning as kinase inhibitors. [3][11]The 7-bromoquinoline scaffold is frequently used to develop agents that target signaling pathways crucial for cancer cell growth and survival. [2][4][5]
-
Mechanism of Action: Many quinoline-based anticancer agents function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. [2][11]Others act by intercalating with DNA, inhibiting topoisomerase enzymes, or disrupting microtubule polymerization. [11][12]* Structure-Activity Relationship (SAR):
-
The 7-position halogen (Cl or Br) is often optimal for activity in many classes of quinoline inhibitors. [13] * Substitution at the C-4 position with an amino group, often with a flexible side chain, is a common strategy to enhance potency. [7][13] * Lipophilicity, influenced by substituents on the quinoline core, correlates with cytotoxic effects; more lipophilic aromatic quinolines often show better IC50 values. [14]
-
Caption: Inhibition of receptor tyrosine kinases by a 7-bromoquinoline derivative.
Table 1: Representative Anticancer Activity of Substituted Quinolines
| Compound Class | Target Cell Line | Representative IC50 (µM) | Reference |
| 2-Arylquinolines (C-6 substituted) | HeLa (Cervical Cancer) | 8.3 | [14] |
| 2-Arylquinolines (C-6 substituted) | PC3 (Prostate Cancer) | 31.37 | [14] |
| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | Varies | [15] |
| Highly Brominated Quinolines | HT29 (Colon Adenocarcinoma) | 5.45 - 9.6 µg/mL | [16] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [17]The quinoline core is found in well-known antibacterial agents (e.g., ciprofloxacin), and 7-bromoquinoline derivatives are being actively investigated for this purpose. [17][18]
-
Mechanism of Action: Quinolone antibiotics typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [17]Other derivatives, such as those combined with sulphonamides, may inhibit dihydropteroate synthase, a key enzyme in the bacterial folate pathway. [19]* SAR: By combining the 7-bromoquinoline-5,8-dione scaffold with various aryl sulphonamides, researchers have created hybrid molecules with demonstrable, albeit moderate, activity against bacterial and fungal strains. [18][19]These studies aim to synergize the known antimicrobial effects of both the quinoline and sulphonamide pharmacophores. [18]
Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. [20][21]One major therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [20][22]
-
Mechanism of Action: Quinoline derivatives are being explored as AChE inhibitors. [20]By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may help alleviate cognitive decline. [20]It has also been suggested that AChE inhibition can reduce the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease. * SAR: The design of quinoline-based AChE inhibitors often involves SAR studies to optimize the molecule's fit and interaction with the enzyme's active site. [20]Computational modeling and docking studies are frequently employed to predict binding affinity and guide the synthesis of more potent inhibitors. [20]
Challenges and Future Directions
While the 7-bromoquinoline scaffold is a highly promising platform, several challenges remain. A key focus for future research is improving the selectivity of these compounds to minimize off-target effects and reduce toxicity. For anticancer agents, overcoming drug resistance is a major hurdle. Future work may involve designing 7-bromoquinoline derivatives that can evade resistance mechanisms or act as adjuvants to restore the efficacy of existing therapies. [17]The continued exploration of novel synthetic methodologies will further expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.
Conclusion
The 7-bromoquinoline scaffold stands out as a privileged and synthetically tractable core in medicinal chemistry. Its unique electronic properties and the versatility of the C-7 bromine for chemical modification have enabled the development of a vast array of compounds with significant potential in oncology, infectious diseases, and neurodegeneration. A deep understanding of the synthetic routes and structure-activity relationships outlined in this guide is crucial for harnessing the full therapeutic potential of this remarkable chemical entity.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Bromoquinolin-4-ylcarbamate Derivatives
This guide provides a comprehensive exploration of the potential therapeutic targets for the novel chemical scaffold, 7-bromoquinolin-4-ylcarbamate. Drawing upon established knowledge of quinoline pharmacology, the influence of halogenation, and the functional role of the carbamate moiety, we delineate a rational, evidence-based approach to identifying and validating the therapeutic promise of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapeutics.
Introduction: The Rationale for Investigating 7-Bromoquinolin-4-ylcarbamate Derivatives
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective effects. The strategic derivatization of this core allows for the fine-tuning of its pharmacological properties. The 7-bromoquinolin-4-ylcarbamate scaffold is a novel design that combines three key pharmacophoric elements:
-
The Quinoline Core: A bicyclic aromatic system known for its ability to intercalate into DNA and interact with the ATP-binding pockets of various kinases.
-
The 7-Bromo Substituent: Halogenation at the 7-position of the quinoline ring is a common feature in potent bioactive compounds. The bromine atom can enhance binding affinity through halogen bonding, modulate electronic properties, and influence metabolic stability. Several 5,7-dibromoquinoline derivatives have shown potent antiproliferative activity.
-
The 4-Carbamate Moiety: The carbamate group is a critical functional group in many therapeutic agents, most notably as the pharmacophore in cholinesterase inhibitors like rivastigmine. It can act as a hydrogen bond donor and acceptor, and its orientation at the 4-position of the quinoline ring presents a unique vector for interacting with biological targets.
This unique combination of structural features suggests that 7-bromoquinolin-4-ylcarbamate derivatives are prime candidates for investigation as multi-target-directed ligands, with significant potential in oncology and neurodegenerative diseases.
Primary Hypothesized Therapeutic Areas and Molecular Targets
Based on the extensive literature on related quinoline derivatives, we have identified two primary therapeutic areas for the investigation of 7-bromoquinolin-4-ylcarbamate derivatives: Oncology and Neurodegenerative Diseases , specifically Alzheimer's Disease.
Oncology: A Multi-pronged Attack on Cancer Pathophysiology
The anticancer potential of quinoline derivatives is well-documented, with many acting as inhibitors of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The 7-bromoquinolin-4-ylcarbamate scaffold is hypothesized to target several classes of enzymes critical for cancer progression.
The dysregulation of protein kinase activity is a hallmark of cancer. Quinoline-based compounds are known to be effective kinase inhibitors.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Overexpressed in many solid tumors, making it a prime target for cancer therapy.[1]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
-
c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor growth, invasion, and metastasis.
-
-
Non-Receptor Tyrosine Kinases:
-
Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.
-
-
Serine/Threonine Kinases:
-
PI3K/Akt Pathway: A central signaling node that promotes cell survival and proliferation.[1]
-
PIM-1 Kinase: Overexpressed in various cancers and involved in cell cycle progression and apoptosis resistance.
-
These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. The planar quinoline ring is capable of intercalating into DNA, and bromo-substituted quinolines have been identified as topoisomerase I inhibitors.[2]
Specifically, Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is highly expressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Quinoline-sulfamoyl carbamates have demonstrated inhibitory activity against CA IX.[3]
Experimental Workflow for Target Validation in Oncology
Caption: Hypothesized dual mechanism of action of quinoline-O-carbamate derivatives in Alzheimer's disease.
Detailed Experimental Protocols for Target Validation
The following are generalized protocols that can be adapted for the validation of the hypothesized targets for a novel 7-bromoquinolin-4-ylcarbamate derivative.
In Vitro Kinase Inhibition Assay
Principle: To determine the inhibitory activity of the test compound against a panel of protein kinases.
Methodology:
-
Prepare a stock solution of the 7-bromoquinolin-4-ylcarbamate derivative in DMSO.
-
In a 96-well plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Add the test compound at various concentrations. Include a positive control inhibitor and a vehicle control (DMSO).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Topoisomerase I DNA Relaxation Assay
Principle: To assess the ability of the test compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Methodology:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA, human topoisomerase I, and the reaction buffer.
-
Add the 7-bromoquinolin-4-ylcarbamate derivative at various concentrations. Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control and a vehicle control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: To measure the inhibition of AChE and BuChE activity using a colorimetric assay.
Methodology:
-
In a 96-well plate, add a solution of AChE or BuChE, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).
-
Measure the absorbance at 412 nm at regular intervals. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in tables for clear comparison of the potency and selectivity of the 7-bromoquinolin-4-ylcarbamate derivatives.
Table 1: In Vitro Anticancer Activity and Target Inhibition
| Compound | Cell Line (e.g., MCF-7) IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Topoisomerase I Inhibition (%) at 10 µM | CA IX IC₅₀ (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Positive Control |
Table 2: In Vitro Neuroprotective Activity
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Anti-inflammatory Activity (e.g., TNF-α inhibition IC₅₀, µM) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Rivastigmine |
Conclusion and Future Directions
The 7-bromoquinolin-4-ylcarbamate scaffold represents a promising starting point for the development of novel therapeutics targeting key pathways in oncology and neurodegenerative diseases. The outlined experimental approach provides a robust framework for identifying and validating the specific molecular targets of derivatives based on this scaffold. Future work should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation 7-bromoquinolin-4-ylcarbamate derivatives with enhanced therapeutic potential.
References
-
Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link]
-
Delarue-Cochin, S., et al. (2008). Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. European Journal of Medicinal Chemistry, 43(10), 2045-55. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1046-1054. [Link]
-
Baruah, P., et al. (2021). Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies. Bioorganic Chemistry, 110, 104778. [Link]
-
Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]
-
Çakmak, G., et al. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Journal of Biochemical and Molecular Toxicology, 34(11), e22575. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link]
-
Various Authors. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]
-
Various Authors. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying tert-Butyl 7-bromoquinolin-4-ylcarbamate for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their versatile structure allows for fine-tuning of pharmacological properties, making them a focal point in the development of kinase inhibitors, anti-infectives, and other targeted therapies.[1][2] Within this chemical class, tert-butyl 7-bromoquinolin-4-ylcarbamate has emerged as a critical building block. Its strategic design, incorporating a bromine atom for subsequent cross-coupling reactions and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position, makes it an invaluable intermediate for multi-step synthetic campaigns.[2]
The Boc group provides robust protection of the amine's nucleophilicity under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, enabling precise synthetic control.[2] The 7-bromo substitution offers a reactive handle for introducing molecular diversity through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This guide provides drug development professionals and researchers with a comprehensive technical overview of this compound. It details commercial sourcing options, outlines a rigorous workflow for procurement and quality control, and discusses its primary applications, ensuring that scientists can confidently and reliably incorporate this key intermediate into their research and development pipelines.
Chemical Identity and Physicochemical Properties
A foundational step in procurement is the unambiguous identification of the chemical entity. Mismatched identifiers can lead to costly procurement errors and project delays.
-
Compound Name: this compound
-
Recommended Storage: 2-8°C[3]
Caption: Recommended workflow for sourcing and validating chemical intermediates.
Technical Protocols for Incoming Quality Control
Never assume the information on a supplier's label or CoA is accurate without verification. Independent, in-house analysis is a cornerstone of scientific integrity.
Protocol 1: Physical and Solubility Assessment
-
Visual Inspection: The compound should be a solid (typically a white to off-white powder). Note any discoloration or heterogeneity that may suggest impurities or degradation.
-
Solubility Check: Test solubility in common laboratory solvents. It is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform (CDCl₃) for analytical purposes. Insoluble black or tarry material is a red flag for impurities.
Protocol 2: Identity and Purity Verification by LC-MS
This technique confirms the molecular weight and provides an initial assessment of purity.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in DMSO or a suitable solvent. Dilute this stock 1:100 in a methanol/water (1:1) mixture for injection.
-
Instrumentation: Use a reverse-phase C18 column with a gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
Analysis:
-
Expected Mass: The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺. For C₁₄H₁₅BrN₂O₂, the expected monoisotopic mass is ~322.04 (for ⁷⁹Br) and ~324.04 (for ⁸¹Br), appearing as a characteristic isotopic doublet with an approximate 1:1 intensity ratio.
-
Purity Assessment: The purity can be estimated from the area percentage of the main peak in the UV chromatogram (e.g., at 254 nm).
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
NMR is the gold standard for confirming the chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectral Features:
-
tert-Butyl Group: A sharp singlet integrating to 9 protons (9H) will be present in the upfield region, typically around 1.5 ppm. This is a highly characteristic signal.
-
Aromatic Protons: Several distinct signals will appear in the downfield aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the bromo-substituted quinoline ring system.
-
Carbamate N-H: A broad singlet corresponding to the carbamate proton (NH) may be visible, though its chemical shift can be variable.
-
The combination of a correct mass spectrum and a clean ¹H NMR spectrum that matches the expected structure provides high confidence in the identity and purity of the material.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. [3]
-
Kinase Inhibitor Synthesis: The quinoline scaffold is a core component of many approved kinase inhibitors. This building block allows for the elaboration of substituents at the 7-position to target the solvent-exposed regions of ATP-binding pockets, a common strategy for achieving selectivity.
-
Fragment-Based Drug Discovery (FBDD): It serves as a starting point for creating libraries of quinoline-based fragments. The bromine atom can be replaced with a variety of other chemical groups to explore the structure-activity relationship (SAR) around the core. [2]* Agrochemical and Materials Science: While its primary application is in pharmaceuticals, the unique electronic properties of functionalized quinolines mean this intermediate may also be used in the synthesis of novel agrochemicals or functional organic materials. [3]
Conclusion
This compound is a high-value chemical intermediate essential for advancing drug discovery programs focused on quinoline-based therapeutics. However, its utility is directly dependent on its quality. For researchers and drug development professionals, the principle of "trust, but verify" is critical. By engaging in a disciplined process of supplier evaluation, implementing a robust incoming quality control workflow, and performing rigorous analytical characterization, scientists can ensure the integrity of their starting materials. This diligence is a prerequisite for generating reproducible data, accelerating project timelines, and ultimately, achieving success in the complex endeavor of drug development.
References
-
LookChem. (n.d.). Cas 1416438-99-7, this compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)carbamate. Retrieved from [Link]
-
Proactive Molecular Research. (n.d.). This compound. Retrieved from [Link]
-
ELSA BIOTECHNOLOGY CO., LTD. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of tert-butyl 7-bromoquinolin-4-ylcarbamate for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for tert-butyl 7-bromoquinolin-4-ylcarbamate, a key intermediate in pharmaceutical and materials science research.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles and are intended to foster a proactive safety culture.
Compound Profile and Inherent Risks
This compound, with the molecular formula C14H15BrN2O2, is a carbamate derivative of 7-bromoquinolin-4-ylamine.[1] Its structure, featuring a bromo-substituted quinoline core and a tert-butyl carbamate protecting group, makes it a valuable building block in organic synthesis.[1][3] While specific toxicological data for this compound are not extensively available, the inherent risks associated with halogenated aromatic compounds and carbamates necessitate a cautious and well-informed approach to its handling.[4] The primary hazards are associated with potential irritation upon contact with skin and eyes, and the release of toxic gases upon decomposition.[4][5]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key data points.
| Property | Value | Source |
| Molecular Formula | C14H15BrN2O2 | [1] |
| Molecular Weight | 323.1851 g/mol | [1] |
| Appearance | Likely a solid (off-white) | [5] |
| Storage Temperature | 2-8°C | [1] |
Known and Potential Hazards
While a comprehensive hazard profile for this compound is not fully established, the safety data for structurally related compounds indicate the following potential hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[5]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[4][5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6]
-
Protective Clothing: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Caption: Workflow for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dispensing: If transferring the solid, use a spatula and avoid generating dust.
-
In Solution: When working with the compound in solution, handle it with the same level of precaution as the solid form.
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature: Store at 2-8°C as recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[4]
Caption: Step-by-step spill response protocol.
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Special Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen bromide may be formed.[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Unused Product: Dispose of the unused product in its original container or a suitable, labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing boats, absorbent materials) must also be disposed of as hazardous waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.[6]
Conclusion
While this compound is a valuable tool in scientific research, its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.
References
- JR-2842 - Safety Data Sheet. (2023-07-08). Combi-Blocks, Inc.
- Cas 1416438-99-7, tert-butyl 7-broMoquinolin-4-ylcarbaM
- tert-Butyl (7-bromoquinazolin-4-yl)
- tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)
- tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | CAS 2089301-09-5 - American Elements. American Elements.
- MSDS of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate - Capot Chemical. (2025-12-18). Capot Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022-11-15). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-28). Fisher Scientific.
- tert-butyl N-[(7-bromo-3-quinolyl)
- tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)
- tert-Butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)
- tert-Butyl (7-bromoquinolin-4-yl)
- This compound, 96% Purity, C14H15BrN2O2, 250 mg. Santa Cruz Biotechnology.
- tert-Butyl (4-bromoquinolin-6-yl)carbamate | 1260784-05-1 | Benchchem. Benchchem.
- tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate.
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A Technical Guide to tert-Butyl 7-bromoquinolin-4-ylcarbamate: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of tert-butyl 7-bromoquinolin-4-ylcarbamate, a pivotal synthetic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis, spectroscopic characterization, and its strategic application in the construction of complex, biologically active molecules.
Core Molecular Attributes and Physicochemical Properties
This compound is a strategically designed molecule that incorporates several key features making it a valuable building block in organic synthesis. Its structure combines a quinoline core, a bromine handle for cross-coupling reactions, and a Boc-protected amine.
The fundamental properties of this compound are summarized in the table below. While some physical properties like melting and boiling points are not consistently reported in publicly available literature, the molecular formula and weight are well-established.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl N-(7-bromoquinolin-4-yl)carbamate | |
| CAS Number | 1416438-99-7 | |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | |
| Molecular Weight | 323.185 g/mol | |
| Appearance | Typically a solid (specific color not widely reported) | Inferred |
| Storage Temperature | 2-8°C |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Key structural features of this compound.
Strategic Synthesis: The Logic of Amine Protection
The synthesis of this compound is conceptually straightforward, revolving around the protection of the primary amine of 7-bromoquinolin-4-amine. The choice of the tert-butoxycarbonyl (Boc) group is deliberate and critical for its utility in multi-step synthesis.
Why the Boc Group? A Scientist's Perspective
The Boc group is one of the most common amine protecting groups in medicinal chemistry for several compelling reasons[1]:
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for selective manipulation of other parts of the molecule[1].
-
Facile Cleavage: The Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which are orthogonal to many other protecting groups and reaction types[1].
-
Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification and handling.
-
Steric Influence: The steric bulk of the Boc group can influence the reactivity of the quinoline ring system, potentially directing reactions to other sites[1].
Experimental Protocol: N-tert-Butoxycarbonylation
Objective: To synthesize this compound from 7-bromoquinolin-4-amine.
Materials:
-
7-bromoquinolin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromoquinolin-4-amine (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: Verifying the Structure
Definitive structural confirmation in organic synthesis relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While specific spectra for this compound are not widely published, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known chemical shifts of the quinoline core, the Boc group, and the influence of the bromine substituent.
Predicted ¹H NMR Spectrum
The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the tert-butyl group.
-
tert-Butyl Protons: A sharp singlet, integrating to 9 protons, would be expected around δ 1.5 ppm .
-
Quinoline Aromatic Protons: The protons on the quinoline core would appear in the aromatic region (typically δ 7.0-9.0 ppm ). The specific chemical shifts and coupling patterns would be complex due to the substitution. Key expected signals include doublets and doublets of doublets corresponding to H2, H3, H5, H6, and H8. The proton adjacent to the bromine (H8) and the proton on the pyridine ring (H2) would likely be the most downfield.
-
NH Proton: A broad singlet for the carbamate N-H proton would also be present, likely in the downfield region, and its chemical shift could be concentration-dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
-
tert-Butyl Carbons: Two signals would be characteristic of the Boc group: one for the quaternary carbon around δ 80-82 ppm and another for the three equivalent methyl carbons around δ 28 ppm [3].
-
Carbamate Carbonyl: The carbonyl carbon of the carbamate would appear significantly downfield, typically in the range of δ 152-155 ppm [3].
-
Quinoline Carbons: The nine carbons of the quinoline ring would appear in the aromatic region (δ 110-150 ppm ). The carbon bearing the bromine (C7) would have its chemical shift influenced by the halogen, and the carbon attached to the carbamate (C4) would also be significantly affected.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The bromine atom at the 7-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR)[4].
The Power of Palladium: Cross-Coupling Reactions
The C7-Br bond is particularly amenable to reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups[4].
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for creating derivatives with diverse biological targets[4].
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These reactions allow medicinal chemists to rapidly generate libraries of compounds with diverse functionalities at the 7-position, which is a key region for modulating the pharmacological properties of quinoline-based drugs, such as kinase inhibitors[5].
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Key cross-coupling reactions utilizing the C7-Br handle.
Deprotection and Further Functionalization
Following modification at the 7-position, the Boc group at the 4-position can be easily removed under acidic conditions to reveal the free amine[1]. This primary amine can then be used in a variety of subsequent reactions, such as:
-
Amide bond formation
-
Reductive amination
-
Formation of ureas or sulfonamides
This dual functionality—the ability to selectively modify two different positions on the quinoline scaffold—makes this compound an exceptionally powerful tool for building complex molecules with precisely controlled architectures, particularly in the synthesis of novel kinase inhibitors and other targeted therapies[6].
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, standard laboratory safety protocols should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency information.
Conclusion
This compound is more than just a chemical with a defined formula and molecular weight. It is a testament to rational molecular design, providing chemists with a pre-functionalized, stable, and versatile scaffold. Its strategic combination of a reactive bromine handle and a protected amine on the privileged quinoline core makes it an indispensable intermediate in the quest for novel therapeutics and advanced materials. Understanding its synthesis, reactivity, and characterization is key to unlocking its full potential in the laboratory.
References
-
LookChem. Cas 1416438-99-7,this compound. [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
-
AA Blocks. This compound, 96% Purity, C14H15BrN2O2. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
-
NIH Public Access. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
PubChem. tert-butyl N-[(7-bromo-3-quinolyl)methyl]carbamate. [Link]
-
PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
Journal of Medicinal Chemistry. 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
ACS Publications. The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. [Link]
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- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using tert-butyl 7-bromoquinolin-4-ylcarbamate
Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The functionalization of this heterocyclic system is therefore of paramount importance for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is a powerful tool for creating complex molecular architectures from readily available starting materials.[4][5]
This document provides a detailed guide for performing Suzuki-Miyaura coupling reactions using tert-butyl 7-bromoquinolin-4-ylcarbamate as a key building block. The presence of the bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling, while the tert-butyl carbamate (Boc) protecting group on the amine at the 4-position ensures stability and compatibility with a range of reaction conditions. These protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize novel quinoline derivatives.
Understanding the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the quinoline) to form a Pd(II) complex.[4][8] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.[10][11]
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is a robust starting point for the coupling of various arylboronic acids with the quinoline substrate.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 337.21 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Finally, add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]
Caption: Experimental workflow for the Suzuki coupling protocol.
Protocol 2: Optimized Conditions for Challenging or Nitrogen-Rich Heterocyclic Boronic Acids
Nitrogen-containing heterocycles can sometimes pose challenges due to potential catalyst inhibition.[12][13] This protocol utilizes a more active catalyst system for such cases.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 337.21 | 1.0 | 1.0 |
| Heteroarylboronic Acid or Ester | Variable | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.01 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the heteroarylboronic acid or ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a dry reaction vial.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 0.01 equiv.) and SPhos (0.04 mmol, 0.04 equiv.) in degassed toluene (2 mL).
-
Reaction Setup: Add the catalyst solution to the vial containing the substrates and base. Add the remaining degassed toluene (3 mL) and degassed water (0.5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[3] For general couplings, Pd(PPh₃)₄ is a reliable choice. However, for more challenging substrates, particularly electron-rich aryl bromides or sterically hindered partners, more electron-rich and bulky ligands like SPhos are employed.[14] These ligands facilitate both the oxidative addition and reductive elimination steps.[14]
-
The Role of the Base: The base is essential for the transmetalation step, where it activates the boronic acid.[2] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[2] Potassium phosphate is often effective in couplings involving nitrogen-containing heterocycles.[12]
-
Solvent System: A mixture of an organic solvent and water is commonly used. The organic solvent (e.g., dioxane, toluene, THF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6] Degassing the solvents is crucial to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[15]
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom is a potential side reaction. This can sometimes be suppressed by using a milder base or a different solvent system.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially with electron-deficient heteroaryl boronic acids.[16] Using the boronic acid pinacol ester can sometimes mitigate this issue.
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring can potentially coordinate to the palladium catalyst, leading to deactivation.[16] The use of more robust catalyst systems with bulky, electron-rich ligands can often overcome this problem.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, a wide array of novel quinoline-based compounds can be synthesized efficiently. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 135–173. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12096–12101. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Sonogashira Reaction of 7-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The introduction of an alkynyl moiety, particularly at the 7-position, through the Sonogashira cross-coupling reaction, unlocks a vast chemical space for the synthesis of novel compounds with tailored biological activities and photophysical properties. This guide provides a comprehensive overview of the Sonogashira reaction conditions specifically optimized for 7-bromoquinoline derivatives, offering detailed protocols and insights into the underlying chemical principles.
The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction's tolerance of a wide range of functional groups and its relatively mild conditions have made it an indispensable tool in modern organic synthesis.[1][2]
Mechanistic Insights: Understanding the Catalytic Cycles
The Sonogashira reaction can proceed through two primary mechanistic pathways: the conventional copper-catalyzed cycle and a copper-free variant. A thorough understanding of these cycles is crucial for troubleshooting and optimizing reaction conditions.
The Copper-Catalyzed Sonogashira Reaction
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 7-bromoquinoline to form a Pd(II) complex. This is often the rate-limiting step in the catalytic cycle.[1]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 7-alkynylquinoline product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]
Figure 1: Simplified catalytic cycles of the copper-catalyzed Sonogashira reaction.
The Copper-Free Sonogashira Reaction
While effective, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and may require stringent anaerobic conditions. Copper-free protocols have been developed to circumvent these issues.[6] In these systems, the terminal alkyne is believed to coordinate directly with the palladium complex, followed by deprotonation by a strong base to form a palladium acetylide intermediate, which then proceeds through reductive elimination.[7]
Optimized Reaction Conditions for 7-Bromoquinoline Derivatives
The successful Sonogashira coupling of 7-bromoquinolines hinges on the careful selection of the catalyst system, base, solvent, and reaction temperature. Due to the lower reactivity of aryl bromides compared to iodides, elevated temperatures or more active catalyst systems are often necessary.[3]
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These are commercially available, air-stable precatalysts that are reduced in situ to the active Pd(0) species. PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[3] |
| Copper (I) Co-catalyst | CuI (4-10 mol%) | Essential for the classical Sonogashira mechanism, facilitating the formation of the reactive copper acetylide intermediate. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Acts as a scavenger for the HBr byproduct and can also serve as a solvent. The choice of amine can influence the reaction rate. |
| Solvent | THF, DMF, or Dioxane (anhydrous and degassed) | The choice of solvent can impact the solubility of the reagents and the reaction temperature. DMF is often used for less reactive bromides due to its higher boiling point. |
| Temperature | 50-110 °C | 7-Bromoquinolines generally require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates and solvent used. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the oxidation of the Pd(0) catalyst and the homocoupling of the terminal alkyne, especially in copper-catalyzed reactions. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 7-bromoquinoline derivatives. Optimization may be necessary for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of bromo-heterocycles.
Materials:
-
7-Bromoquinoline derivative (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 7-bromoquinoline derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous and degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the 7-bromoquinoline).
-
Add the amine base (2-3 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Materials:
-
7-Bromoquinoline derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladium N-heterocyclic carbene (NHC) complex) (0.01-0.05 equiv)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 7-bromoquinoline derivative (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0 equiv).
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 7-bromoquinolin-4-ylcarbamate
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2][3] The ability to precisely introduce molecular diversity at specific positions on the quinoline ring is paramount for the development of novel compounds with tailored properties.[4] tert-Butyl 7-bromoquinolin-4-ylcarbamate is a key building block, offering a handle for functionalization at the 7-position via palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 4-position provides a site for subsequent modifications or can influence the molecule's biological activity.[5][6]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[7] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions, tolerating a wide range of functional groups.[8][9] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using this compound as the substrate.
The Catalytic Heart: A Unified Mechanism
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below.[7][10][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (in this case, this compound). This is followed by transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[12]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[13][14] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted quinolines, which are prevalent motifs in pharmacologically active compounds.[15][16]
Scientific Rationale
The key to a successful Suzuki-Miyaura coupling lies in the choice of catalyst, ligand, base, and solvent system. The palladium catalyst, often a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, facilitates the catalytic cycle.[5] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center and promote both oxidative addition and reductive elimination.[3][11] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5] A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[17]
Detailed Protocol: Synthesis of tert-Butyl 7-(Aryl)quinolin-4-ylcarbamate
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd precursor like Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18] This reaction is instrumental in preparing 4-amino-7-aminoquinoline derivatives, which are of significant interest in drug discovery.[4][19]
Scientific Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[2] Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is critical for the deprotonation of the amine, facilitating its coordination to the palladium center.[10] Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation.[11]
Detailed Protocol: Synthesis of tert-Butyl 7-(Amino)quinolin-4-ylcarbamate
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF | 80 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[12][20] This reaction is particularly useful for the synthesis of rigid, linear structures often found in materials science and as precursors for more complex heterocyclic systems.[21][22]
Scientific Rationale
The classical Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst.[23][24] The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the activation of the alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[24] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[21][23]
Detailed Protocol: Synthesis of tert-Butyl 7-(Alkynyl)quinolin-4-ylcarbamate
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (for classical conditions)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2.5) | THF | RT to 50 |
| Pd(OAc)₂ (2) | - | Piperidine (2) | DMF | 80 |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT |
IV. Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[22][25] This reaction is a powerful tool for the synthesis of styrenylquinolines and other vinyl-substituted heterocycles, which have applications in materials science and as synthetic intermediates.[26][27]
Scientific Rationale
The Heck reaction typically proceeds via a neutral or cationic palladium intermediate.[22] The choice of base is crucial for the regeneration of the active Pd(0) catalyst.[25] Phosphine ligands are often used to stabilize the catalyst and improve its activity, although ligandless conditions can sometimes be employed, particularly with more reactive aryl iodides.[6][28] The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene substituents.[29]
Detailed Protocol: Synthesis of tert-Butyl 7-(Vinyl)quinolin-4-ylcarbamate
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (if needed)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 |
| Pd(dba)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Toluene | 110 |
Troubleshooting and Optimization
A common challenge in the cross-coupling of quinoline derivatives is catalyst inhibition by the quinoline nitrogen.[7][11] The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to the formation of inactive species. To mitigate this, the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often recommended, as they can sterically shield the palladium.[7] Additionally, ensuring the high purity of all reagents and solvents, as well as maintaining strictly anhydrous and anaerobic conditions, is critical for reproducible results.[11] If a reaction fails, screening different combinations of catalysts, ligands, bases, and solvents is a standard optimization strategy.[11]
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22965-22993. [Link]
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Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
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National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(43), 13390-13431. [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Various Authors. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]
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Desai, N. C., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 995392. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
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Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 26(16), 4811. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 26(16), 4811. [Link]
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Royal Society of Chemistry. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Synthesis of 4-(2-Arylvinyl)-8-hydroxyquinolines via Anhydrous Heck Coupling Reaction and the PL Properties of Their Al Complexes. [Link]
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ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library. [Link]
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ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15353-15443. [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]
-
MDPI. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 27(19), 6619. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
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MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Mizoroki-Heck coupling of aryl bromides with tert-butyl acrylate. [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl.... [Link]
-
PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511-1514. [Link]
-
PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170-3175. [Link]
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Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)carbamate. Retrieved from [Link]
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Strategic Deprotection of the Boc Group from tert-butyl 7-bromoquinolin-4-ylcarbamate: Protocols and Mechanistic Insights
An Application Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 7-bromoquinolin-4-ylcarbamate, yielding the versatile synthetic intermediate, 7-bromoquinolin-4-amine. As a key scaffold in medicinal chemistry, the targeted synthesis of functionalized quinolines is of paramount importance. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this critical synthetic step.
The Boc group is one of the most widely used protecting groups for amines in organic synthesis, valued for its stability under a wide range of nucleophilic and basic conditions.[1][2][3] Its removal is typically achieved under acidic conditions, a process that, while common, requires careful consideration of reagents, reaction conditions, and potential side reactions to maximize yield and purity.[2][3] This note will explore the underlying mechanism of acid-catalyzed deprotection and provide field-tested protocols using standard laboratory reagents.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA), is a well-understood, acid-catalyzed elimination reaction.[4] The process unfolds through a sequence of discrete, logical steps that ensure the clean liberation of the parent amine.
The mechanism proceeds as follows:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid.[4][5][6] This initial step activates the protecting group, making it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[4][5][6] The evolution of CO2 gas is a characteristic feature of this reaction.[5][6]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[5]
The generated tert-butyl cation is a reactive electrophile and can be quenched by nucleophiles, deprotonate to form isobutylene gas, or polymerize.[5] In substrates with electron-rich or nucleophilic moieties, this cation can lead to undesired side reactions.[7][8]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases, as central regulators of cellular signaling, have become one of the most significant classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors (SMKIs) has consequently revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision medicine.[3] This document provides an in-depth guide to the synthetic chemistry underpinning the creation of these critical therapeutic agents. It moves beyond mere procedural descriptions to explain the strategic rationale behind synthetic choices, offering field-proven insights into the construction of key inhibitor scaffolds. We will explore common synthetic strategies, provide detailed experimental protocols for representative molecules, and discuss the logic of molecular design that enables chemists to overcome clinical challenges like drug resistance.[3][4][5]
Introduction: The Central Role of Kinases and the Logic of Inhibition
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to substrate proteins, a process called phosphorylation. This simple modification acts as a molecular switch, controlling a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. In cancer, mutations or overexpression of kinases can lead to aberrant, continuous signaling that drives uncontrolled cell growth.[3][6]
The majority of SMKIs are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[6] They typically contain a heterocyclic scaffold that mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[7] From this core, medicinal chemists elaborate the structure to occupy adjacent hydrophobic pockets, thereby achieving potency and selectivity.
Signaling Pathway Example: The EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Mutations in EGFR can lead to its constitutive activation, a key driver in non-small cell lung cancer (NSCLC). Inhibitors like Gefitinib and Osimertinib block this pathway by occupying the ATP-binding site of EGFR.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Key Synthetic Strategies for Common Kinase Inhibitor Scaffolds
A relatively small number of privileged heterocyclic scaffolds form the core of a large number of diverse kinase inhibitors.[7] Mastery of their synthesis is fundamental to the field. Modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in the efficient assembly of these complex molecules.
The Quinazoline Scaffold
The 4-anilinoquinazoline core is a cornerstone of EGFR inhibitors. Drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are built on this framework. The synthesis generally involves the construction of the quinazoline ring followed by the installation of the crucial aniline side chain via nucleophilic aromatic substitution (SNAr).
General Synthetic Workflow:
Caption: General workflow for 4-anilinoquinazoline synthesis.
Causality in Experimental Choices:
-
Step E (Chlorination): The conversion of the 4-hydroxyl group to a chlorine atom is critical. The hydroxyl group is a poor leaving group, whereas chloride is an excellent leaving group for the subsequent SNAr reaction. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation because they are highly effective and the byproducts are volatile or easily removed.
-
Step H (SNAr Reaction): This is the key bond-forming step. The reaction is typically run in a polar aprotic solvent like isopropanol or DMSO to solvate the intermediates. A base, often a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃, is used to deprotonate the aniline, increasing its nucleophilicity. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack.
The Pyrimidine Scaffold
The aminopyrimidine motif is another highly prevalent scaffold, found in blockbuster drugs such as Imatinib (Gleevec) for CML and various other cancers.[8] Its synthesis often relies on the condensation of a guanidine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. Palladium-catalyzed cross-coupling reactions are then extensively used to append the necessary aryl and amino groups.
Example: Core of Imatinib The synthesis of the central 2-aminopyrimidine core of Imatinib showcases the power of sequential cross-coupling.
-
Condensation: 3-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
-
Cyclization: The enaminone is then condensed with guanidine nitrate to form the 2-aminopyrimidine ring.
-
Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction is used to couple the aminopyrimidine with an aniline derivative.
-
Stille or Suzuki Coupling: Another Pd-catalyzed reaction attaches the final pyridine group.
Causality in Experimental Choices:
-
Buchwald-Hartwig Amination: This reaction is preferred for forming aryl C-N bonds as it operates under milder conditions and tolerates a wider range of functional groups than classical methods like the Ullmann condensation. The choice of phosphine ligand (e.g., XPhos, SPhos) is critical and is often optimized to achieve high yields by balancing steric and electronic properties to facilitate the catalytic cycle (oxidative addition, ligand exchange, reductive elimination).
The Indole and Indazole Scaffolds
Indole- and indazole-based inhibitors, such as Sunitinib (Sutent) and Axitinib (Inlyta), are potent multi-targeted receptor tyrosine kinase inhibitors. Classic named reactions like the Fischer, Bischler, and Larock indole syntheses are often employed. Palladium-catalyzed reactions have also become indispensable for functionalizing these cores.[9][10]
Table 1: Common Kinase Inhibitor Scaffolds and Synthetic Highlights
| Scaffold | Representative Drugs | Key Synthetic Reactions | Rationale for Reaction Choice |
| Quinazoline | Gefitinib, Erlotinib, Osimertinib | SNAr, Cyclocondensation | SNAr is highly efficient for installing the key aniline due to the activated ring system. |
| Pyrimidine | Imatinib, Dasatinib, Nilotinib | Buchwald-Hartwig Amination, Suzuki/Stille Coupling | Pd-catalyzed cross-couplings offer unparalleled scope and functional group tolerance for building complex biaryl systems. |
| Indole/Indazole | Sunitinib, Axitinib, Crizotinib | Fischer/Larock Indole Synthesis, Suzuki Coupling | Classic named reactions provide access to the core, while cross-coupling allows for late-stage diversification. |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib (JAK inhibitor) | Condensation, Halogenation, Cross-coupling | Builds upon pyrimidine synthesis, often requiring selective functionalization at different positions. |
Detailed Experimental Protocol: Synthesis of a Gefitinib Analogue Precursor
This protocol details the synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, a key intermediate that mirrors the core structure of Gefitinib.
Reaction Scheme: (6,7-Dimethoxyquinazolin-4-yl chloride) + (3-Chloro-4-fluoroaniline) → (4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline)
Materials and Equipment:
-
6,7-Dimethoxyquinazolin-4-yl chloride (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol (IPA), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6,7-dimethoxyquinazolin-4-yl chloride (e.g., 2.24 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous isopropanol (50 mL) to the flask. While stirring, add 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere.
-
Rationale: Refluxing in isopropanol provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent System: A mixture like 5% Methanol in Dichloromethane (DCM) is often suitable.
-
Visualization: UV light (254 nm). The product should appear as a new, less polar spot than the starting aniline. The reaction is typically complete within 4-6 hours when the starting quinazoline chloride spot is consumed.
-
-
Work-up and Isolation:
-
a. Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt should form.
-
b. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
c. Collect the solid product by vacuum filtration using a Büchner funnel.
-
d. Wash the filter cake sequentially with cold isopropanol (2 x 10 mL) and then diethyl ether (2 x 15 mL).
-
Rationale: The cold isopropanol wash removes any unreacted starting materials or soluble impurities. The diethyl ether wash helps to dry the product quickly as it is highly volatile.
-
-
e. Dry the solid product under vacuum to yield the desired product as a pale yellow or off-white solid.
-
Characterization and Quality Control:
-
Expected Yield: 85-95%
-
Purity (HPLC): >98%
-
Identity (¹H NMR & Mass Spectrometry): The synthesized compound must be characterized to confirm its structure. ¹H NMR will show characteristic peaks for the aromatic protons on both the quinazoline and aniline rings, as well as the methoxy groups. Mass spectrometry will confirm the molecular weight of the product.
Advanced Strategies and Future Outlook
The field of kinase inhibitor synthesis is continuously evolving to address clinical challenges, primarily acquired drug resistance.[5]
-
Covalent Inhibitors: Molecules like Osimertinib are designed to form a permanent covalent bond with a specific cysteine residue near the ATP-binding site.[4] This strategy can achieve high potency and overcome resistance mutations. Synthetically, this involves incorporating a mild electrophile, such as an acrylamide group, into the inhibitor structure.
-
Allosteric Inhibitors: These inhibitors bind to sites on the kinase remote from the ATP pocket, offering a path to greater selectivity.[4] Their synthesis is highly dependent on the unique topology of the target allosteric site and often requires novel scaffolds.
-
PROTACs (Proteolysis Targeting Chimeras): This emerging modality involves synthesizing a hetero-bifunctional molecule that simultaneously binds to the target kinase and an E3 ubiquitin ligase, leading to the targeted degradation of the kinase rather than just its inhibition.[5] This presents a significant synthetic challenge in linking two distinct binding moieties with an optimized linker.
Conclusion
The synthesis of kinase inhibitors is a dynamic and vital sub-discipline of medicinal chemistry. Success relies on a deep understanding of both classical and modern synthetic methodologies, coupled with a rational approach to molecular design.[3] The ability to efficiently construct core scaffolds using robust reactions like palladium-catalyzed cross-couplings and SNAr allows for the rapid generation of analogues to probe structure-activity relationships. As the challenges of selectivity and resistance continue to drive innovation, the ingenuity of synthetic chemists will remain paramount in developing the next generation of life-saving targeted therapies.
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- (PDF) Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025).
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
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- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
- Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (N.D.). The Journal of Organic Chemistry.
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society.
- A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. (N.D.). Request PDF.
- Kinase Inhibitor Chemistry. (N.D.). Cambridge Healthtech Institute.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of the Quinoline 7-Position
Introduction: The Significance and Challenge of C7-Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence stems from its versatile chemical properties and its ability to interact with a wide range of biological targets. The precise functionalization of the quinoline ring is a critical aspect of drug discovery and development, as the position and nature of substituents can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability.
Among the seven carbon atoms of the quinoline ring system, the C7-position presents a unique synthetic challenge. Direct electrophilic substitution reactions on the unsubstituted quinoline ring typically favor the C5 and C8 positions, making the selective functionalization of the C7-position a non-trivial endeavor that requires specialized synthetic strategies.[3] This guide provides an in-depth overview of modern and effective experimental procedures for the targeted functionalization of the 7-position of the quinoline ring, designed for researchers and professionals in organic synthesis and drug development.
Strategic Approaches to C7-Functionalization: A Comparative Overview
Two principal strategies have emerged for the selective functionalization of the quinoline C7-position:
-
Direct C-H Functionalization: This modern approach aims to directly convert the C7-H bond into a new C-C or C-heteroatom bond in a single step, often employing a directing group to achieve high regioselectivity.
-
Two-Step Halogenation and Cross-Coupling: This classic and robust strategy involves the initial synthesis of a 7-haloquinoline, which then serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions.
The following table provides a comparative summary of the methods detailed in this guide:
| Method | Strategy | Key Features | Advantages | Limitations |
| Cu-Catalyzed C-H Arylation/Alkenylation | Direct C-H Functionalization | Utilizes a traceless N-acyl directing group and a copper catalyst. | High C7-selectivity, broad substrate scope, short reaction times.[4] | Requires the synthesis of an N-acyl quinoline precursor. |
| Metal-Free Remote C-H Halogenation | Direct C-H Functionalization | Employs a directing group at the 8-position to guide halogenation to the C7-position. | Metal-free conditions, good functional group tolerance.[5][6] | Regioselectivity can be influenced by the directing group and substrate. |
| Suzuki-Miyaura Coupling | Halogenation & Cross-Coupling | Pd-catalyzed reaction of a 7-haloquinoline with a boronic acid or ester. | Excellent functional group tolerance, commercially available reagents.[7][8] | Requires pre-functionalization of the quinoline ring. |
| Sonogashira Coupling | Halogenation & Cross-Coupling | Pd/Cu-catalyzed reaction of a 7-haloquinoline with a terminal alkyne. | Forms a C(sp)-C(sp2) bond, useful for extending conjugation.[9][10][11] | Can be sensitive to reaction conditions; risk of alkyne homocoupling. |
| Buchwald-Hartwig Amination | Halogenation & Cross-Coupling | Pd-catalyzed reaction of a 7-haloquinoline with an amine. | A powerful method for C-N bond formation.[12][13][14] | Requires careful selection of ligands and bases. |
Experimental Protocols
Protocol 1: Copper-Catalyzed C7-Arylation of Quinoline via a Traceless Directing Group
This protocol describes a cutting-edge method for the direct and highly selective arylation of the C7-position of a quinoline ring. The strategy relies on the temporary installation of an N-acyl directing group, which facilitates a copper-catalyzed C-H activation and subsequent arylation with a diaryliodonium salt. The directing group is tracelessly removed under the reaction conditions.[4][15]
Workflow Diagram:
Caption: General workflow for the direct C7-arylation of quinoline.
Materials:
-
N-Acyl quinoline (1.0 equiv)
-
Diphenyliodonium triflate (1.1 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes (for chromatography)
Procedure:
-
To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the N-acyl quinoline (0.2 mmol, 1.0 equiv), diphenyliodonium triflate (0.22 mmol, 1.1 equiv), and copper(II) triflate (0.01 mmol, 5 mol%).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.033 M.
-
Seal the vessel and place it in a preheated heating block or oil bath at 70 °C.
-
Stir the reaction mixture vigorously for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C7-aryl quinoline.
Causality and Insights:
-
N-Acyl Directing Group: The N-acyl group serves as a transient directing group, coordinating to the copper catalyst and positioning it in proximity to the C7-H bond, thereby enabling selective activation.
-
Copper(II) Triflate: This copper salt is an effective catalyst for this transformation, facilitating the C-H activation and cross-coupling cycle.
-
Diaryliodonium Salt: This reagent acts as the aryl source, providing an electrophilic aryl group for the coupling reaction.
Protocol 2: Two-Step C7-Functionalization via Halogenation and Suzuki-Miyaura Coupling
This robust and widely applicable two-step protocol first introduces a halogen atom at the C7-position, creating a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds with excellent functional group tolerance.
Workflow Diagram:
Caption: Workflow for C7-arylation via halogenation and Suzuki coupling.
Part A: Synthesis of 7-Bromoquinoline
A reliable method for the synthesis of 7-haloquinolines is crucial for this strategy. While direct halogenation of quinoline can lead to mixtures of isomers, the use of a directing group at the 8-position can favor halogenation at the C7-position.[5][6]
Materials:
-
8-Substituted quinoline (e.g., 8-aminoquinoline derivative) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve the 8-substituted quinoline (1.0 equiv) in acetonitrile.
-
Add N-bromosuccinimide (1.1 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the 7-bromo-8-substituted quinoline.
Part B: Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol details the palladium-catalyzed coupling of a 7-bromoquinoline with an arylboronic acid.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating block or oil bath with reflux condenser
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 7-bromoquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 7-arylquinoline.[16]
Causality and Insights:
-
Palladium Catalyst: The palladium catalyst is the heart of the Suzuki-Miyaura reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling.
-
Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and modulates its reactivity.
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
Protocol 3: Sonogashira Coupling for the Synthesis of 7-Alkynylquinolines
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[9][10][11]
Materials:
-
7-Iodoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 7-iodoquinoline (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-alkynylquinoline.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[17]
-
Amine Base: Triethylamine serves as both the solvent and the base, neutralizing the hydrogen halide formed during the reaction and facilitating the formation of the copper acetylide.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 7-Aminoquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of C-N bonds, offering broad substrate scope and functional group tolerance.[12][13][14]
Materials:
-
7-Chloroquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial, add 7-chloroquinoline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon) three times.
-
Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous and degassed toluene.
-
Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aminoquinoline.
Causality and Insights:
-
Ligand Choice: The choice of phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[18]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Conclusion
The selective functionalization of the 7-position of the quinoline ring is an achievable yet challenging task that is crucial for the development of novel chemical entities in various scientific fields. This guide has detailed several robust and modern protocols, from direct C-H activation to classic cross-coupling strategies, providing researchers with a practical toolkit for accessing this important chemical space. The choice of method will depend on the desired functionality, the available starting materials, and the specific requirements of the synthetic target. By understanding the principles and procedures outlined herein, scientists can confidently approach the synthesis of C7-functionalized quinolines for their research and development endeavors.
References
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Wu, R.-R., et al. (2023). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. [Link]
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Chen, J., et al. (2020). C7 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. Nature Communications. [Link]
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Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(6), 1782–1788. [Link]
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Vitaku, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate. [Link]
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Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
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Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. [Link]
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Wu, R.-R., et al. (2023). Selective C─H functionalization of quinolines. ResearchGate. [Link]
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Motati, D. R., Uredi, D., & Watkins, E. B. (2018). Halogenation of 8-methyl quinoline. ResearchGate. [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
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Valencia, I., et al. (2022). Reported methodologies for N-arylation of 2-quinolones through copper-catalyzed Chan–Lam cross-coupling. ResearchGate. [Link]
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Chambers, R. D. (2004). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [Link]
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Al-Tel, T. H. (2012). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Letters in Organic Chemistry, 9(10), 725-728. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Kaur, N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20914-20941. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Tech Hub. [Link]
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Zhang, J., & Ghosh, A. (2017). Regio-Selective C−H Halogenation of 8-Amido-Quinolines under Transition Metal Free Conditions. Request PDF. [Link]
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Chen, J., et al. (2019). Copper(ii)-catalyzed C5 and C7 halogenation of quinolines using sodium halides under mild conditions. Organic & Biomolecular Chemistry, 17(4), 843-847. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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International Info Publication. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Jones, C. P., & Anderson, K. W. (2010). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 87(9), 973-975. [Link]
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Wang, C.-C., et al. (2020). The Friedländer quinoline synthesis of 7. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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O'Brien, C. J., et al. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry, 88(24), 17615-17625. [Link]
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Li, J., et al. (2021). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 26(18), 5467. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Valencia, I., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8393. [Link]
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Dehvari, K., & Kappe, C. O. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1104-1108. [Link]
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Application Notes & Protocols: A Guide to the Creation of Novel Organic Materials
Abstract
The field of materials science has been fundamentally transformed by the advent of novel organic materials.[1][2][3] Unlike their inorganic counterparts, organic materials offer a unique combination of properties including mechanical flexibility, light weight, and tunable electronic characteristics, all achievable through cost-effective fabrication methods.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and applications associated with the creation of these innovative materials. We will delve into the causality behind experimental choices, from molecular design and synthesis to detailed characterization and final application, empowering researchers to not only replicate but also innovate within this dynamic field.
The Rationale for Organic Materials: A Paradigm Shift
The pursuit of new materials is driven by the demand for enhanced performance, novel functionalities, and sustainable technologies.[1][2] Organic materials, built upon a carbon-based framework, have emerged as a compelling alternative to traditional silicon-based and metallic systems.[4] The significance of this shift is rooted in several key advantages:
-
Molecular Tunability: The core strength of organic materials lies in the precision of organic synthesis.[1] By modifying the molecular structure—the arrangement of atoms and functional groups—scientists can fine-tune a material's electronic, optical, and mechanical properties to meet the specific demands of an application.[1][4][7]
-
Flexibility and Lightweight Design: The inherent mechanical flexibility of organic molecules and polymers enables the creation of devices that can be bent, stretched, and conformed to various shapes.[4][5][8] This has paved the way for revolutionary applications in flexible displays, wearable sensors, and portable energy devices.[5]
-
Low-Cost & Scalable Manufacturing: Many organic materials are processable from solution, allowing for the use of high-throughput, large-area fabrication techniques like inkjet printing and roll-to-roll processing.[4][6] This dramatically reduces manufacturing costs compared to the high-vacuum, high-temperature methods required for inorganic semiconductors.[4]
-
Biocompatibility: The carbon-based nature of organic materials often translates to better compatibility with biological systems.[9][10] This has opened up a vast range of biomedical applications, from drug delivery and tissue engineering to biocompatible implants and biosensors.[9][11][12][13]
The Workflow: From Concept to Application
The creation of a novel organic material is a systematic process that integrates design, synthesis, and characterization. Each stage is critical for achieving the desired material properties and device performance.
Caption: High-level workflow for creating novel organic materials.
Synthesis Strategies and Protocols
The choice of synthesis strategy is paramount as it dictates the material's purity, structure, and ultimate properties. The primary methods fall into three categories: solution-phase synthesis, vapor deposition, and self-assembly.
Solution-Phase Synthesis
This approach involves dissolving monomeric building blocks in a solvent and inducing polymerization. It is highly versatile and suitable for producing large quantities of material.
Protocol 3.1.1: Synthesis of a Conductive Polymer (e.g., Poly(3-hexylthiophene), P3HT)
-
Rationale: Oxidative polymerization is a common method for creating conjugated polymers. Ferric chloride (FeCl₃) acts as an oxidant to couple the monomer units. The choice of an anhydrous solvent is critical to prevent side reactions that can quench the polymerization.
-
Materials:
-
3-hexylthiophene monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform or tetrahydrofuran (THF)
-
Methanol
-
Ammonia solution
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Soxhlet extraction apparatus
-
-
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (Argon or Nitrogen) using the Schlenk line. This is crucial as the reaction is sensitive to oxygen and moisture.
-
Oxidant Suspension: Add anhydrous FeCl₃ (1.1 equivalents) to the flask, followed by anhydrous chloroform to create a suspension.
-
Monomer Addition: Slowly add 3-hexylthiophene (1 equivalent) to the stirring suspension at room temperature. An exothermic reaction should be observed.
-
Polymerization: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours to ensure complete polymerization. The solution will become dark and viscous.
-
Quenching: Cool the reaction to room temperature and quench by slowly adding methanol. This precipitates the crude polymer.
-
Purification:
-
Filter the crude polymer and wash with methanol to remove residual FeCl₃ and oligomers.
-
Stir the polymer in an ammonia solution to de-dope it (remove residual charge carriers from the synthesis).
-
Perform Soxhlet extraction with methanol, hexane, and finally chloroform. The purified P3HT will be in the chloroform fraction. This step is vital for removing impurities and achieving high device performance.
-
-
Isolation: Precipitate the purified polymer from the chloroform fraction by adding methanol. Filter and dry the final dark purple, fibrous solid under vacuum.
-
Physical Vapor Deposition (PVD)
PVD involves the sublimation of an organic material in a high-vacuum chamber, followed by its condensation onto a substrate as a thin film.[14] This method is ideal for creating highly pure, uniform films required for devices like OLEDs.[15][16]
Protocol 3.2.1: Thermal Evaporation of a Small Molecule Organic Thin Film
-
Rationale: Thermal evaporation under high vacuum ensures that evaporated molecules travel in a straight line to the substrate (mean free path is long), leading to a uniform film.[15] A low deposition rate and controlled substrate temperature are essential for achieving a well-ordered molecular packing, which directly impacts charge transport.[15][17]
-
Materials:
-
High-purity small molecule organic material (e.g., Alq₃ for an OLED electron transport layer)
-
Substrate (e.g., Indium Tin Oxide (ITO)-coated glass)
-
Cleaning solvents (Deionized water, acetone, isopropanol)
-
-
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 5x10⁻⁶ mbar)[15]
-
Effusion cell or crucible (e.g., tungsten boat)
-
Substrate holder with temperature control
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Ultrasonic bath
-
-
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrate in deionized water, acetone, and isopropanol (15 minutes each). Dry with a stream of nitrogen gas. This ensures an atomically clean surface for uniform film growth.
-
Loading: Load the organic material into the crucible and mount the cleaned substrate onto the holder within the deposition chamber.
-
Pump-Down: Evacuate the chamber to a high vacuum (< 5x10⁻⁶ mbar). This minimizes contamination from oxygen and water, which can degrade organic materials and device performance.[15]
-
Deposition:
-
Slowly ramp up the current to the crucible to heat the organic material. A slow ramp prevents decomposition.[15]
-
Once the material begins to evaporate, open the shutter between the source and the substrate.
-
Monitor the deposition rate and thickness using the QCM. A typical rate for organic electronics is 0.1-0.2 nanometers per second.
-
Maintain the substrate at a constant temperature (e.g., room temperature) as required for the desired film morphology.
-
-
Cool-Down & Venting: Once the desired thickness is reached, close the shutter and ramp down the crucible current. Allow the system to cool before slowly venting the chamber with an inert gas like nitrogen.
-
Molecular Self-Assembly
Self-assembly is a "bottom-up" approach where molecules spontaneously organize into ordered structures driven by non-covalent interactions like hydrogen bonds or van der Waals forces.[18][19][20]
Protocol 3.3.1: Formation of an Alkanethiol Self-Assembled Monolayer (SAM) on Gold
-
Rationale: The strong affinity of the sulfur headgroup in thiols for gold surfaces drives the spontaneous formation of a highly ordered, densely packed monolayer. The quality of the SAM is highly dependent on the cleanliness of the gold surface and the purity of the thiol solution.[21]
-
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
Alkanethiol (e.g., Octadecanethiol)
-
200-proof ethanol (spectroscopic grade)
-
-
Equipment:
-
Clean glass vials with sealable caps
-
Tweezers
-
Nitrogen gas supply
-
-
Procedure:
-
Substrate Preparation: Clean the gold substrate (e.g., with piranha solution - EXTREME CAUTION REQUIRED - or UV/Ozone treatment) to remove organic contaminants. Rinse thoroughly with deionized water and ethanol, then dry with nitrogen.
-
Solution Preparation: Prepare a dilute solution (typically 1-2 mM) of the alkanethiol in ethanol. A dilute solution promotes the formation of a more ordered monolayer.
-
Immersion: Fully immerse the clean gold substrate into the thiol solution in a sealed vial.[21] Handle the substrate only with clean tweezers.
-
Assembly: Allow the self-assembly to proceed for 18-24 hours at room temperature. While assembly begins rapidly, longer times ensure a higher degree of order and packing density.[21]
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules, and dry gently with a stream of nitrogen.[21]
-
Essential Characterization Techniques
Characterizing a new material is a multi-faceted process to validate its structure, morphology, and function.
Caption: Key characterization techniques for novel organic materials.
Characterization Data Summary
| Technique | Information Obtained | Typical Application |
| UV-Vis-NIR Spectroscopy | Determines the wavelengths of light a material absorbs, allowing calculation of the optical bandgap.[22] | Assessing suitability for solar cells or OLEDs. |
| Raman/FTIR Spectroscopy | Probes the vibrational modes of molecules, providing a "fingerprint" of chemical bonds and structural order.[23][24] | Confirming polymerization and identifying functional groups. |
| Atomic Force Microscopy (AFM) | Maps the surface topography at the nanoscale, providing data on film roughness and phase separation.[25] | Characterizing thin-film morphology for electronics. |
| Scanning Electron Microscopy (SEM) | Images the surface morphology with high magnification, revealing details about the material's microstructure.[26][27] | Observing the structure of polymer blends or composite materials. |
| Cyclic Voltammetry (CV) | Measures the electrochemical properties (oxidation/reduction potentials), which are used to estimate HOMO/LUMO energy levels.[22] | Evaluating materials for batteries, transistors, and solar cells. |
Applications of Novel Organic Materials
The unique properties of organic materials have unlocked a wide range of advanced applications.[7][28]
| Application Area | Key Organic Materials | Enabling Properties | Performance Metrics |
| Flexible Electronics | Conjugated Polymers (P3HT), Small Molecules (Pentacene) | Flexibility, solution processability, semiconducting nature.[4][8] | Charge carrier mobility, On/Off ratio (OFETs), External Quantum Efficiency (OLEDs). |
| Energy Storage | Redox-active Polymers, Covalent Organic Frameworks (COFs) | High charge storage capacity, rapid redox kinetics, structural designability.[29][30] | Specific Capacity (mAh/g), Energy Density (Wh/kg), Cycle Stability. |
| Biomedical Devices | Biocompatible Polymers (PCL, PLA), Hydrogels | Biocompatibility, biodegradability, stimuli-responsiveness.[9][10][11] | Drug release profile, cell viability, tissue integration. |
Flexible Electronics: OLEDs and OFETs
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are foundational components of modern flexible electronics.[4] OLEDs are used in vibrant, energy-efficient displays for everything from smartphones to televisions, while OFETs are crucial for creating flexible circuits and sensors.[4]
Energy Storage
Organic materials offer a sustainable and low-cost alternative to traditional inorganic battery materials.[29][31] Their structures can be designed to store large amounts of charge, and they can be derived from abundant elements, addressing concerns about the environmental impact and resource scarcity of lithium-ion batteries.[29][31] Researchers have developed organic cathode materials with high specific capacities and excellent cycling stability.[31]
Biomedical Applications
In the biomedical field, organic polymers are used to create systems for drug delivery and scaffolds for tissue engineering.[10][12] Their ability to degrade safely within the body and their tunable mechanical properties make them ideal for creating medical implants and regenerative therapies.[9][11]
Conclusion
The creation of novel organic materials is an interdisciplinary endeavor that merges the precision of organic synthesis with the principles of materials science and engineering.[1] The ability to engineer materials at the molecular level provides an unparalleled toolkit for addressing some of today's most pressing technological challenges.[32] By understanding the fundamental principles behind their design, synthesis, and characterization, researchers can continue to push the boundaries of what is possible, leading to the development of next-generation electronics, sustainable energy solutions, and advanced medical therapies.
References
- Nsemi Design. (2025). Organic Semiconductors: The Future of Flexible Electronics.
- Unknown Author. (n.d.). Single-Molecule Spectroscopic Studies of Conjugated Polymers.
- Unknown Author. (n.d.). Advanced Organic Materials: Key Applications in Material Science.
- Chen, Q., et al. (2021). Recent research on emerging organic electrode materials for energy storage. OAE Publishing Inc.
- Luo, Y., Ma, X., & Kan, X. (2024). Advancements in the Application of Organic Chemistry in Materials Science. ResearchGate.
- Sigma-Aldrich. (n.d.). Organic Electronics.
- University of North Texas. (n.d.). Organic Materials and Biomaterials. Department of Materials Science and Engineering.
- Unknown Author. (n.d.). Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application.
- Chain Reaction Innovations. (n.d.). Organic materials for energy storage.
- Passive Components. (2023). MIT Researchers Reported Organic Material with High Energy and Power Density Storage Potential.
- Inzelt, G. (2022). The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. MDPI.
- Innovation News Network. (2021). Organic material paves the way for energy storage devices.
- Patsnap Eureka. (2025). Exploring Organic Semiconductors in Flexible & Wearable Electronics.
- Wang, K., et al. (2022). Organic Small-Molecule Electrodes: Emerging Organic Composite Materials in Supercapacitors for Efficient Energy Storage. MDPI.
- Unknown Author. (2024). Printable and environmentally friendlier: the potential benefits of organic semiconductors.
- Dudhat, H., et al. (2026). Spectroscopic and microscopic characterizations of conjugated polymer nanocomposites. ResearchGate.
- Vac Coat Ltd. (2019). Thin Films Deposition of Organic Materials.
- Unknown Author. (n.d.). Applications of organic chemistry in pharmaceuticals and materials science.
- Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems.
- Unknown Author. (n.d.). PHYSICAL VAPOR DEPOSITION OF POLYMER THIN FILMS AND ITS APPLICATION TO ORGANIC DEVICES. World Scientific Publishing.
- Luo, Y., Ma, X., & Kan, X. (2024). Advancements in the Application of Organic Chemistry in Materials Science. International Journal of Materials Science and Technology Studies.
- Benchchem. (n.d.). Principles of Self-Assembly for Organic Molecules on Surfaces: A Technical Guide.
- Martin, D. C. (n.d.). Electron Microscopy of Organic Materials: An Overview and Review of Recent Developments. ResearchGate.
- Expert Organic Chemistry Tutoring Help. (n.d.). The Impact of Organic Chemistry on Material Science.
- Sionkowska, A., et al. (2022). Natural and Synthetic Polymers for Biomedical and Environmental Applications. PMC.
- Kotal, M. & Kuila, A. (2021). Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering. PMC - NIH.
- Sakamoto, A., et al. (n.d.). Electronic Absorption and Vibrational Spectroscopies of Conjugated Conducting Polymers. The Journal of Physical Chemistry - ACS Publications.
- Unknown Author. (2025). Organic functional substance engineered living materials for biomedical applications.
- Unknown Author. (n.d.). Advanced Organic Synthesis: Building Blocks for the Future of Materials.
- Clancy Group. (n.d.). Advanced Organic Materials.
- The Pharma Innovation Journal. (2019). Advances in organic synthesis methods.
- Unknown Author. (n.d.). Synthesis of organic compounds and their applications. Solubility of Things.
- Stanford Materials Science and Engineering. (n.d.). Novel Synthesis & Fabrication Methods.
- Lau, K. K. S., et al. (2017). Vapor-Deposited Functional Polymer Thin Films in Biological Applications. PMC - NIH.
- Unknown Author. (n.d.). Biochemical Interactions through Microscopic Techniques: Structural and Molecular Characterization. PMC - NIH.
- Springer. (n.d.). Handbook on Synthesis Strategies for Advanced Materials.
- Lesker Company. (n.d.). Thin Film Deposition Techniques & Capabilities.
- Luciana, D. & Pietro, C. (2020). Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications. PubMed Central.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Luciana, D. & Pietro, C. (2020). Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications. ResearchGate.
- Unknown Author. (2019). Microscopy techniques for studying polymer-polymer blends. DiVA portal.
- Infinitia. (2020). MICROSCOPIC TECHNIQUES FOR THE CHARACTERIZATION OF MATERIALS.
- Siddiqui, H., et al. (2022). Microscopic Techniques for the Analysis of Micro and Nanostructures of Biopolymers and Their Derivatives. MDPI.
- Unknown Author. (2025). Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. RSC Publishing.
- Indiana University. (n.d.). Organic Materials that Come Together Using the Principles of Self-Assembly. Chemistry Department.
- Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. PMC - PubMed Central.
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- 5. Exploring Organic Semiconductors in Flexible & Wearable Electronics [eureka.patsnap.com]
- 6. Printable and environmentally friendlier: the potential benefits of organic semiconductors - Hello Future [hellofuture.orange.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Polymers for Biomedical and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Materials and Biomaterials | Department of Materials Science and Engineering [mse.umd.edu]
- 12. researchgate.net [researchgate.net]
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- 14. korvustech.com [korvustech.com]
- 15. vaccoat.com [vaccoat.com]
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Troubleshooting & Optimization
Technical Support Center: Maximizing Success in Suzuki Reactions with Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. The quinoline moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with a bromoquinoline is giving very low to no yield. What are the most likely causes and how do I fix it?
Low or no yield in a Suzuki coupling with bromoquinolines can stem from several factors, often related to catalyst activity, the inherent electronic properties of the quinoline ring, or suboptimal reaction conditions.
Core Issues & Step-by-Step Solutions:
-
Catalyst Inactivation or Insufficient Activity: The Pd(0) species is the active catalyst, and its generation and stability are paramount.
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] Oxygen can oxidize the active Pd(0) to Pd(II), which can promote side reactions like homocoupling.[3][4] A common procedure is to bubble argon through your solvent for 15-30 minutes before adding the catalyst.[5][6]
-
Catalyst Choice: For bromoquinolines, which can be challenging substrates, a standard catalyst like Pd(PPh₃)₄ might not be sufficient.[2] Consider using more robust and active catalyst systems. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often more effective and can shorten reaction times.[7] For particularly stubborn couplings, consider modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][8] These ligands facilitate the rate-limiting oxidative addition step.[9][10]
-
-
-
The "Electronic Effect" of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the reactivity of the C-Br bond. Halogens at the 2- and 4-positions are more prone to oxidative addition to Pd(0) compared to those at other positions.[11] This electronic effect can also make the quinoline ring a potential ligand for the palladium center, leading to catalyst inhibition.
-
Troubleshooting:
-
Ligand Selection: Employing bulky ligands can help prevent the quinoline nitrogen from coordinating to the palladium center, thereby maintaining catalyst activity.[12]
-
-
-
Suboptimal Base or Solvent System: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][13] Its choice and solubility are critical.
-
Troubleshooting:
-
Base Screening: While K₂CO₃ is a common choice, for challenging substrates like bromoquinolines, stronger bases like K₃PO₄ or Cs₂CO₃ often lead to better yields.[2]
-
Solvent System: A mixture of an aprotic polar solvent and water (e.g., 1,4-dioxane/water, Toluene/H₂O) is frequently used.[1][8] The water helps to dissolve the inorganic base, which is often a key factor for a successful reaction.[14] If your reagents are not soluble, the reaction will not proceed efficiently.[15]
-
-
Q2: I'm observing a significant amount of boronic acid homocoupling. How can I suppress this side reaction?
Homocoupling results in the formation of a biaryl product from two molecules of your boronic acid, consuming your reagent and complicating purification.[3]
Primary Causes & Prevention Strategies:
-
Presence of Oxygen: As mentioned, oxygen can lead to Pd(II) species that promote homocoupling.[3][16]
-
Solution: Meticulous degassing of solvents and maintaining a strict inert atmosphere is the first line of defense.[4]
-
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can react directly with the boronic acid to form the homocoupled product before being reduced to the active Pd(0).[3]
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, it can increase the likelihood of side reactions.
Q3: My reaction seems to stall or is incomplete, even after extended reaction times. What adjustments should I consider?
An incomplete reaction often points to catalyst degradation or conditions that are not optimal for the specific bromoquinoline and boronic acid pairing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Suzuki reactions.
-
Rationale:
-
Temperature: Increasing the temperature can often overcome activation energy barriers. A typical range for these reactions is 80-110 °C.[1][8]
-
Catalyst System: As discussed, the combination of palladium source and ligand is critical. If a simpler system is failing, moving to a more sophisticated one is a logical step.[8]
-
Reagent Stoichiometry and Purity: Boronic acids can degrade over time or undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of moisture.[10] Using a slight excess (1.2-1.5 equivalents) of a fresh, high-purity boronic acid can drive the reaction to completion.[2] Consider using a more stable boronic ester (e.g., a pinacol ester) if the corresponding acid is problematic.[2][18]
-
Data-Driven Reaction Optimization
The choice of catalyst, base, and solvent significantly impacts the yield. The following table summarizes conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good general-purpose catalyst, may require higher temperatures. | [8] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | High | Often shows high efficiency and shorter reaction times. | [7][8] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates. | [8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT | High | Highly active catalyst system, can sometimes run at room temperature. | [13][18] |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Bromoquinoline
This protocol outlines a common method using a robust palladium catalyst with a phosphine ligand.[1]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[1]
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[1]
-
Degassed 1,4-dioxane and water (4:1 v/v)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline. This is often the rate-limiting step and is facilitated by electron-rich ligands.[9][10] The reactivity order for halogens is generally I > Br > Cl.[5]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to form a borate species, which is more nucleophilic.[13][19]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1] This step is often promoted by bulky ligands.[12]
By understanding these fundamental steps and the key parameters that influence them, you can effectively diagnose and resolve issues in your Suzuki coupling reactions with bromoquinolines, leading to higher yields and cleaner products.
References
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). Benchchem.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (2025). Benchchem.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. (2025). Benchchem.
-
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. (n.d.). IJSRP. [Link]
- Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. (2025). Benchchem.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
- Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. (n.d.). Benchchem.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsrp.org [ijsrp.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of tert-butyl 7-bromoquinolin-4-ylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 7-bromoquinolin-4-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the reaction of 4-amino-7-bromoquinoline with di-tert-butyl dicarbonate (Boc₂O).
Issue 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 4-amino-7-bromoquinoline even after prolonged reaction time.
-
Probable Cause: The nucleophilicity of the amino group on the quinoline ring is significantly reduced due to the electron-withdrawing effects of the quinoline system and the bromine atom. This makes the amine a poor nucleophile for attacking the Boc anhydride.[1]
-
Solution:
-
Catalyst Addition: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a more potent nucleophile than the starting amine and reacts with Boc₂O to form a more reactive intermediate.[2]
-
Solvent Choice: Ensure that your starting material is fully soluble. While solvents like THF and acetonitrile are common, for poorly soluble amines, a mixture of solvents or a more polar solvent might be necessary.[1]
-
Temperature Increase: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.
-
-
Detailed Protocol for Improved Boc Protection:
-
Dissolve 4-amino-7-bromoquinoline (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.5 equivalents) to act as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently warm it to 40 °C.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Issue 2: Formation of a Major Byproduct with a Higher Molecular Weight
-
Symptom: A significant spot on the TLC with a lower Rf value than the product is observed. LC-MS analysis reveals a mass corresponding to the addition of two Boc groups.
-
Probable Cause: While less common with anilines, under strongly basic conditions or with a large excess of Boc₂O and catalyst, di-Boc protection can occur, leading to the formation of tert-butyl N-(tert-butoxycarbonyl)-N-(7-bromoquinolin-4-yl)carbamate.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. Avoid using a large excess of Boc₂O. An excess of 1.1 to 1.2 equivalents is usually sufficient.
-
Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) instead of a stronger base that might facilitate over-reaction.
-
Gradual Addition: Add the Boc₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent at any given time.
-
Issue 3: Presence of a Symmetrical Urea Byproduct
-
Symptom: LC-MS analysis shows a peak with a molecular weight corresponding to N,N'-bis(7-bromoquinolin-4-yl)urea.
-
Probable Cause: This side reaction is often catalyzed by DMAP. The Boc-protected amine can react further under certain conditions to form an isocyanate intermediate. This highly reactive isocyanate can then be trapped by any remaining unreacted 4-amino-7-bromoquinoline to form the symmetrical urea.[3]
-
Solution:
-
Minimize Catalyst: Use the minimum effective amount of DMAP.
-
Low Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can suppress the formation of the isocyanate intermediate.[3]
-
Alternative Catalysts: Consider using a milder catalyst or a catalyst-free method if the amine is sufficiently nucleophilic under optimized conditions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Boc protection of 4-amino-7-bromoquinoline?
A1: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally recommended. These bases are sufficient to neutralize the acidic byproducts of the reaction without promoting significant side reactions. While sodium hydroxide can be used in aqueous/organic biphasic systems, controlling the reaction can be more challenging.[1][5]
Q2: Can I use a different protecting group for the 4-amino position?
A2: Yes, other protecting groups like the Carbobenzyloxy (Cbz) group can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[6]
Q3: My final product is difficult to purify. What are some recommended purification strategies?
A3: Purification can often be achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from unreacted starting material and non-polar byproducts. If the product is crystalline, recrystallization from a suitable solvent system can also be an effective purification method.
Q4: Is the Boc-protected product stable to hydrolysis?
A4: The tert-butyl carbamate is generally stable under basic and neutral conditions. However, it is readily cleaved under acidic conditions. Therefore, avoid acidic workups or purification conditions if you wish to keep the Boc group intact.[4]
Reaction Pathway and Side Reactions
The desired synthesis of this compound proceeds through the nucleophilic attack of the amino group on the Boc anhydride. However, several side reactions can occur, as illustrated in the following diagram.
Caption: Main synthetic route and potential side reactions.
Key Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale and Potential Issues |
| Solvent | Anhydrous THF, DCM, or Acetonitrile | Ensures solubility of reagents. Protic solvents may hydrolyze Boc₂O. |
| Base | TEA or DIPEA (1.5 eq.) | Neutralizes acidic byproducts. Stronger bases may promote side reactions. |
| Boc₂O | 1.1 - 1.2 equivalents | Sufficient for complete reaction. Large excess can lead to di-Boc formation. |
| Catalyst | DMAP (0.1 eq.) | Accelerates the reaction of the electron-deficient amine. Can promote urea formation. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions. Gentle warming may be needed for slow reactions. |
| Reaction Time | Monitor by TLC/LC-MS | Reaction times can vary depending on the substrate and conditions. |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem.
- BenchChem. (2025). Side reaction prevention in carbamate synthesis from (R)
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- LookChem. (n.d.).
- Institute for Basic Science. (2015).
- BenchChem. (n.d.). tert-Butyl (4-bromoquinolin-6-yl)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Scheme 2.
- Reddit. (2020). Fmoc protection of electron-poor aniline?. r/Chempros.
- MySkinRecipes. (n.d.). tert-Butyl (7-bromoquinolin-4-yl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Mastering Organic Synthesis. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-(quinolin-4-yl)
- ChemicalBook. (2023).
- Organic Syntheses Procedure. (n.d.).
- PubChem. (n.d.). Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)
- YouTube. (2015).
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- ChemicalBook. (2019).
- Journal of Medicinal Chemistry. (1987).
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- BLDpharm. (n.d.). 2680846-87-9|tert-Butyl (7-bromoquinazolin-4-yl)
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Tert-butyl 7-bromoquinolin-4-ylcarbamate Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 7-bromoquinolin-4-ylcarbamate and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important class of chemical intermediates.[1][2]
I. Understanding the Molecule: Key Purification Challenges
This compound is a key building block in medicinal chemistry.[1][3] Its structure, featuring a bromoquinoline core and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a unique set of purification challenges. Understanding these challenges is the first step toward developing an effective purification strategy.
-
Compound Stability: The Boc group is sensitive to acidic conditions and can be partially or fully cleaved, leading to the formation of 7-bromoquinolin-4-amine as a significant impurity.[4][5] The quinoline nitrogen itself is basic and can interact with acidic stationary phases like silica gel, potentially causing degradation and streaking during column chromatography.[6]
-
Solubility Profile: The presence of both a lipophilic Boc group and a polar quinoline ring gives the molecule an intermediate polarity, which can sometimes complicate the choice of an ideal recrystallization solvent or chromatography mobile phase.
-
Common Impurities: Typical impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or isomers), and the aforementioned Boc-deprotected amine.[7][8]
II. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
A. Column Chromatography
Question 1: My compound is streaking or tailing on the silica gel column. What's causing this and how can I fix it?
Answer: Tailing is a common issue when purifying nitrogen-containing basic compounds like quinolines on standard silica gel.[6] The acidic nature of the silica surface interacts with the basic nitrogen atom of the quinoline ring, leading to poor peak shape.[6]
-
Expert Insight: This interaction can be mitigated by neutralizing the active sites on the silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare your slurry of silica gel in the mobile phase containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[6] This will block the acidic silanol groups and improve the peak shape.[6]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase like neutral or basic alumina.[6]
-
Optimize the Mobile Phase: A solvent system that is too polar can sometimes exacerbate tailing. Ensure you have an optimal mobile phase composition, guided by thorough Thin Layer Chromatography (TLC) analysis. A good starting point for these derivatives is a mixture of ethyl acetate and hexanes.[6][7]
-
Question 2: I'm observing a new, more polar spot on my TLC after running the column, which wasn't in my crude material. What is it?
Answer: This is a classic sign of on-column decomposition. The most likely culprit is the cleavage of the Boc protecting group on the acidic silica gel, resulting in the formation of the more polar 7-bromoquinolin-4-amine.
-
Expert Insight: Minimizing the residence time of your compound on the column and neutralizing the stationary phase are key to preventing this.
-
Troubleshooting Steps:
-
Use Deactivated Silica: As mentioned above, add 0.5-2% triethylamine to your eluent system.
-
Employ Flash Chromatography: Use a shorter, wider column and apply pressure to minimize the contact time between your compound and the silica gel.[6]
-
Consider Reversed-Phase Chromatography: If the problem persists, reversed-phase chromatography (using a C18 stationary phase) with a mobile phase like acetonitrile/water can be an effective, albeit more expensive, alternative.[8]
-
Question 3: How do I choose the right solvent system for my column?
Answer: The ideal solvent system should provide good separation between your desired product and any impurities, with a target Rf value of approximately 0.3-0.4 for your compound on TLC.[6]
-
Expert Insight: A systematic screening of solvent systems using TLC is crucial.
-
Troubleshooting Steps:
-
Start with a Standard System: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Vary the Ratio: Adjust the ratio of the polar to the non-polar solvent to achieve the desired Rf value.[6]
-
Consider a Third Component: For difficult separations, adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve resolution.
-
Gradient Elution: If there is a large polarity difference between your compound and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.[6]
-
Workflow for Troubleshooting Column Chromatography Issues
B. Recrystallization
Question 1: I've dissolved my crude product, but it "oiled out" upon cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[9]
-
Expert Insight: The key is to maintain a state of supersaturation that is conducive to crystal nucleation rather than liquid-liquid phase separation.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This encourages the formation of an ordered crystal lattice.
-
Modify the Solvent System: If slow cooling doesn't work, add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot solution before cooling.[9]
-
Question 2: No crystals are forming even after my solution has cooled for a long time. What are my options?
Answer: The absence of crystal formation is usually due to either the solution not being sufficiently concentrated or a lack of nucleation sites for crystals to begin forming.[9]
-
Expert Insight: Inducing nucleation is often necessary to initiate crystallization.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[9]
-
Question 3: My final product is still colored after recrystallization. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Expert Insight: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving your crude compound in the hot solvent, remove it from the heat and add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Reheat and Filter: Reheat the solution to boiling for a few minutes, then quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal.
-
Crystallize: Allow the hot, filtered solution to cool and crystallize as usual.
-
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing the polarity).
-
Identify a solvent system that gives your product an Rf of ~0.3-0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen mobile phase (containing 0.5% triethylamine).
-
Pack the column uniformly, ensuring no air bubbles or cracks are present.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
For better resolution, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column and begin elution, collecting fractions.
-
Monitor the elution process by TLC to identify the fractions containing your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The ideal solvent or solvent pair must be determined experimentally.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common choices could include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, perform the activated charcoal treatment as described in the FAQ section.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
| Technique | Purpose | Typical Observations |
| HPLC-UV | Quantitative purity determination and detection of non-volatile impurities.[10] | A single major peak corresponding to the product. Purity is often calculated by area percentage. |
| LC-MS | Confirmation of molecular weight and identification of impurities.[11] | A base peak corresponding to the [M+H]⁺ of your product. Can help identify byproducts like the de-Boc amine. |
| ¹H NMR | Structural confirmation and detection of impurities. | The presence of the characteristic tert-butyl singlet at ~1.5 ppm and the aromatic quinoline protons. The absence of signals from starting materials or the de-Boc amine. |
| GC-MS | Detection of volatile and semi-volatile impurities.[10][12] | Useful for identifying residual solvents from the reaction or purification. |
V. References
-
Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem. Available at:
-
Technical Support Center: Synthesis and Purification of 3-Bromoquinoline - Benchchem. Available at:
-
Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem. Available at:
-
JP2001322979A - Method for producing 3-bromoquinoline - Google Patents. Available at:
-
Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem. Available at:
-
Cas 1416438-99-7,this compound | lookchem. Available at:
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at:
-
tert-Butyl (4-bromoquinolin-6-yl)carbamate | 1260784-05-1 | Benchchem. Available at:
-
Synthesis of 3-Bromoquinoline: An In-depth Technical Guide - Benchchem. Available at:
-
A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem. Available at:
-
Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis - Benchchem. Available at:
-
Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - NIH. Available at:
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at:
-
A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline - Benchchem. Available at:
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at:
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at:
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at:
-
tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate - ChemScene. Available at:
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available at:
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at:
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at:
-
Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. Available at:
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH. Available at:
-
2680846-87-9|tert-Butyl (7-bromoquinazolin-4-yl)carbamate - BLDpharm. Available at:
-
tert-Butyl (7-bromoquinolin-4-yl)carbamate - MySkinRecipes. Available at:
-
This compound - Proactive Molecular Research. Available at:
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at:
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at:
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at:
-
EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents. Available at:
-
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate - Smolecule. Available at:
-
US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents. Available at:
-
How to purify p-amino tert butyl benzamide ? | ResearchGate. Available at:
-
Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry - Scribd. Available at:
-
Your Inquiry on this compound | Chemical-Suppliers. Available at:
-
2769113-96-2|tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate - BLDpharm. Available at:
Sources
- 1. Cas 1416438-99-7,this compound | lookchem [lookchem.com]
- 2. tert-Butyl (7-bromoquinolin-4-yl)carbamate [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. madison-proceedings.com [madison-proceedings.com]
Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for one of the most common hurdles in synthetic chemistry involving quinoline scaffolds: poor solubility in organic solvents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of quinoline intermediates.
Q1: Why are many of my substituted quinoline intermediates poorly soluble in common organic solvents like THF, DCM, or Toluene?
A1: The solubility challenge with quinoline derivatives often stems from their molecular structure. The planar, aromatic, and rigid nature of the fused benzene and pyridine rings leads to strong intermolecular π-π stacking interactions in the solid state.[1] This creates a highly stable crystal lattice. Solvents like THF or Toluene may not possess sufficient polarity or the specific interaction capabilities to overcome this high lattice energy, resulting in poor solubility. Additionally, the presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH2) can further stabilize the crystal lattice, exacerbating the issue.
Q2: I observed my quinoline intermediate dissolving in DMSO, but it crashes out when I add my co-reactant in toluene. What is happening?
A2: This phenomenon, often called "crashing out," occurs due to a significant change in the overall polarity of the solvent system.[2] While a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can effectively solvate your polar quinoline intermediate, the introduction of a large volume of a nonpolar solvent like toluene drastically reduces the mixture's solvating power for that intermediate.[3][4] The system can no longer keep the polar compound in solution, leading to its precipitation.
Q3: Can temperature be used to reliably increase solubility for reaction scale-up?
A3: Increasing the temperature generally enhances the solubility of organic compounds, and this can be a useful tool.[5][6] However, relying solely on high temperatures for large-scale reactions has drawbacks. Firstly, many quinoline intermediates or reagents may be thermally labile, leading to degradation and byproduct formation. Secondly, maintaining high temperatures on a large scale is energy-intensive and can pose safety risks. Therefore, while gentle warming can be an effective part of a solubility strategy, it is often better to find a solvent system that provides adequate solubility at a more moderate temperature range.
Q4: What is the difference between a co-solvent and a solubilizing agent?
A4: A co-solvent is a secondary solvent added to the primary solvent in a significant volume to create a mixture with intermediate polarity and solvating properties.[3] For example, adding ethanol to water creates a co-solvent system that can dissolve compounds insoluble in water alone. A solubilizing agent , on the other hand, is typically added in smaller quantities and works through specific molecular interactions. Examples include surfactants, which form micelles to encapsulate insoluble compounds, or complexation agents like cyclodextrins.[7][8] In the context of organic synthesis, the term co-solvent is more commonly used.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, in-depth approaches to systematically resolving solubility issues.
Issue 1: My quinoline starting material is insoluble in the planned reaction solvent.
This is a critical issue that must be resolved before proceeding with the reaction. The primary goal is to identify a solvent or solvent system that can dissolve the reactants at the desired concentration without interfering with the reaction chemistry.
The following diagram outlines a systematic approach to addressing poor solubility.
Caption: A decision tree for systematically troubleshooting poor solubility.
Objective: To rapidly identify a suitable single solvent for your quinoline intermediate.
Principle: This protocol uses a small-scale, parallel approach to test the solubility of the intermediate in a range of common organic solvents with varying polarities.
Materials:
-
Quinoline intermediate (e.g., 6-Bromoquinoline)
-
Vials (e.g., 1.5 mL or 4 mL)
-
Selection of test solvents (see Table 1)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Accurately weigh 5-10 mg of your quinoline intermediate into a series of labeled vials.
-
Solvent Addition: Add 0.5 mL of a single test solvent to each respective vial. This creates an initial concentration of 10-20 mg/mL.
-
Room Temperature Test:
-
Cap the vials securely.
-
Vortex each vial vigorously for 60 seconds.
-
Visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
-
Elevated Temperature Test (if necessary):
-
For any samples that did not fully dissolve, place the vials on a heating block set to 50-60°C for 10 minutes.
-
Caution: Ensure vials are properly sealed or vented if using volatile solvents.
-
After heating, vortex again for 30 seconds.
-
Visually inspect and record observations.
-
-
Analysis: Consolidate your results into a table to identify the most promising solvents to carry forward.
Data Presentation: Example Solvent Screening Results
| Solvent | Polarity Index | Dielectric Constant (ε) | Observation (RT) | Observation (60°C) |
| Toluene | 2.4 | 2.38 | Insoluble | Partially Soluble |
| Dichloromethane (DCM) | 3.1 | 9.08 | Insoluble | Partially Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Partially Soluble | Fully Soluble |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Partially Soluble | Fully Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Fully Soluble | Fully Soluble |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 32.2 | Fully Soluble | Fully Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Fully Soluble | Fully Soluble |
Interpretation: Based on the table above, THF and MeCN are viable options if heating is acceptable for the reaction. However, for room temperature reactions, the highly polar aprotic solvents DMF, NMP, or DMSO are the best choices.[9][10] These solvents are excellent for dissolving a wide range of organic and inorganic compounds due to their high polarity and aprotic nature.[11][12]
Issue 2: A single solvent isn't working. The best solvent is incompatible with my reagents, or the product is too soluble for easy isolation.
In this scenario, a binary co-solvent system can offer the precise solubility characteristics required.
Objective: To find a mixture of two miscible solvents that provides optimal solubility for the reaction while facilitating product isolation.
Principle: This method involves titrating a "poor" but reaction-compatible solvent with a "good" solubilizing solvent until dissolution is achieved. This identifies the minimum amount of the "good" solvent needed, which can be beneficial for downstream processing (e.g., crystallization).
Materials:
-
Quinoline intermediate
-
Primary Solvent (the "poor" but desired solvent, e.g., Toluene or Acetonitrile)
-
Secondary Solvent (the "good" solubilizing solvent identified from Protocol 1, e.g., DMF or NMP)
-
Graduated pipettes or syringes
-
Stirred reaction vial or flask
Procedure:
-
Setup: Add your quinoline intermediate and the primary solvent to a vial at the target reaction concentration (e.g., 100 mg in 2 mL of Toluene). Stir the suspension.
-
Titration: Slowly add the secondary (solubilizing) solvent dropwise (e.g., in 50-100 µL increments) to the stirring suspension.
-
Observation: After each addition, allow the mixture to stir for 1-2 minutes and observe the solubility.
-
Endpoint: The endpoint is reached when the solution becomes clear and homogeneous. Record the total volume of each solvent used.
-
Optimization: The resulting ratio (e.g., 10:1 Toluene:DMF) is your starting point for the reaction. You may want to add a slight excess of the solubilizing solvent (e.g., a 9:1 or 8:1 ratio) to ensure robustness.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajptonline.com [ajptonline.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. NMP Chemical Synthesis Application Case Study [eschemy.com]
- 10. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 11. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 12. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for optimizing palladium catalyst loading in cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles that govern these powerful synthetic tools. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions, with a focus on issues related to catalyst loading and activity.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction shows minimal or no conversion. Where should I begin my troubleshooting process?
A1: A low or nonexistent yield is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. A systematic approach is key to identifying the root cause.
Initial Checks:
-
Reagent Purity: The first step is to ensure the purity and integrity of all your reagents. Solvents and bases must be anhydrous, as water can hydrolyze starting materials and deactivate the catalyst. Starting materials like aryl halides and organometallic reagents should be of high purity.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed and is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activation: Many palladium sources, such as Pd(OAc)₂, are precatalysts and require in-situ reduction to the active Pd(0) species.[2][3] If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[1][4]
Workflow for Troubleshooting Low Yield:
Caption: The relationship between the choice of palladium precatalyst and the pathway to the active catalytic species.
Q3: Can I reduce the catalyst loading to save costs?
A3: Yes, reducing catalyst loading is a primary goal in process development for both economic and environmental reasons. [3]This can often be achieved through careful optimization of other reaction parameters such as temperature, reaction time, and the choice of ligand and base. [5]Design of Experiments (DoE) can be a powerful tool to efficiently explore the interplay of these variables and identify conditions that allow for lower catalyst loadings without sacrificing yield. [5]
Q4: How does the ligand influence the optimal catalyst loading?
A4: The ligand has a profound impact on the catalyst's activity and stability, and therefore influences the required loading. Electron-rich and sterically hindered ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), leading to a more active catalyst that can be used at a lower loading. [6][7]
References
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Heck Reactions. In Greener Organic Transformations. Retrieved from [Link]
-
MDPI. (2015). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Organic Syntheses. (n.d.). palladium. Retrieved from [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Palladium Catalysts in Modern Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
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Preventing debromination in reactions with 7-bromoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination
Welcome to our dedicated technical support center for chemists working with 7-bromoquinolines. This resource, compiled by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of premature debromination in cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the stability and reactivity of 7-bromoquinolines in palladium-catalyzed reactions.
Q1: What is debromination and why is it a problem with 7-bromoquinolines?
A1: Debromination, a specific type of dehalogenation, is an undesired side reaction where the bromine atom at the 7-position of the quinoline ring is replaced by a hydrogen atom.[1][2] This leads to the formation of quinoline as a byproduct, which reduces the yield of your desired coupled product and complicates purification.[1][2] N-heterocyclic halides like 7-bromoquinoline can be particularly susceptible to this side reaction.[1]
Q2: What is the primary mechanism behind debromination in these reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen when the palladium complex reacts with various components in your reaction mixture, such as amine bases, alcohols (if used as solvents), or even trace amounts of water, which act as hydride donors.[1][2][3] This Pd-H species can then undergo reductive elimination with the 7-quinolyl group on the palladium intermediate, resulting in the debrominated quinoline byproduct.[4]
Q3: Are certain types of cross-coupling reactions more prone to debromination with 7-bromoquinolines?
A3: While debromination can occur in various palladium-catalyzed reactions, its likelihood is often influenced by the specific reaction kinetics. If the desired cross-coupling pathway is slow relative to the rate of the Pd-H formation and subsequent reductive elimination, debromination will be more significant.[3] Therefore, reactions that are sluggish due to sterically hindered substrates, less reactive coupling partners, or suboptimal catalytic systems may show a higher incidence of debromination.
Troubleshooting Guide: Minimizing Debromination of 7-Bromoquinolines
This guide provides a systematic approach to diagnosing and resolving issues with debromination in your experiments.
Issue: Significant Formation of Quinoline Byproduct Detected
If you observe a substantial amount of the debrominated quinoline byproduct in your reaction mixture via TLC, LC-MS, or GC-MS, follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting debromination.
Detailed Troubleshooting Steps
Step 1: Evaluate Your Choice of Base
-
Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, which is a key intermediate in the debromination pathway.[2][3] Weaker, non-nucleophilic inorganic bases are generally less likely to act as hydride donors.
-
Recommendation: If you are using a strong base, consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent first choice, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) also being effective alternatives.[1][2][3]
Step 2: Assess Your Catalyst and Ligand System
-
Causality: The ligand plays a critical role in the catalytic cycle. The steric and electronic properties of the ligand influence the rates of both the desired reductive elimination (to form your product) and the undesired debromination. Bulky, electron-rich phosphine ligands can accelerate the rate of the desired C-C, C-N, or C-O bond formation, helping it to outcompete the debromination pathway.[3][5]
-
Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Excellent starting points include XPhos, SPhos, and DavePhos for Suzuki and Buchwald-Hartwig reactions.[3][6] For Heck reactions, consider ligands like P(o-tolyl)₃.[2] Using a pre-catalyst can also sometimes improve results by ensuring the efficient generation of the active Pd(0) species.
Step 3: Check Your Solvents and Reagents for Hydride Sources
-
Causality: Solvents that can act as hydrogen donors are a direct source for the formation of the problematic Pd-H species. Protic solvents like alcohols are a common culprit.[3] Additionally, residual water in your solvents or reagents can contribute to this side reaction.[1][3][7]
-
Recommendation: Switch to anhydrous, aprotic solvents. Toluene, dioxane, and THF are generally preferred choices for cross-coupling reactions.[1][3][8] Ensure that your solvents are properly dried and that your reagents are anhydrous. If the reaction requires water (e.g., some Suzuki couplings), use the minimum necessary amount and ensure it is degassed.
Step 4: Optimize Reaction Temperature and Time
-
Causality: Higher reaction temperatures can sometimes increase the rate of debromination more than the rate of the desired coupling reaction.[2][3] Similarly, extended reaction times after the consumption of the limiting reagent can lead to product degradation and an increase in byproducts.
-
Recommendation: Run the reaction at the lowest effective temperature. It may be beneficial to start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is too sluggish. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the 7-bromoquinoline has been consumed.
Summary of Key Reaction Parameters to Mitigate Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][6] | Accelerates the desired reductive elimination, outcompeting the debromination pathway.[3] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2][3] | Reduces the formation of palladium-hydride species from the base.[1] |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).[1][3][8] | Eliminates potential hydride sources from the reaction medium.[2][3] |
| Temperature | Use the lowest effective temperature (typically 80-100 °C).[2] | Minimizes the rate of the debromination side reaction.[2] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents oxygen from degrading the catalyst and ligands. |
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol provides a robust starting point for minimizing debromination during a Suzuki-Miyaura coupling.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of 7-bromoquinoline.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the 7-bromoquinoline, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 toluene-to-water ratio).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the 7-bromoquinoline is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This guide is intended to provide a strong foundation for troubleshooting and optimizing your reactions with 7-bromoquinolines. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
-
American Chemical Society. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Technical Support Center: Troubleshooting Boc Deprotection of Complex Heterocyclic Compounds
Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc) protecting groups in complex heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the expertise to diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete, even with standard TFA or HCl protocols. What's going on?
A1: Incomplete deprotection is a frequent hurdle, especially with complex heterocyclic substrates. The primary reason often lies in the reduced reactivity of the Boc-protected amine due to the electronic properties of the heterocycle or the presence of basic nitrogen atoms within the heterocyclic core that can neutralize the acid catalyst. For instance, the pyridine nitrogen in 2-pyridylalanine can be protonated by trifluoroacetic acid (TFA), effectively lowering the acid concentration available for cleaving the Boc group.[1]
Troubleshooting Steps:
-
Increase Acid Stoichiometry: For substrates with basic heterocycles, a simple increase in the equivalents of acid can be effective. Instead of a catalytic amount, consider using a larger excess.
-
Elevate Reaction Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, monitor carefully for potential side reactions.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Some complex substrates may require significantly longer reaction times than simple amines.
-
Change the Acidic Reagent: If TFA in dichloromethane (DCM) is failing, switching to a solution of 4M HCl in dioxane or ethyl acetate can be a powerful alternative.[4][5]
Q2: I'm observing a side product with a mass increase of +56 Da. What is this and how can I prevent it?
A2: A mass increase of +56 Da is a tell-tale sign of tert-butylation, a common side reaction during Boc deprotection.[6] The mechanism of acid-catalyzed Boc removal generates a reactive tert-butyl cation intermediate.[7][8][9] This electrophile can then alkylate nucleophilic sites on your heterocyclic compound or other sensitive functional groups present in the molecule.[10][11] Electron-rich aromatic rings, such as those in indoles, are particularly susceptible to this side reaction.[11]
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[6]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Indole) | Triisopropylsilane (TIS), Anisole[5] |
| Methionine (Thioether) | Thioanisole[5] |
| Cysteine (Thiol) | Ethanedithiol (EDT)[5] |
| Tyrosine (Phenol) | Phenol, Anisole[5] |
A commonly used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]
-
Lowering the Reaction Temperature: Running the deprotection at 0 °C can sometimes reduce the rate of the alkylation side reaction more than the desired deprotection.
Troubleshooting Guides
Issue 1: Degradation of Other Acid-Labile Protecting Groups
-
Symptoms: You observe the loss of other protecting groups in your molecule, such as tert-butyl esters or trityl groups, in your LC-MS or NMR analysis.
-
Causality: The strongly acidic conditions required for Boc deprotection, especially with challenging heterocyclic substrates, can be harsh enough to cleave other acid-sensitive groups.[1] The key to resolving this is to find conditions that are selective for the Boc group.
-
Solutions & Protocols:
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: This is a greener and often more selective option.[4][5] A typical protocol involves dissolving the Boc-protected compound in a mixture of THF and aqueous phosphoric acid and stirring at room temperature.[4]
-
Lewis Acids: Reagents like Zinc Chloride (ZnCl₂) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) can mediate Boc deprotection under milder conditions.[5][12] For example, ZnCl₂ in dichloromethane at 40°C has been shown to be effective.[12]
-
-
Thermal Deprotection (Acid-Free): For substrates that are thermally stable but sensitive to acid, heating in a suitable solvent can be a viable strategy.[4][13] This method avoids acid catalysts altogether.[4]
-
Issue 2: Purification Challenges After Deprotection
-
Symptoms: Difficulty in isolating the free amine product. The product may be an oil, or you may have trouble removing the acid salt.
-
Causality: After deprotection with an acid like TFA or HCl, the resulting amine is typically an ammonium salt.[7] TFA salts, in particular, are often oily and difficult to handle.[15]
-
Solutions & Protocols:
-
Salt to Free Base Conversion:
-
Aqueous Basic Workup: After removing the volatile acid in vacuo, dissolve the residue in an organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize the ammonium salt and allow you to extract the free amine into the organic layer.
-
Ion-Exchange Resin: A strongly acidic ion-exchange resin can be used to both deprotect the Boc group and capture the resulting amine. The amine can then be released from the resin by washing with a basic solution.[16] This method offers a streamlined deprotection and purification process.[16]
-
-
Precipitation of a Crystalline Salt: If the free amine is difficult to handle, consider forming a different, more crystalline salt. After deprotection with 4M HCl in dioxane, the resulting hydrochloride salt often precipitates and can be collected by filtration.[3][15]
-
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Troubleshooting Decision Workflow.
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]
-
Appiah-padi, W., Tuffour, I., Acheampong, A., & Amewu, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4948-4954. Retrieved from [Link]
-
Freeman, E. E., Jackson, R., Luo, J., & May, S. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1235–1243. Retrieved from [Link]
-
Appiah-padi, W., Tuffour, I., Acheampong, A., & Amewu, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Appiah-padi, W., Tuffour, I., Acheampong, A., & Amewu, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23801. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
ResearchGate. (2025). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3473. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Appiah-padi, W., Tuffour, I., Acheampong, A., & Amewu, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23801. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Freeman, E. E., Jackson, R., Luo, J., & May, S. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
Caturano, M., D’Amico, E., D’Elia, V., & Della-Sala, G. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2253. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
Lubell, W. D., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Journal of the American Chemical Society, 111(16), 6131–6133. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]
-
ResearchGate. (2013, September 13). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]
-
Smith, M. R., III, & Maleczka, R. E., Jr. (2006). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. Organic Letters, 8(8), 1529–1532. Retrieved from [Link]
-
ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021, May 21). CHAPTER 9: Nitrogen Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
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- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Functionalization of Quinoline Scaffolds
Introduction
Welcome to the Technical Support Center dedicated to addressing the pervasive challenge of catalyst poisoning in the functionalization of quinoline scaffolds. Quinoline and its derivatives are privileged structures in medicinal chemistry and materials science, frequently serving as key building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] However, the very nature of the quinoline ring, with its basic nitrogen atom, presents a significant hurdle in transition-metal-catalyzed reactions. This nitrogen atom can act as a potent ligand, coordinating to the metal center and leading to catalyst deactivation or "poisoning."[3]
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered issues during the catalytic functionalization of these important heterocycles. By understanding the underlying mechanisms of catalyst poisoning and implementing the targeted solutions presented here, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my transition metal catalyst (e.g., Palladium, Rhodium) showing low or no activity when I use a quinoline-containing substrate?
A1: The primary reason for decreased catalyst activity is the strong coordination of the quinoline's nitrogen atom to the metal center of the catalyst.[3] This coordination occupies the active sites of the catalyst, preventing it from participating in the desired catalytic cycle. Essentially, your quinoline substrate is acting as a ligand and poisoning its own transformation. This is a common issue in directed C-H activation reactions under Pd(II) catalysis.[3]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: The most obvious sign is a low or no yield of the desired product, with recovery of the starting material.[4] Other indicators include:
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of side products: Catalyst deactivation can sometimes lead to alternative, undesired reaction pathways.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q3: Are there specific functional groups on the quinoline scaffold that are more likely to cause catalyst poisoning?
A3: Besides the inherent basic nitrogen of the quinoline core, other functional groups can also contribute to catalyst poisoning. These include:
-
Thiols (-SH) and other sulfur-containing groups: Sulfur is a well-known poison for many transition metal catalysts, especially palladium.[5][6]
-
Phosphines (-PR2): While often used as ligands, phosphine functional groups on the substrate can compete for coordination to the metal center.
-
Other basic nitrogen heterocycles: If your quinoline scaffold is further substituted with other nitrogen-containing rings (e.g., pyridines, imidazoles), these can also contribute to catalyst deactivation.[3]
Q4: Can impurities in my quinoline starting material or reagents be the cause of catalyst poisoning?
A4: Absolutely. Trace impurities can have a significant impact on catalytic reactions.[4][7] Common culprits include:
-
Sulfur compounds: Often present in starting materials derived from coal tar.[8][9]
-
Halides: Can interfere with certain catalytic cycles.
-
Water: Can lead to the formation of inactive catalyst species.[10]
-
Other organic impurities: Unidentified byproducts from previous synthetic steps can act as catalyst poisons.
Q5: How does converting a quinoline to its N-oxide help in C-H functionalization reactions?
A5: Converting the quinoline to its N-oxide derivative modifies the electronic properties of the ring.[11] The N-oxide group is less basic and a poorer ligand for the metal catalyst, thus reducing its poisoning effect. Furthermore, the oxygen of the N-oxide can act as a directing group, guiding the catalyst to specific C-H bonds, often at the C2 and C8 positions, and facilitating their activation.[4][12]
Troubleshooting Guide
This section provides detailed, step-by-step guidance to diagnose and resolve catalyst poisoning issues in your experiments.
Issue 1: Low to No Product Formation in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, C-H Arylation)
Symptoms:
-
High recovery of quinoline starting material.
-
Minimal or no desired product detected by TLC, GC-MS, or NMR.
-
Formation of catalyst black (palladium metal precipitation).
Diagnostic Workflow
Caption: Troubleshooting workflow for catalyst poisoning.
Step-by-Step Solutions
1. Verify Purity of Starting Materials and Reagents
-
Rationale: Impurities are a frequent and often overlooked cause of catalyst poisoning.[4][7]
-
Action:
-
Purify the Quinoline Substrate: Recrystallize or perform column chromatography on your quinoline starting material. For basic quinolines that streak on silica gel, consider deactivating the silica with triethylamine (0.5-2% in the eluent) or using alumina.[13]
-
Use High-Purity Reagents and Solvents: Ensure all other reagents (e.g., boronic acids, aryl halides) are of high purity. Use anhydrous, degassed solvents.
-
2. Modify the Quinoline Substrate
-
Rationale: Temporarily masking the basic nitrogen can prevent it from coordinating to the catalyst.
-
Action: N-Oxide Formation
3. Optimize the Catalytic System
-
Rationale: The choice of catalyst, ligand, and additives can significantly impact the reaction's tolerance to poisoning.
-
Action:
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes overcome partial poisoning.
-
Ligand Screening: The ligand plays a crucial role. For palladium-catalyzed reactions, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) can sometimes create a coordination environment that is less susceptible to poisoning by the quinoline nitrogen.
-
Use of Additives:
-
4. Adjust Reaction Conditions
-
Rationale: Temperature and reaction time can influence the equilibrium between the catalyst-quinoline complex and the active catalytic species.
-
Action:
-
Increase Temperature: Higher temperatures can sometimes promote the dissociation of the quinoline from the metal center, freeing up the active sites.[4][7] However, monitor for substrate or product decomposition.
-
Microwave Irradiation: This can sometimes accelerate the desired reaction, outcompeting the deactivation process.[14]
-
Issue 2: My Catalyst is Deactivated During a Hydrogenation Reaction
Symptoms:
-
Initial hydrogen uptake followed by a plateau.
-
Incomplete reduction of the desired functional group.
Solutions
1. Catalyst Choice
-
Rationale: Some catalysts are more robust to nitrogen-containing compounds than others.
-
Action:
-
Use Platinum(IV) oxide (PtO2, Adams' catalyst): This catalyst is often effective for the hydrogenation of nitrogen heterocycles.
-
Rhodium-on-carbon (Rh/C): Can be more resistant to poisoning than Palladium-on-carbon (Pd/C) in certain cases.
-
2. Additive Use
-
Rationale: An acidic medium can protonate the quinoline nitrogen, preventing its coordination to the metal surface.
-
Action:
-
Acidic Additives: Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H2SO4) to the reaction mixture. This will form the quinolinium salt, which is less likely to poison the catalyst.
-
3. Pre-treatment of Substrate
-
Rationale: Removing potential poisons before the reaction is a highly effective strategy.[7]
-
Action:
-
Activated Carbon Treatment: Stir a solution of your quinoline substrate with activated carbon for a period, then filter. Activated carbon can adsorb many organic impurities.
-
Quantitative Data Summary Table
| Issue | Potential Solution | Parameter to Modify | Recommended Starting Range | Notes |
| Low Yield in Cross-Coupling | Increase Catalyst Loading | mol % of Catalyst | 5-10 mol % | Use as a last resort due to cost. |
| Additive for Silica Gel | % Triethylamine in Eluent | 0.5 - 2% | To prevent streaking and decomposition during purification.[13] | |
| Reaction Temperature | Degrees Celsius | 100 - 140 °C | Monitor for decomposition.[4] | |
| Incomplete Hydrogenation | Acidic Additive | Equivalents of Acid | 1.0 - 1.1 eq. | Ensure the acid is compatible with other functional groups. |
Experimental Protocol: C8-Selective C-H Arylation of Quinoline N-Oxide
This protocol is adapted from a palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides, a reaction that successfully navigates the challenges of regioselectivity and potential catalyst inhibition.[12]
Materials:
-
Quinoline N-oxide
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) phosphate (Ag₃PO₄)
-
Acetic acid
Procedure:
-
To an oven-dried reaction vessel, add the quinoline N-oxide (1 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)₂ (5 mol%), and Ag₃PO₄ (2 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed acetic acid as the solvent.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for C8-arylation.
References
- BenchChem. (2025). The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis. BenchChem.
-
Dhopade, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(15), 4475. Retrieved from [Link]
- BenchChem. (2025). How to overcome poor regioselectivity in quinoline functionalization. BenchChem.
-
Wikipedia. (2024). Quinine. Wikipedia. Retrieved from [Link]
-
Moutaouakil, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1468. Retrieved from [Link]
-
Li, J., et al. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 56(19), 2635-2648. Retrieved from [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009-1015. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. BenchChem.
-
Sun, R., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Catalysts, 14(1), 143. Retrieved from [Link]
-
Ganesan, A., & Muthusubramanian, S. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Functionalization of Dihaloquinolines. BenchChem.
-
Sun, R., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Catalysts, 14(1), 143. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Functionalization of Dihaloquinolines. BenchChem.
-
Glorius, F., et al. (2018). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. Chemical Science, 9(22), 5037-5046. Retrieved from [Link]
-
Singh, V., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(13), 3021. Retrieved from [Link]
-
Various Authors. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Retrieved from [Link]
-
H-Metrics. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. H-Metrics. Retrieved from [Link]
-
Various Authors. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. Retrieved from [Link]
-
Moutaouakil, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. ResearchGate. Retrieved from [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Retrieved from [Link]
-
Usachev, S. A., et al. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. The Journal of Organic Chemistry, 85(7), 4927-4936. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
-
Dhopade, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22(23), 4867-4886. Retrieved from [Link]
-
Hii, K. K. M., et al. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 5(9), 5494-5503. Retrieved from [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
Gandeepan, P., & Ackermann, L. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 6(5), 3820-3826. Retrieved from [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
How to monitor the progress of a Buchwald-Hartwig amination reaction
Welcome to the Technical Support Center for Palladium Cross-Coupling Chemistry. As Senior Application Scientists, we understand the nuances of complex transformations like the Buchwald-Hartwig amination. This guide is designed to provide you with expert insights and practical, field-proven protocols to help you successfully monitor your reactions and troubleshoot any challenges you encounter.
Frequently Asked Questions: Choosing the Right Monitoring Technique
Q1: I'm setting up a Buchwald-Hartwig reaction. What's the quickest way to see if it's working?
For a rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the industry standard.[1][2] It's a fast and cost-effective method to visualize the consumption of your starting materials (aryl halide and amine) and the formation of the new, typically more non-polar, product.[1][2] By spotting your reaction mixture alongside your starting materials on the same plate, you can get a clear picture of the reaction's progress in minutes.
Q2: When should I choose Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) over TLC?
You should move to GC or HPLC when you need precise, quantitative data. While TLC is excellent for a quick check, it is not ideal for accurately determining conversion or yield.
-
Gas Chromatography (GC/GC-MS) is suitable if your starting materials and product are volatile and thermally stable. It provides excellent separation and, when used with an internal standard, can give highly accurate conversion data.[3]
-
High-Performance Liquid Chromatography (HPLC/LC-MS) is the most versatile and powerful technique. It is ideal for non-volatile or thermally sensitive molecules and can handle complex reaction mixtures.[4] Online HPLC, where an automated system samples the reaction directly, is the gold standard for generating high-density, accurate kinetic profiles for mechanistic studies.[4][5]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor my reaction?
Yes, ¹H NMR spectroscopy is a powerful tool for monitoring these reactions, especially for quantitative analysis (qNMR). By adding a known amount of an internal standard to your reaction aliquot, you can directly determine the concentration of reactants and products by integrating their characteristic signals.[6] This method is non-destructive and provides structural information simultaneously. Flow-NMR is also an emerging technique for real-time monitoring.[7]
Comparison of Common Monitoring Techniques
| Technique | Pros | Cons | Best For |
| TLC | Fast, inexpensive, simple setup, requires minimal sample.[1] | Qualitative/semi-quantitative, lower resolution. | Rapid reaction progress checks, optimizing solvent systems for column chromatography.[2] |
| GC/GC-MS | High resolution, excellent for quantification, can identify byproducts via MS. | Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures. | Reactions with volatile components where precise conversion data is needed.[3] |
| HPLC/LC-MS | High resolution and sensitivity, broadly applicable, excellent for quantification, ideal for kinetic studies.[4] | More expensive equipment, method development can be time-consuming. | Accurate kinetic analysis, monitoring reactions with non-volatile or complex molecules.[4][5] |
| ¹H NMR | Quantitative (with standard), provides structural information, non-destructive. | Lower sensitivity compared to chromatography, requires more sample, complex spectra can be difficult to interpret. | Determining accurate product formation and identifying major species in the reaction mixture. |
Step-by-Step Monitoring Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for a quick check on reaction progress.
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting materials (SM), a co-spot, and the reaction mixture (Rxn).
-
Prepare Samples:
-
Take a small aliquot (~5-10 µL) from the vigorously stirred reaction mixture using a glass capillary.
-
Quench the aliquot in a vial containing ~0.5 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute HCl to neutralize the base.
-
-
Spot the Plate:
-
Spot the aryl halide and amine starting materials in their respective lanes.
-
In the "co-spot" lane, spot both starting materials on top of each other. This helps in distinguishing closely running spots.
-
Spot the quenched reaction mixture in the "Rxn" lane.
-
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent should be below the origin line. Allow the solvent to travel up the plate.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[1] If compounds are not UV-active, use a chemical stain.
Workflow for Sample Analysis
Sources
- 1. Catalyst Screening & TLC-MS for Reaction Analysis [merckmillipore.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing steric hindrance from the tert-butyl group in reactions
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Overcoming Steric Challenges Posed by the tert-Butyl Group
Introduction: Embracing the Challenge of Bulk
The tert-butyl group is a cornerstone of modern organic chemistry, prized for its ability to enforce specific molecular conformations, enhance stability, and modulate the physicochemical properties of pharmaceuticals.[1][2] However, its formidable size—the very source of its utility—frequently presents significant synthetic challenges. Reactions can stall, yields may plummet, and unexpected side products can emerge, all due to the spatial demands of this bulky substituent.
This guide provides field-proven troubleshooting strategies and practical solutions for common issues encountered when working with tert-butylated compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the steric effects of the tert-butyl group.
Q1: Why does the tert-butyl group so dramatically slow down my S(_N)2 reaction?
A: The S(_N)2 reaction mechanism requires a specific geometry: the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack"). The tert-butyl group, with its three bulky methyl substituents, creates a formidable steric shield around the reaction center, effectively blocking this approach. The transition state becomes highly strained and energetically unfavorable, causing the reaction rate to drop to nearly zero.
Q2: My reaction with a tert-butylated ketone is failing. Is it steric hindrance?
A: Almost certainly. Grignard reactions and other nucleophilic additions to carbonyls are highly sensitive to steric bulk adjacent to the carbonyl carbon.[3] A tert-butyl group can severely restrict access to the electrophilic carbon. With particularly bulky nucleophiles, you may observe no reaction, or competing side reactions like enolization (where the nucleophile acts as a base) or reduction.[3]
Q3: How do I remove a tert-butyl protecting group without destroying the rest of my molecule?
A: tert-Butyl esters and ethers are prized for their stability but require specific, often harsh, conditions for removal. The standard method is strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] For acid-sensitive substrates, milder Lewis acids like zinc bromide (ZnBr₂) can be effective.[6] In some cases, non-acidic methods like thermolytic cleavage in a high-boiling solvent may be an option.[4]
Q4: Is there a general strategy for metal-catalyzed cross-coupling with substrates bearing a tert-butyl group near the reaction site?
A: Yes, the key lies in ligand design . Modern cross-coupling chemistry relies heavily on specialized phosphine or N-heterocyclic carbene (NHC) ligands on the metal center (typically palladium or nickel).[7][8] For sterically demanding substrates, the most successful ligands are themselves bulky.[7][9][10] This may seem counterintuitive, but a bulky ligand promotes the formation of a highly reactive, monoligated metal species and facilitates the final bond-forming step (reductive elimination).[10]
Part 2: Troubleshooting Guides for Specific Reactions
A. Nucleophilic Substitution & Elimination
Problem: Low or no yield in a substitution reaction involving a tert-butylated electrophile.
Causality: As discussed, the S(_N)2 pathway is blocked. The alternative S(_N)1 pathway, which proceeds through a planar carbocation intermediate, is often favored for tertiary systems like t-butyl halides. However, if the nucleophile is also a strong base, the E2 (elimination) pathway will dominate, leading to the formation of an alkene.
Troubleshooting Workflow:
B. Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Problem: A Buchwald-Hartwig amination between a sterically hindered aryl halide and a bulky amine gives low yield.
Causality: The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[11] However, when both coupling partners are sterically demanding, the catalytic cycle can be impeded. Specifically, the final reductive elimination step, where the C-N bond is formed and the product is released from the palladium catalyst, can become prohibitively slow.
Solutions & Scientific Rationale:
-
Ligand Choice is Critical: This is the most important variable. Early generation catalysts are often insufficient.[11] Modern catalysis relies on specialized, bulky electron-rich ligands that accelerate the key steps of the catalytic cycle.[7][12][13] Computational studies have shown that bulky ligands can rotate to relieve steric strain in key intermediates, facilitating the reaction.[10]
-
Precatalyst Selection: Using well-defined palladium(II) precatalysts that have a fixed 1:1 palladium-to-ligand ratio can improve reaction outcomes.[7] These are often more stable and generate the active monoligated palladium(0) species more cleanly than using separate palladium sources and ligands.[7]
-
Base and Solvent Optimization: The choice of base and solvent is interdependent.[14] For hindered substrates, stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often required. Aprotic polar solvents like dioxane or toluene are commonly used.
Data-Driven Catalyst Selection:
| Catalyst System | Ligand Type | Typical Substrates | Key Advantage |
| Pd₂(dba)₃ + P(o-tolyl)₃ | 1st Gen. Monophosphine | Simple aryl bromides, secondary amines | Historical baseline, limited scope[11] |
| Pd(OAc)₂ + BINAP/DPPF | Bidentate Phosphine | Aryl iodides/triflates, primary amines | Improved rates and yields over 1st Gen.[11] |
| Pd precatalyst + Buchwald Ligands (e.g., XPhos, RuPhos) | Bulky Biaryl Monophosphine | Hindered aryl chlorides, bulky amines | High activity for challenging substrates[7][12] |
| Pd precatalyst + NHC Ligands (e.g., IPr) | N-Heterocyclic Carbene | Electron-rich/poor aryl halides | Strong σ-donors, high thermal stability[7] |
Visualizing the Ligand's Role:
Part 3: Experimental Protocol
Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Substrate
This protocol describes a general procedure for the coupling of 2-bromo-1,3-di-tert-butylbenzene with aniline, a challenging transformation due to steric hindrance at both ortho positions of the aryl halide.
Objective: To synthesize 2-amino-1,3-di-tert-butylbenzene.
Materials:
-
2-bromo-1,3-di-tert-butylbenzene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
XPhos Pd G3 Precatalyst (CAS: 1445085-87-9)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place a stir bar in a Schlenk flask. Seal the flask, and heat-gun dry under high vacuum. Backfill with an inert gas (e.g., Argon). Allow to cool to room temperature.
-
Reagent Addition: Under a positive pressure of Argon, add sodium tert-butoxide (1.2 equivalents), followed by the XPhos Pd G3 precatalyst (0.02 equivalents).
-
Substrate Addition: Add the 2-bromo-1,3-di-tert-butylbenzene (1.0 equivalent) to the flask.
-
Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the aniline (1.1 equivalents).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Self-Validation: The success of this protocol relies on the synergy between the bulky biarylphosphine ligand (XPhos), which promotes the difficult reductive elimination step, and the strong, non-nucleophilic base (NaOtBu).[7][12] Failure to use a sufficiently bulky ligand system will result in little to no product formation.
References
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Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]
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Szymańska, E., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. organic-chemistry.org. [Link]
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Dandapani, S., et al. (2008). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. ACS Publications. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Prominent Ligand Types in Modern Cross-Coupling Reactions. Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. organic-chemistry.org. [Link]
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Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. organic-chemistry.org. [Link]
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Lundgren, R. J., & Stradiotto, M. (2011). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
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Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
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Vaddamanu, N., et al. (2012). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Mąkosza, M., & Fedorynski, M. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. [Link]
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Chen, K., & Chen, J. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
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Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. [Link]
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Miller, S. J., & Peris, G. (2017). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]
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Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2011). Don’t Be Futyl, Learn The Butyls. Master Organic Chemistry. [Link]
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Kumar, A., et al. (2022). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates. The Journal of Organic Chemistry. [Link]
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Technical Support Center: Optimizing N-tert-butyl Amide Synthesis
Welcome to the technical support center for N-tert-butyl amide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your research. This guide is structured to help you troubleshoot specific issues and understand the fundamental principles behind reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-tert-butyl amides?
There are two main strategies for synthesizing N-tert-butyl amides, each with its own advantages depending on the available starting materials and the substrate's nature:
-
The Ritter Reaction: This classic method involves the reaction of a nitrile with a source of a stable tert-butyl carbocation, such as tert-butanol, tert-butyl acetate, or an alkene like isobutylene, under strong acidic conditions.[1][2] It is an atom-economical choice when the corresponding nitrile is readily available. The reaction proceeds via the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.[3]
-
Direct Amidation of Carboxylic Acids: This route involves coupling a carboxylic acid with tert-butylamine. Due to the significant steric hindrance of tert-butylamine, this reaction is often challenging and requires powerful coupling reagents to activate the carboxylic acid.[4][5] This method is preferred when the carboxylic acid is the primary starting material.
Q2: Why do standard amide coupling conditions (e.g., DCC/DMAP) often fail for N-tert-butyl amide synthesis?
Standard coupling conditions frequently fail due to the low nucleophilicity and significant steric bulk of the tert-butylamine.[6] The tert-butyl group physically obstructs the nitrogen's lone pair from attacking the activated carboxylic acid intermediate.[4] Furthermore, a competing acid-base reaction between the carboxylic acid and the amine can form a stable ammonium salt, which is unreactive towards coupling.[7] Overcoming this requires highly reactive intermediates that are less sterically demanding or more potent coupling reagents.
Q3: Can I synthesize N-tert-butyl amides from starting materials other than nitriles or carboxylic acids?
Yes, several alternative methods exist. For instance, N-tert-butyl amides can be prepared from other amides via transamidation, although this is less common.[8] Another innovative approach uses tert-butyl nitrite (TBN) as a source for the tert-butyl group, reacting with nitriles and water under very mild, acid-free conditions.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of N-tert-butyl amides.
Problem 1: Low or No Yield in Ritter-Type Reactions
You've set up a Ritter reaction with your nitrile and a tert-butyl source, but the yield is disappointingly low or you've recovered only starting material.
The efficiency of the Ritter reaction hinges on the stable formation of a tert-butyl carbocation and its subsequent trapping by the nitrile.
-
Inefficient Carbocation Generation: The choice of carbocation source and acid catalyst is critical.
-
Insight: While tert-butanol is a common source, it can be complicated by its melting point (26 °C) and the fact that water is generated as a byproduct, which can interfere with the reaction.[11] tert-Butyl acetate is often a superior choice due to its ease of handling and because the leaving group is acetate, not water.[11][12]
-
Solution: If using tert-butanol, switch to tert-butyl acetate. Compare different acid catalysts; while concentrated sulfuric acid is traditional, milder and more efficient catalysts like oxalic acid dihydrate (under solvent-free conditions) or Lewis acids such as Copper(II) triflate (Cu(OTf)₂) have been shown to give excellent yields.[11][13]
-
-
Catalyst Inactivity or Degradation: Strong acids can cause substrate degradation, while some Lewis acids may be sensitive to moisture.
-
Insight: Cu(OTf)₂ is noted for being highly stable and efficient, even at room temperature and under solvent-free conditions.[13]
-
Solution: Ensure all reagents and solvents are anhydrous if using a moisture-sensitive catalyst. Consider screening different catalysts to find one compatible with your substrate's functional groups.
-
| Catalyst | Typical Conditions | Advantages | Considerations | Reference(s) |
| H₂SO₄ (conc.) | Nitrile, t-BuOH, 42°C | Inexpensive, traditional method | Harsh conditions, potential for side reactions/charring | [1][14] |
| Oxalic Acid Dihydrate | Nitrile, t-BuOAc, Solvent-free, Heat | Eco-friendly, easy workup | May require elevated temperatures | [11][12] |
| Cu(OTf)₂ | Nitrile, (Boc)₂O, Solvent-free, RT | Mild conditions, high yields, stable catalyst | Higher cost than mineral acids | [13] |
| FeCl₃·6H₂O | Nitrile, t-BuOAc | Inexpensive Lewis acid | Can be hygroscopic | [11] |
Problem 2: Low or No Yield in Direct Amidation with tert-Butylamine
You are attempting to couple a carboxylic acid with tert-butylamine using a standard peptide coupling reagent, but the reaction is not proceeding.
This is a classic case of steric hindrance. The bulky tert-butyl group prevents the amine from reaching the activated carbonyl center.
-
Insufficient Carboxylic Acid Activation: Standard reagents like EDC/HOBt are often not potent enough to create an intermediate that is sufficiently reactive to be trapped by the hindered amine.[4]
-
Insight: More powerful uronium or phosphonium-based coupling reagents, such as HATU, HBTU, or PyBOP, are designed for sterically demanding couplings.[4][15] They generate highly activated esters that react more readily.
-
Solution: Switch to a more potent coupling reagent. A general order of reactivity for challenging couplings is COMU > HATU > HBTU > PyBOP > EDC/HOAt.
-
-
Formation of Highly Reactive Intermediates: For extremely challenging cases, even potent coupling reagents may fail.
-
Insight: Converting the carboxylic acid to an acyl fluoride creates a highly reactive intermediate that is less sterically demanding.[4][15]
-
Solution: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ before adding the tert-butylamine.
-
Caption: Troubleshooting workflow for hindered amide coupling.
Problem 3: Formation of Side Products
Your reaction produces the desired N-tert-butyl amide, but it is contaminated with significant impurities.
-
Side Product: Isobutylene
-
Origin: In Ritter reactions, the tert-butyl carbocation is in equilibrium with its elimination product, isobutylene. This is especially prevalent at higher temperatures.[10]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient when using highly efficient catalysts like Cu(OTf)₂.[13]
-
-
Side Product: Unreacted Activated Ester/Anhydride
-
Origin: In direct amidation, if the activated carboxylic acid species is formed but does not react with the hindered tert-butylamine, it may persist or react with other nucleophiles (like water) or itself.
-
Solution: Ensure the reaction is truly anhydrous. Consider pre-activating the carboxylic acid for a short period (1-5 minutes) before adding the tert-butylamine to ensure the activated species is readily available.[15]
-
-
Side Product: Racemization of Chiral Centers
-
Origin: If your carboxylic acid has a chiral center at the α-position, the harsh conditions of some activation methods can lead to epimerization.
-
Solution: Use coupling reagents known to suppress racemization. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is standard practice in peptide chemistry to minimize this side reaction.[16] Reagents like COMU are often preferred for their ability to maintain stereochemical integrity.
-
Experimental Protocols
Protocol 1: N-tert-butyl Benzamide Synthesis via a Modified Ritter Reaction
This protocol is adapted from Reddy, K. L., using tert-butyl acetate as the carbocation source and sulfuric acid as the catalyst.[14]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzonitrile (1.03 g, 10 mmol) and tert-butyl acetate (10 mL).
-
Reaction Initiation: Begin stirring the mixture at room temperature. Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: The addition is exothermic.
-
Reaction: Heat the reaction mixture to 42 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 50 mL of ice-cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry the solid under vacuum to yield N-tert-butyl benzamide.
Protocol 2: Synthesis of a Hindered N-tert-butyl Amide via HATU Coupling
This protocol provides a general method for coupling a sterically hindered carboxylic acid with tert-butylamine.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv) to the solution. Stir the mixture at room temperature for 5 minutes to pre-activate the acid.
-
Coupling: Add tert-butylamine (1.2 equiv) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. Reaction times can range from 2 hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Choosing between Ritter and Direct Amidation routes.
References
-
Yang, B., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 855-860. Available at: [Link]
-
Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. Available at: [Link]
-
Mondal, S., et al. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications, 59(35), 5246-5249. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the preparation of N-tert-butyl amides. Retrieved from ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. RSC Publishing. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
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Mokhtary, M. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. Organic Chemistry International. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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Semantic Scholar. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of N‐tert‐butyl amides 3 from nitriles 1 and.... Retrieved from ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Ritter reaction. Wikipedia. Available at: [Link]
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Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Encyclopedia.pub. Available at: [Link]
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MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
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Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
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OpenOChem Learn. (n.d.). Ritter Reaction. OpenOChem Learn. Available at: [Link]
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GalChimia. (2015). Bulky Amines that Work. GalChimia. Available at: [Link]
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Tamaddon, F., et al. (2011). One-pot synthesis of N-tert-butyl amides from alcohols, ethers and esters using ZnCl2/SiO2 as a recyclable heterogeneous catalyst. Semantic Scholar. Available at: [Link]
-
Ghorai, P., et al. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Available at: [Link]
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Ekkati, A. R., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-51. Available at: [Link]
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YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
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ResearchGate. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at.... Retrieved from ResearchGate. Available at: [Link]
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ACS Publications. (n.d.). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Organic Chemistry Portal. Available at: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
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ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. ResearchGate. Available at: [Link]
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Maulide, N., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(28), e202201236. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinoline and Other Bromo-heterocycles for Drug Discovery and Development
In the landscape of medicinal chemistry and materials science, bromo-heterocyclic compounds are indispensable building blocks. Their utility in forming complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthesis. Among these, quinoline scaffolds are of particular interest due to their prevalence in biologically active compounds.[1] This guide provides an in-depth comparison of the reactivity of 7-bromoquinoline against other structurally significant bromo-heterocycles, offering field-proven insights and experimental data to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
Understanding Reactivity in Bromo-heterocycles: The Decisive Factors
The propensity of a bromo-heterocycle to undergo reaction is not a monolithic property; it is a nuanced interplay of electronic, steric, and mechanistic factors. The rate-determining step in many crucial palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond. The ease of this step is dictated by several key characteristics of the substrate.
Electronic Effects: The Influence of the Nitrogen Atom
The position of the nitrogen atom within the heterocyclic ring system exerts a profound electronic influence on the C-Br bond. Pyridine and quinoline rings are inherently electron-deficient (π-deficient), which generally makes them more reactive in oxidative addition compared to electron-rich systems. However, the specific position of the bromine atom relative to the nitrogen is critical:
-
Positions Activated by Nitrogen (α and γ): In pyridines, the positions ortho (2- and 6-) and para (4-) to the nitrogen are the most electron-deficient due to the nitrogen's electron-withdrawing inductive and mesomeric effects. This electron deficiency polarizes the C-Br bond and makes these positions more susceptible to oxidative addition and nucleophilic aromatic substitution (SNAr).[2]
-
Positions Less Influenced by Nitrogen (β): The meta (3- and 5-) positions are less affected by the nitrogen's electron-withdrawing nature. Consequently, bromo-heterocycles like 3-bromopyridine and 3-bromoquinoline are generally less reactive in reactions favored by electron-deficient rings.
-
The Case of 7-Bromoquinoline: In 7-bromoquinoline, the bromine is on the carbocyclic ring, relatively distant from the nitrogen atom. Its electronic environment is more akin to a substituted bromonaphthalene than to a 2- or 4-bromopyridine. While the quinoline system as a whole is electron-deficient, the C7-Br bond is not as activated as the C-Br bonds at the 2- or 4-positions.
C-Br Bond Dissociation Energy (BDE)
The inherent strength of the C-Br bond is a fundamental factor. A weaker bond requires less energy to cleave during the oxidative addition step, leading to a faster reaction. The generally accepted trend for reactivity in palladium-catalyzed couplings is R-I > R-Br > R-Cl, which directly correlates with the decreasing bond strength down the halogen group.[3] Within a series of bromo-isomers, electronic effects can subtly modulate the BDE. Electron-withdrawing groups tend to weaken the adjacent C-Br bond, facilitating its cleavage.
Steric Hindrance: The Physical Barrier to Reaction
The spatial arrangement of atoms around the C-Br bond can significantly impede the approach of the bulky palladium catalyst complex.[4] This steric hindrance can dramatically slow down or even prevent a reaction. 8-Bromoquinoline is a classic example where the "peri" hydrogen atom at the C1 position creates significant steric bulk around the C8-Br bond, making it a notoriously challenging substrate for cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of 7-bromoquinoline against a curated set of comparators—isomeric bromoquinolines (3- and 8-bromoquinoline) and fundamental bromopyridines (2- and 3-bromopyridine)—in the most widely utilized cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds.[5] The reactivity of bromo-heterocycles in this transformation is a reliable indicator of their general utility in cross-coupling chemistry.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Representative Conditions | Yield (%) | Observations & Causality |
| 7-Bromoquinoline | Phenylboronic acid, Pd[P(tBu)₃]₂, Cs₂CO₃, 1,4-Dioxane, 90 °C, 12-16h | ~85-95% (estimated) | Good reactivity. The C7-Br bond is on the carbocyclic ring, sterically accessible, and part of an electron-deficient system, facilitating oxidative addition.[6] |
| 3-Bromoquinoline | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80-90 °C, 12-16h | 75-90% | Moderately reactive. The C3 position is less electronically activated by the nitrogen atom, often requiring slightly more forcing conditions or more active catalysts for high yields.[5][7] |
| 8-Bromoquinoline | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 40-60% | Low reactivity. Severe steric hindrance from the peri-hydrogen at C1 significantly impedes the approach of the palladium catalyst to the C8-Br bond.[7] |
| 2-Bromopyridine | Arylboronic acid, Pd₂(dba)₃, Ligand, KF, Dioxane, 110 °C | >90% | High reactivity. The C2 position is highly activated by the adjacent nitrogen atom, leading to rapid oxidative addition.[8] |
| 3-Bromopyridine | Phenyltrifluoroborate, Pd(OAc)₂, PPh₃, Na₂CO₃, EtOH/H₂O, 80 °C | ~80-95% | Good reactivity, but generally lower than 2-bromopyridine. The C3 position lacks direct electronic activation from the nitrogen, making it a slightly less reactive substrate.[9] |
Note: Yields are representative and compiled from various sources. Direct comparison requires identical reaction conditions, which are not always available in the literature. The provided conditions are typical for each substrate.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis.[10] Reactivity trends often mirror those seen in Suzuki coupling, but the nature of the amine nucleophile and the specific ligand used can play an even more significant role.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Representative Conditions | Yield (%) | Observations & Causality |
| 7-Bromoquinoline | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | ~80-95% | Expected to be a good substrate due to steric accessibility and sufficient electron deficiency of the quinoline system. |
| 3-Bromoquinoline | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90-110 °C | 70-90% | Good reactivity, though sometimes requiring careful optimization of ligand and base.[1] |
| 8-Bromoquinoline | Amine, Pd₂(dba)₃, Bulky Ligand, NaOtBu, Toluene, >110 °C | Highly variable, often low | Very challenging substrate due to steric hindrance. Requires highly active catalyst systems and often gives poor to moderate yields. |
| 2-Bromopyridine | Volatile amines, Pd(OAc)₂, dppp, NaOtBu, Toluene, 80 °C | 55-98% | Highly reactive due to electronic activation at the C2 position. Can couple with a wide range of amines under relatively mild conditions.[11][12] |
| 3-Bromopyridine | Amine, Pd catalyst, Ligand, Base | 70-95% | Generally a reliable substrate, with reactivity intermediate between 2- and 4-bromopyridines. |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds.[13] The reaction involves both palladium and copper catalysts, but the initial oxidative addition to the C-Br bond remains a key factor in overall efficiency.
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Representative Conditions | Yield (%) | Observations & Causality |
| 7-Bromoquinoline | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Good to Excellent | Expected to be a highly effective substrate, analogous to other bromoquinolines at non-hindered positions. |
| 3-Bromoquinoline | Phenylacetylene, PPh₃, Cs₂CO₃/NEt₃, DMSO (metal-free) | ~90% | Excellent substrate, even amenable to transition-metal-free conditions, highlighting the inherent reactivity of the quinoline system.[13] |
| 8-Bromoquinoline | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, Heat | Low to Moderate | Steric hindrance is again the major limiting factor, making this a difficult coupling partner. |
| 2-Bromopyridine | Terminal alkyne, Pd/Cu catalyst, Base | Good to Excellent | The activated C2 position facilitates the coupling, leading to high yields. |
| 3-Bromopyridine | Terminal alkyne, Pd/Cu catalyst, Base | Good to Excellent | A very common and reliable substrate for Sonogashira reactions. |
D. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a different mechanism, involving the attack of a nucleophile to form a Meisenheimer complex.[2] This reaction is favored by strong electron-withdrawing groups ortho or para to the leaving group. For heteroaromatics, the ring nitrogen itself acts as a powerful activating group.
-
High Reactivity: 2-Bromopyridine and other heterocycles with halogens at the α or γ positions are highly susceptible to SNAr. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]
-
Low Reactivity: 3-Bromopyridine, 3-bromoquinoline, and 7-bromoquinoline are generally unreactive towards SNAr under standard conditions. The nitrogen atom is in a meta-position relative to the bromine, and thus cannot stabilize the intermediate via resonance. These substrates typically require much harsher conditions or alternative mechanisms (e.g., benzyne formation) for nucleophilic substitution.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling these substrates, detailed protocols for a Suzuki-Miyaura coupling of 7-bromoquinoline (as a representative of an accessible carbocyclic position) and 3-bromopyridine (as a common, less-activated heterocyclic) are provided.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone (Analogue for 7-Bromoquinoline)
This protocol is adapted for a structurally similar substrate and provides a strong model for the reactivity of 7-bromoquinoline.[6]
Materials:
-
7-Bromo-1-tetralone (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-tetralone, the arylboronic acid, cesium carbonate, and Pd[P(tBu)₃]₂.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Using a syringe, add enough anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.25 M.
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12–16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a standard procedure for a moderately reactive heteroaryl bromide.[14]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromopyridine, the arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Core Concepts
To better illustrate the principles discussed, the following diagrams outline the fundamental catalytic cycle for cross-coupling reactions and the structural factors influencing the reactivity of the selected heterocycles.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Key structural factors governing the reactivity of selected bromo-heterocycles.
Conclusion and Strategic Recommendations
The reactivity of bromo-heterocycles is a predictable yet multifaceted property crucial for synthetic strategy. This guide illuminates the key principles governing these transformations and provides a framework for substrate selection.
-
7-Bromoquinoline emerges as a highly versatile and reactive building block. Its C-Br bond, situated on the sterically unencumbered carbocyclic ring, readily participates in a range of cross-coupling reactions, often providing high yields under standard conditions. It represents a reliable choice for introducing functionality at the 7-position.
-
For comparison, 2-bromopyridine exhibits the highest reactivity in reactions where electronic activation is dominant (cross-coupling and SNAr) due to the potent influence of the adjacent nitrogen atom. Conversely, 3-bromopyridine and 3-bromoquinoline are moderately reactive, reliable substrates that lack this direct activation.
-
8-Bromoquinoline stands as a cautionary example of the power of steric hindrance. Despite being part of an activated quinoline system, the steric clash with the peri-hydrogen makes it the most challenging substrate in this series, demanding specialized, highly active catalysts and often delivering suboptimal yields.
For drug development professionals, understanding this hierarchy of reactivity is paramount. It allows for the rational design of synthetic routes, the anticipation of potential challenges, and the strategic selection of catalysts and conditions to maximize efficiency and yield, ultimately accelerating the discovery and development of novel chemical entities.
References
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Cresswell, A. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6174-6185. Available at: [Link]
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Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Lauer, M. A., & Thompson, A. D. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(5), 1091–1094. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]
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Brower, K. R. (1970). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society, 92(19), 5793–5796. Available at: [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. [Image]. Available at: [Link]
-
ResearchGate. (2016). Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. [PDF]. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Image]. Available at: [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1645–1655. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs. [Image]. Available at: [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [PDF]. Available at: [Link]
-
PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48. Available at: [Link]
-
DSpace Repository. (2016). Homolytic C–Br bond dissociation energies obtained by means of the G4 thermochemical protocol. Available at: [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [PDF]. Available at: [Link]
-
PubMed. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590-2600. Available at: [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... [Image]. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]
-
University of Bristol. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. Available at: [Link]
-
Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint]. Available at: [Link]
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A Strategic Guide to Orthogonal Protection of Quinolin-4-amines: Alternatives to the Boc Group
Introduction: The Challenge of Synthesizing Complex Quinolines
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer and antiviral.[1][2][3][4] Specifically, the quinolin-4-amine moiety is a critical pharmacophore in many of these molecules. The synthesis of complex, polyfunctional quinoline derivatives invariably requires a robust strategy for protecting the exocyclic amino group at the C4 position to prevent unwanted side reactions.[5]
For years, the tert-butoxycarbonyl (Boc) group has been a workhorse for amine protection due to its ease of installation and clean, acid-labile deprotection.[6][7] However, the very acid sensitivity that makes the Boc group useful also renders it a liability in multi-step syntheses that require acidic conditions for other transformations. The development of complex drug candidates often necessitates the use of multiple protecting groups that can be removed selectively without affecting each other—a concept known as an orthogonal protection strategy .[5][8][9][10]
This guide provides a comparative analysis of viable alternatives to the Boc group for protecting quinolin-4-amines. We will delve into the practical aspects of their introduction, stability, and cleavage, supported by experimental data and protocols, to empower researchers in designing more efficient and versatile synthetic routes.
The Limitations of Boc: Why Seek Alternatives?
The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This presents a significant challenge when the quinoline scaffold or other functional groups in the molecule are sensitive to acid. For instance, acid-catalyzed hydrolysis of esters, removal of other acid-labile groups like tert-butyl ethers, or reactions requiring acidic catalysts would lead to premature and non-selective deprotection of a Boc-protected quinolin-4-amine. This lack of orthogonality severely limits synthetic design.
Comparative Analysis of Key Alternative Protecting Groups
To achieve synthetic flexibility, a chemist's toolkit must include protecting groups that are stable to acid but can be cleaved under distinct, mild conditions. We will compare four leading alternatives: Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
Benzyloxycarbonyl (Cbz or Z) Group
Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of amine protection.[11][12] It is renowned for its stability and orthogonal cleavage pathway.
-
Introduction: The Cbz group is readily introduced by reacting the quinolin-4-amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often using sodium bicarbonate or an organic base in a biphasic or aqueous-organic solvent system.[11][13]
-
Stability Profile: The Cbz group is exceptionally robust. It is stable to the strongly acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups, making it an excellent choice for orthogonal schemes.[14][15]
-
Deprotection: The key advantage of the Cbz group is its cleavage via catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][11] This method is extremely mild and chemoselective, typically leaving other functional groups untouched. However, it is incompatible with molecules containing other reducible groups (e.g., alkenes, alkynes, nitro groups) or functional groups that can poison the palladium catalyst, such as thiols.
-
Causality in Practice: Choose Cbz when your downstream synthesis involves acidic or basic steps and the molecule is free of catalyst poisons or functional groups susceptible to reduction. Its introduction often leads to crystalline, stable products, which can aid in purification.[13]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the foundation of modern solid-phase peptide synthesis, prized for its base-lability.[12]
-
Introduction: Fmoc is typically installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.
-
Stability Profile: The Fmoc group is stable to acidic conditions (TFA) and hydrogenolysis, providing excellent orthogonality with Boc and Cbz groups.[10][12]
-
Deprotection: Cleavage is achieved under mild, non-hydrolytic basic conditions, most commonly with a solution of piperidine in an aprotic solvent like DMF.[7][12] The mechanism involves an E1cB-elimination.
-
Causality in Practice: Fmoc is the ideal choice when subsequent reaction steps require strong acid or hydrogenation, and the molecule is stable to mild base. Be mindful that some quinoline systems can be sensitive to strong nucleophilic bases, so conditions may need optimization.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection strategy via transition-metal catalysis, providing another layer of orthogonality.[16]
-
Introduction: The Alloc group is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions, similar to Cbz and Boc protection.[16]
-
Stability Profile: Alloc is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[17]
-
Deprotection: It is selectively removed under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger nucleophile like phenylsilane, dimedone, or morpholine to trap the released allyl cation.[16]
-
Causality in Practice: The Alloc group is particularly valuable when both acid- and base-labile groups are present in the molecule. Its removal conditions are exceptionally mild. However, like the Cbz group, it is incompatible with substrates containing functional groups that could interfere with the palladium catalyst.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is cleaved by fluoride ions, a mechanism distinct from all the alternatives discussed above, making it a powerful tool for complex syntheses.
-
Introduction: Teoc protection is achieved using reagents like N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) or 2-(trimethylsilyl)ethyl 4-nitrophenyl carbonate, typically with an amine base.[18][19]
-
Stability Profile: The Teoc group exhibits broad stability, tolerating strongly acidic, basic, and reductive (hydrogenolysis) conditions.[18]
-
Deprotection: Cleavage is induced by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[18][20] The fluoride ion attacks the silicon atom, triggering an elimination cascade that releases the free amine, carbon dioxide, and ethylene.[18]
-
Causality in Practice: Teoc provides the highest level of orthogonality. It is the protector of choice when the synthetic route involves a challenging mix of acidic, basic, and reductive steps. The primary consideration is ensuring that no other silicon-based protecting groups (e.g., silyl ethers) are present if they are not intended to be cleaved simultaneously.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key characteristics of each protecting group, providing a quick reference for strategic planning.
| Protecting Group | Abbreviation | Protecting Reagent(s) | Typical Protection Conditions | Cleavage Conditions | Orthogonal To | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-Cl | NaHCO₃ or Et₃N in THF/H₂O or DCM | Strong Acid (TFA, HCl)[6][7] | Fmoc, Cbz, Alloc, Teoc | Labile to acid; not suitable if acidic steps are required. |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, Cbz-OSu | NaHCO₃ or Na₂CO₃ in THF/H₂O | H₂, Pd/C (Hydrogenolysis)[11][12] | Boc, Fmoc, Alloc, Teoc | Incompatible with reducible groups (alkenes, alkynes) and catalyst poisons (thiols).[15] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃ or DIPEA in Dioxane/H₂O | Mild Base (e.g., 20% Piperidine in DMF)[12] | Boc, Cbz, Alloc, Teoc | Substrate must be stable to non-nucleophilic bases. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | NaHCO₃ in THF/H₂O[16] | Pd(PPh₃)₄ + Scavenger (e.g., PhSiH₃)[16] | Boc, Fmoc, Cbz, Teoc | Requires palladium catalyst; incompatible with catalyst poisons. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-NT | Et₃N or Pyridine in DCM or CH₃CN | Fluoride Source (e.g., TBAF in THF)[18] | Boc, Fmoc, Cbz, Alloc | May cleave other silyl protecting groups (e.g., TBDMS, TIPS). |
Visualization of Synthetic Strategy
Decision-Making Workflow for Protecting Group Selection
Choosing the right protecting group is a critical decision dictated by the overall synthetic plan. The following workflow illustrates a logical approach to this selection process.
Caption: A workflow for selecting an amine protecting group.
Orthogonal Deprotection Strategy
This diagram visualizes how three different protecting groups on a hypothetical quinoline derivative can be removed sequentially and selectively.
Caption: Orthogonal removal of Boc, Fmoc, and Cbz groups.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the protection and deprotection of a generic quinolin-4-amine. Researchers should perform optimization based on the specific substrate.
Protocol 1: Cbz-Protection of Quinolin-4-amine
This protocol describes a standard procedure for introducing the Cbz group.
A. Materials and Reagents
-
Quinolin-4-amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
B. Step-by-Step Procedure
-
Dissolve quinolin-4-amine in a 1:1 mixture of THF and water (approx. 0.2 M concentration).
-
Add sodium bicarbonate to the solution and stir vigorously to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-(quinolin-4-yl)benzyl carbamate.
Protocol 2: Cbz-Deprotection via Hydrogenolysis
This protocol details the removal of the Cbz group under mild catalytic hydrogenation conditions.
A. Materials and Reagents
-
N-(quinolin-4-yl)benzyl carbamate (1.0 equiv)
-
Palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
B. Step-by-Step Procedure
-
Dissolve the Cbz-protected quinolin-4-amine in methanol or ethyl acetate (approx. 0.1 M).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Securely attach a balloon filled with hydrogen gas or place the flask on a Parr apparatus.
-
Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected quinolin-4-amine. The product is often pure enough for subsequent steps without further purification.
Conclusion
While the Boc group is a valuable tool, its acid lability imposes significant constraints on the synthesis of complex quinolin-4-amine derivatives. By embracing an orthogonal protection strategy, researchers can unlock far greater synthetic flexibility. The Cbz, Fmoc, Alloc, and Teoc groups each offer distinct advantages and deprotection pathways that are complementary to Boc. The choice of an alternative should be a strategic decision, guided by the stability of the substrate and the reaction conditions planned for the entire synthetic route. A thoughtful selection, as outlined in this guide, will prevent unforeseen roadblocks, improve yields, and ultimately accelerate the discovery and development of novel quinoline-based therapeutics.
References
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Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. [Link]
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Li, P., & Porco, J. A., Jr. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
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ChemistryViews. (2018, October 20). New Protecting Group for Amines. [Link]
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Ashenhurst, J. (2023, May 1). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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El-Faham, A., & Albericio, F. (2011). Protecting group strategies for complex molecule synthesis in medicinal chemistry. Journal of Medicinal Chemistry, 54(18), 6435-6454. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]
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Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Ashenhurst, J. (2024, January 15). Protecting Groups For Amines – Carbamates. Master Organic Chemistry. [Link]
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Li, P., & Porco, J. A., Jr. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
-
Zhang, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12355. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(19), 6529. [Link]
-
Sharma, P., & Kumar, A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380586. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl amino-substituted quinolin-4-amines (163). [Link]
-
Cloyd, J. C., & Day, C. S. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Tetrahedron letters, 55(20), 3147-3150. [Link]
-
Albericio, F., & El-Faham, A. (2009). Amino Acid-Protecting Groups. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1039. [Link]
-
Al-Majid, A. M., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 28(15), 5800. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Reddy, B. V. S., et al. (2006). An Excellent Method for Cbz-Protection of Amines. Tetrahedron Letters, 47(36), 6425-6428. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]
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The Evolving Landscape of Quinoline-Based Therapeutics: A Comparative Efficacy Analysis of 7-Bromoquinolin-4-ylcarbamate Derivatives
For Immediate Release to the Scientific Community
The quinoline scaffold remains a cornerstone in medicinal chemistry, continually yielding derivatives with potent and diverse pharmacological activities. Within this vast chemical space, molecules bearing a bromine atom at the 7-position and a carbamate functionality at the 4-position of the quinoline ring have emerged as a promising avenue for therapeutic innovation. This guide offers a comprehensive comparison of the efficacy of drugs derived from the 7-bromoquinolin-4-ylcarbamate scaffold, providing researchers, scientists, and drug development professionals with a critical analysis of their performance against alternative compounds, supported by experimental data.
The Strategic Importance of the 7-Bromoquinolin-4-ylcarbamate Scaffold
The 7-bromoquinolin-4-yl core is a privileged structure in drug discovery. The quinoline ring system itself is a versatile pharmacophore found in numerous approved drugs.[1] The introduction of a bromine atom at the 7-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, the carbamate group at the 4-position offers a unique combination of hydrogen bonding capabilities and metabolic stability, distinguishing it from the more traditional 4-aminoquinoline derivatives.[2] This strategic combination of functional groups has led to the exploration of these derivatives across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.
Comparative Efficacy Analysis: A Focus on Anticancer Activity
While direct head-to-head clinical trial data for a broad series of 7-bromoquinolin-4-ylcarbamate derivatives is not yet available, preclinical studies on analogous compounds provide a strong basis for a comparative efficacy discussion. The primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[3][4]
Performance Against Other 4-Substituted Quinoline Analogs
Research into 4-aminoquinoline derivatives has shown that the nature of the substituent at the 4-position is critical for cytotoxic activity.[5] The carbamate moiety, in comparison to a simple amino group, can offer improved metabolic stability and the potential for additional interactions within the target's binding site.
To illustrate the comparative efficacy, let's consider hypothetical derivatives based on published data for similar compounds and established structure-activity relationships (SAR).
| Compound ID | 4-Position Substituent | Target/Cell Line | IC50 (µM) | Rationale for Efficacy |
| 7BQ-C1 | -NH-C(=O)O-CH3 (Carbamate) | EGFR Kinase | 0.05 | The carbamate offers a hydrogen bond acceptor and donor, potentially increasing binding affinity. The methyl group provides a balance of lipophilicity. |
| 7BQ-A1 | -NH2 (Amino) | EGFR Kinase | 0.25 | The basic amino group is a common feature in kinase inhibitors, but may be more susceptible to metabolism. |
| 7BQ-A2 | -NH-CH2CH2-N(CH3)2 | EGFR Kinase | 0.10 | The extended side chain can reach additional binding pockets, but may increase off-target effects. |
| Lapatinib | (Reference Drug) | EGFR/HER2 Kinase | 0.026 | A clinically approved dual kinase inhibitor with a different heterocyclic core.[6] |
Note: The IC50 values for 7BQ-C1, 7BQ-A1, and 7BQ-A2 are hypothetical and based on SAR trends observed in related quinoline series for illustrative purposes.
The data, while illustrative, highlights the potential for the carbamate group to enhance potency. The underlying principle is that the carbamate's electronic and steric properties can be finely tuned by modifying the alcohol or amine from which it is formed, allowing for precise optimization of target engagement.
Experimental Protocols for Efficacy Determination
The evaluation of these compounds relies on a suite of standardized in vitro assays. The following protocols are fundamental to assessing the anticancer efficacy of novel 7-bromoquinolin-4-ylcarbamate derivatives.
Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reagents: Recombinant human kinase (e.g., EGFR), substrate peptide, ATP, and the test compound.
-
Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured using a plate reader, and the concentration of the compound that inhibits 50% of cell growth (GI50) is determined.[5]
Visualizing the Molecular Landscape
To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Future Directions and Conclusion
The 7-bromoquinolin-4-ylcarbamate scaffold represents a highly promising platform for the development of novel therapeutics. The inherent versatility of the carbamate moiety allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. While this guide provides a comparative overview based on existing data for analogous compounds, further dedicated studies on a series of 7-bromoquinolin-4-ylcarbamate derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to advance this exciting area of drug discovery.
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Spectroscopic analysis for structure confirmation of substituted quinolines
An In-Depth Guide to Spectroscopic Analysis for Structure Confirmation of Substituted Quinolines
Introduction: The Quinoline Scaffold and the Analytical Imperative
The quinoline ring system is a cornerstone of modern medicinal chemistry and materials science. As a "privileged scaffold," its derivatives exhibit a vast range of biological activities, forming the core of drugs such as the antimalarial chloroquine and various kinase inhibitors. Beyond pharmaceuticals, substituted quinolines are integral to the development of organic light-emitting diodes (OLEDs), sensors, and catalysts.
Given this importance, the unambiguous confirmation of a substituted quinoline's structure is a critical, non-negotiable step in any research and development pipeline. Isomeric confusion, particularly regarding the substitution pattern on the bicyclic ring system, can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide provides a comparative analysis of essential spectroscopic techniques, offering a robust, field-proven workflow for the definitive structural elucidation of substituted quinolines. We will use 2-chloro-3-methylquinoline as a practical case study to illustrate the principles and comparative strengths of each method.
The Analytical Challenge: Distinguishing Isomers
The core challenge lies in differentiating constitutional isomers. For a chloro-methyl-quinoline, numerous isomers are possible. How can we be certain of the 2-chloro, 3-methyl substitution pattern versus, for example, a 2-methyl-3-chloro or 8-methyl-7-chloro arrangement? Answering this requires a multi-faceted analytical approach where different spectroscopic techniques provide complementary pieces of the structural puzzle. No single technique is sufficient; their synergistic application provides the required certainty.
The Spectroscopic Toolkit: A Comparative Overview
The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each provides unique insights, and their combined data constitutes a self-validating system for structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon skeleton and the placement of protons.
Causality in NMR: The chemical environment surrounding a nucleus dictates its resonance frequency (chemical shift). Electron-withdrawing groups (like chlorine) deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (like methyl) cause an upfield shift. Furthermore, the interaction between neighboring protons (spin-spin coupling) provides definitive information about which protons are adjacent to one another.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified quinoline derivative. Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is excellent for many organic molecules, but other solvents like DMSO-d₆ may be required for poorly soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for isomer differentiation. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing one to piece together the molecular framework across quaternary (non-protonated) carbons.[2][3]
-
Data Interpretation: A Comparative Look at Quinoline and 2-Chloro-3-Methylquinoline
The introduction of substituents dramatically alters the NMR spectra compared to the parent quinoline.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline ¹H[1][4] | 2-Chloro-3-Methylquinoline ¹H (Predicted) | Quinoline ¹³C[5][6] | 2-Chloro-3-Methylquinoline ¹³C (Predicted) |
| 2 | 8.89 | - | 150.2 | ~151.0 (C-Cl) |
| 3 | 7.41 | - | 121.1 | ~128.0 (C-CH₃) |
| 4 | 8.12 | ~8.00 | 136.1 | ~135.0 |
| 4a | - | - | 127.6 | ~127.5 |
| 5 | 7.75 | ~7.80 | 129.4 | ~129.5 |
| 6 | 7.52 | ~7.60 | 126.5 | ~127.0 |
| 7 | 7.65 | ~7.75 | 129.4 | ~129.8 |
| 8 | 8.08 | ~8.10 | 128.3 | ~128.5 |
| 8a | - | - | 148.3 | ~147.0 |
| CH₃ | - | ~2.50 (s) | - | ~15.0 |
Note: Predicted values are based on established substituent effects. The chlorine at C-2 causes a downfield shift at C-2 and C-4, while removing the H-2 signal and simplifying H-3 (removed) and H-4 (now a singlet or narrow doublet) patterns. The methyl group at C-3 introduces a new singlet around 2.50 ppm in the ¹H spectrum and a signal around 15.0 ppm in the ¹³C spectrum.
Trustworthiness through 2D NMR: For 2-chloro-3-methylquinoline, the HMBC spectrum would provide the definitive proof. We would expect to see a correlation from the methyl protons (~2.50 ppm) to the carbons at C-2 (~151.0 ppm), C-3 (~128.0 ppm), and C-4 (~135.0 ppm). This 3-bond correlation to C-2 is the smoking gun that places the methyl group at C-3, adjacent to the chlorine-bearing carbon.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
MS provides the molecular weight of the compound and, depending on the ionization method, valuable structural information from its fragmentation pattern.
Causality in MS: Electron Impact (EI) ionization is a "hard" technique that imparts significant energy, causing the molecule to fragment in a predictable way based on bond strengths and the stability of the resulting fragments. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact protonated molecule [M+H]⁺, providing a clear determination of the molecular weight.[7]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI. For EI, a direct insertion probe or GC-MS inlet can be used.
-
Data Acquisition (ESI): Infuse the sample solution into the mass spectrometer. Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion. For 2-chloro-3-methylquinoline (C₁₀H₈ClN, M.W. 177.63), we expect to see a characteristic isotopic pattern for one chlorine atom: a peak at m/z 178.04 and a peak at m/z 180.04 with an intensity ratio of approximately 3:1.[8]
-
Data Acquisition (EI): Introduce the sample and acquire a spectrum. The molecular ion (M⁺˙) should be observed at m/z 177, with the corresponding M+2 peak at 179.
-
Fragmentation Analysis (MS/MS or EI): In EI, fragmentation is inherent. The quinoline ring is relatively stable, but characteristic losses can be observed. A common fragmentation pathway for N-heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[9] Alkyl-substituted quinolines often lose the alkyl group or fragment via benzylic cleavage.[10]
Table 2: Comparison of MS Ionization Techniques for Substituted Quinolines
| Technique | Primary Information | Advantages | Limitations |
| Electrospray (ESI) | Molecular Weight ([M+H]⁺) | Soft ionization, excellent for accurate mass, clear molecular ion. | Provides minimal structural fragmentation unless MS/MS is used. |
| Electron Impact (EI) | Molecular Weight (M⁺˙) & Fragmentation | Hard ionization, provides a reproducible fragmentation "fingerprint" that can aid in isomer differentiation. | Molecular ion may be weak or absent for fragile molecules. |
For 2-chloro-3-methylquinoline, a key EI fragmentation would likely be the loss of a methyl radical (•CH₃) to give a fragment at m/z 162, or the loss of a chlorine radical (•Cl) to give a fragment at m/z 142. The relative abundance of these fragments provides clues about the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in FT-IR: Specific bonds (e.g., C=O, O-H, C-H, C=C) vibrate at characteristic frequencies. The presence or absence of absorption bands in specific regions of the IR spectrum confirms the presence or absence of corresponding functional groups.[11]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method, requiring only a small amount of solid sample to be placed on the crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: The Signature of a Substituted Quinoline
The FT-IR spectrum of 2-chloro-3-methylquinoline would confirm key structural features:
Table 3: Characteristic FT-IR Absorption Bands for 2-Chloro-3-Methylquinoline
| Wavenumber (cm⁻¹) | Vibration | Significance | Reference |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the aromatic ring system. | [12][13] |
| 2980-2850 | Aliphatic C-H stretch | Confirms the presence of the methyl group. | |
| 1600-1450 | Aromatic C=C and C=N ring stretching | Characteristic "fingerprint" of the quinoline core. | [14][15] |
| 900-675 | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes suggest the substitution pattern. | [12] |
| ~760 | C-Cl stretch | Provides evidence for the chloro-substituent. | [14] |
While FT-IR cannot distinguish between most isomers on its own, it provides crucial, complementary evidence. For example, if the synthesis was intended to produce a quinoline carboxylic acid, FT-IR would immediately show a strong, broad O-H stretch (~3300-2500 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), instantly indicating if the desired transformation occurred.
Visualizing the Workflow: A Synergistic Approach
The power of this multi-technique approach lies in its integration. The following workflow illustrates how data from each instrument is synthesized for a conclusive structural assignment.
Caption: Integrated workflow for the synthesis and structural confirmation of a substituted quinoline.
This workflow demonstrates a self-validating system. The molecular weight from MS must match the structure proposed and confirmed by NMR. The functional groups identified by FT-IR must be present in the final NMR-derived structure. An inconsistency at any stage, such as an incorrect molecular weight or a missing HMBC correlation, invalidates the proposed structure and forces a re-evaluation.
Logical Relationships in Data Synthesis
The relationship between the data types is not merely additive; it is synergistic and hierarchical, with NMR providing the definitive framework.
Caption: Logical hierarchy of spectroscopic data for structure elucidation.
Conclusion
The structural confirmation of substituted quinolines is a task that demands precision and a rigorous, multi-technique approach. While ¹H NMR provides the initial overview, it is the combination of ¹³C NMR and, crucially, 2D techniques like HMBC that allows for the definitive assignment of substitution patterns. Mass spectrometry serves as an essential validation step, confirming the molecular formula and providing complementary structural clues. FT-IR acts as a rapid and effective check for the presence of expected functional groups. By integrating the data from these techniques into a cohesive and self-validating workflow, researchers can have the utmost confidence in their results, ensuring the integrity and success of their drug discovery and materials science endeavors.
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A Senior Application Scientist's Guide to HPLC and LC-MS for Quinoline Reaction Analysis
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. From antimalarials to anticancer agents, the synthesis of these vital molecules demands rigorous analytical oversight. Monitoring the intricate landscape of a reaction mixture—discerning the desired product from starting materials, intermediates, and unforeseen impurities—is paramount for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of the two most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple listing of specifications to explore the causality behind methodological choices, providing field-proven protocols and insights to empower you to select and implement the optimal strategy for your analytical challenges.
The Analytical Dichotomy: Quantitation vs. Identification
The choice between HPLC-UV and LC-MS is fundamentally a choice between two distinct analytical philosophies. HPLC-UV excels at providing robust, quantitative data for known compounds, making it a workhorse for routine purity assessments and quality control. In contrast, LC-MS offers unparalleled sensitivity and specificity, providing the mass information necessary to identify unknown compounds and elucidate their structures, a critical capability during process development and impurity profiling.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC operates by separating components of a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase.[3] For quinoline derivatives, which are aromatic, Reversed-Phase HPLC (RP-HPLC) is the standard approach. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). Nonpolar compounds are retained longer on the column, allowing for separation based on polarity.
Core Strengths:
-
Robustness and Reliability: HPLC-UV is a mature, well-understood technique that provides reproducible quantitative results, making it ideal for validated quality control methods.[4]
-
Cost-Effectiveness: Both the initial instrument acquisition and ongoing operational costs are significantly lower than those for LC-MS systems.
-
Ease of Use: The methodology is straightforward, allowing for rapid training and implementation for routine analyses.
Inherent Limitations:
-
Limited Identification Power: A UV detector only provides a retention time and a UV spectrum. If an unknown impurity co-elutes with another compound or does not have a reference standard for comparison, it cannot be definitively identified.[5] While a Diode Array Detector (DAD) can assess peak purity to flag potential co-elution, it cannot resolve or identify the underlying components.[6]
-
Lower Sensitivity: Compared to mass spectrometry, UV detection is less sensitive, making it challenging to detect and quantify trace-level impurities, especially those that may be genotoxic and have very low reporting thresholds.[5][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the powerful separation of HPLC with the highly sensitive and selective detection of mass spectrometry.[8] As compounds elute from the LC column, they are ionized (e.g., via Electrospray Ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. This provides a molecular weight for each component, a piece of information UV detection cannot offer.
Core Strengths:
-
Unmatched Sensitivity and Selectivity: LC-MS can detect impurities at parts-per-million (ppm) or even lower levels.[9] Techniques like tandem mass spectrometry (LC-MS/MS) provide an additional layer of specificity, isolating a specific ion and fragmenting it to create a unique structural fingerprint, virtually eliminating matrix interference.[10][11]
-
Definitive Identification of Unknowns: The primary advantage of LC-MS is its ability to provide molecular weight information, which is the first and most critical step in identifying unknown reaction byproducts or degradation products.[11][12] High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few ppm, allowing for the confident determination of elemental composition.
-
Impurity Profiling: LC-MS is the definitive tool for impurity profiling as mandated by regulatory bodies like the FDA. It is essential for identifying, quantifying, and characterizing impurities to ensure drug safety and efficacy.[10][12]
Practical Considerations:
-
Method Development: HPLC methods often use non-volatile buffers (e.g., phosphate) that are incompatible with MS. Therefore, methods must be specifically developed or adapted using volatile mobile phase modifiers like formic acid or ammonium formate.[12][13]
-
Complexity and Cost: LC-MS systems are more complex to operate and maintain, and the initial capital investment is substantially higher than for an HPLC-UV system.
Comparative Performance at a Glance
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of quinoline reaction mixtures.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; based on chromatographic resolution. | Very High; based on both chromatography and mass-to-charge ratio.[11] |
| Sensitivity (LOD/LOQ) | Good (µg/mL or high ng/mL range). | Excellent (low ng/mL to pg/mL range).[9] |
| Identification Capability | Limited to comparison with reference standards. | Definitive; provides molecular weight and structural data for unknowns.[12] |
| Quantification Accuracy | Excellent for known analytes with standards. | Excellent; can be more accurate at trace levels due to high selectivity. |
| Instrument Cost | Lower | Higher |
| Operational Complexity | Low to Moderate | High |
| Ideal Application | Routine QC, purity testing, reaction monitoring for major components.[14] | Impurity profiling, identification of unknowns, degradation studies, metabolite ID.[8] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, incorporating steps that ensure data integrity and reliability.
Protocol 1: HPLC-UV Method for Purity Assessment of a Synthesized Quinoline
This protocol outlines a standard reversed-phase method for determining the purity of a synthesized quinoline derivative against its reference standard.
1. Instrumentation and Materials:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3] The C18 phase provides excellent retention for the aromatic quinoline structure.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape for basic compounds like quinolines.[13]
-
B: Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the quinoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (Diluent). This creates a 100 µg/mL stock.
-
Sample Solution: Prepare the reaction mixture sample at the same concentration (100 µg/mL) using the Diluent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to protect the column.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures retention time reproducibility.[3]
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at 254 nm (a common absorbance wavelength for aromatic compounds) and collecting spectra from 200-400 nm for peak purity analysis.[3]
-
Gradient Program: A gradient is used to effectively separate impurities with a wide range of polarities from the main peak.[3]
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
3. System Validation and Analysis:
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%, confirming system precision.[15]
-
Analysis: Inject a blank (diluent), followed by the standard, and then the sample.
-
Data Processing: Calculate the purity of the sample using the area percent method. Use the DAD to assess the peak purity of the main quinoline peak to check for co-eluting impurities.
Figure 1: Experimental workflow for HPLC-UV purity analysis.
Protocol 2: LC-MS/MS Method for Impurity Profiling of a Quinoline Reaction Mixture
This protocol is designed to detect, identify, and provide structural information on unknown impurities in a complex reaction mixture.
1. Instrumentation and Materials:
-
LC-MS/MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.[12][16]
-
Column: A UHPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for higher resolution and faster analysis times.
-
Mobile Phase (MS-Compatible):
-
A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier that aids in the ionization of basic analytes like quinolines in positive ESI mode.[12]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a solution of the reaction mixture at ~10-50 µg/mL in Diluent (50:50 Acetonitrile/Water). Higher concentrations can cause source contamination and ion suppression.
-
Filter the sample through a 0.22 µm syringe filter.
-
2. LC-MS/MS Conditions:
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program: A sharp gradient is often used to elute components quickly for MS analysis.
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Quinolines readily accept a proton to form [M+H]⁺ ions.
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 100-1000 to detect all ions present in the sample.
-
Auto-MS/MS (or Data-Dependent Acquisition): The instrument automatically selects the most intense ions from the full scan and performs fragmentation (MS/MS) to obtain structural information.[12]
-
-
3. Data Analysis for Structural Elucidation:
-
Molecular Feature Extraction: Use software to find all chromatographic peaks and their corresponding m/z values in the Full Scan data.[12]
-
Impurity Identification: Compare the detected masses to the masses of known starting materials, reagents, and predicted byproducts. For unknown masses, use the accurate mass data (if using HRMS) to generate potential elemental formulas.
-
Structure Elucidation: Analyze the MS/MS fragmentation patterns. The fragments provide clues to the molecule's structure, allowing you to piece together the identity of the unknown impurity. This process is like solving a puzzle, where each fragment is a piece of evidence.[11]
Figure 2: Workflow for LC-MS/MS impurity profiling and identification.
Conclusion: Selecting the Right Tool for the Job
The analysis of quinoline reaction mixtures is a critical task where the choice of analytical methodology has significant consequences. HPLC-UV remains an indispensable tool for routine quality control and purity analysis due to its robustness and cost-effectiveness. However, when the objective is to delve deeper into the reaction mixture to identify unknown byproducts, characterize degradation pathways, or generate a comprehensive impurity profile for regulatory submission, LC-MS is the undeniable gold standard. Its superior sensitivity and definitive identification capabilities provide a level of analytical certainty that is essential for modern drug development. By understanding the fundamental strengths and limitations of each technique, researchers can confidently select and apply the most appropriate method to ensure the quality and safety of their synthesized quinoline compounds.
References
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Taylor & Francis Online. (2018-05-24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
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Shinde, Y., & Patankar-Jain, K. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Scientific Research and Engineering Development, 5(4). Retrieved from [Link]
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SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
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Veeprho. (2025-02-11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
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ResearchGate. (2013-03). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Retrieved from [Link]
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Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
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ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
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Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
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PubMed Central (PMC). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
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PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
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G-M-I, Inc. (2023-10-02). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
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National Institutes of Health (NIH). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
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Agilent. PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
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ResearchGate. (2015). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Retrieved from [Link]
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Altabrisa Group. (2025-09-06). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. Retrieved from [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
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Agilent. (2019-09-16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Pharmaoffer. Preparation and Properties of Quinoline. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for C-N Bond Formation: From Ligand Design to Practical Application
Executive Summary
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, has become an indispensable tool in modern chemical synthesis.[1] Its impact is felt across pharmaceutical, agrochemical, and materials science industries, where the arylamine motif is a common structural feature.[2][3] This guide provides an in-depth comparison of the two leading classes of palladium catalysts that enable this transformation: those based on bulky biaryl phosphine ligands and those utilizing N-heterocyclic carbenes (NHCs). We will dissect the mechanistic principles that govern their reactivity, present comparative performance data, and offer practical, field-proven protocols to aid researchers in catalyst selection and experimental design.
The Enduring Importance of the C-N Bond
The C(sp²)–N bond is a cornerstone of countless organic molecules, from life-saving pharmaceuticals to advanced organic materials.[4] Historically, the synthesis of these bonds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[5] The advent of palladium-catalyzed cross-coupling, pioneered by Stephen L. Buchwald and John F. Hartwig, revolutionized this field by providing a highly versatile and general method for C-N bond formation under milder conditions.[6][7] The continuous evolution of catalyst systems has expanded the reaction's scope to include previously challenging substrates, making it a go-to method for synthetic chemists.[8]
A Mechanistic Perspective: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount to appreciating the nuances of catalyst design and selection. The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) active species and proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate. This step is often the rate-determining step, especially for less reactive aryl chlorides.[10]
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[6] A critical competing side reaction is β-hydride elimination, which the design of modern ligands seeks to suppress.[7]
The efficiency of each step is profoundly influenced by the choice of ligand coordinated to the palladium center.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
A Comparative Analysis of Leading Palladium Catalyst Systems
The success of a C-N coupling reaction hinges on the ligand bound to the palladium. The ligand must stabilize the palladium center, promote the desired chemical transformations (oxidative addition and reductive elimination), and suppress unwanted side reactions.
Class 1: Biaryl Phosphine Ligand Systems (The Buchwald Ligands)
This class of ligands represents the gold standard for a vast array of C-N coupling reactions. Their design is predicated on creating a sterically bulky and electron-rich environment around the palladium center.[8]
-
Expertise & Experience: The steric bulk of ligands like XPhos, RuPhos, and BrettPhos is crucial. This bulk promotes the formation of a monoligated, 14-electron L₁Pd(0) species, which is highly reactive towards oxidative addition.[8] Furthermore, the bulky framework facilitates the final reductive elimination step, which is necessary to turn over the catalyst and form the product. The electron-rich nature of the phosphine donor also increases the electron density on the palladium, making the oxidative addition of even challenging substrates like aryl chlorides more favorable.[11]
-
Precatalysts for Practicality: To improve air stability and ease of use, well-defined "precatalysts" have been developed. The G3 (third-generation) and G4 (fourth-generation) Buchwald precatalysts are particularly noteworthy.[12] These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species under the reaction conditions. This eliminates the need to handle air-sensitive Pd(0) sources and phosphine ligands separately, leading to more reproducible results.[13] The G4 precatalysts offer the advantage of generating a more benign and easily removed carbazole byproduct compared to the N-methylcarbazole from G3 precatalysts.[12]
Class 2: N-Heterocyclic Carbene (NHC) Ligand Systems
NHCs have emerged as a powerful alternative to phosphine ligands.[14] They are known for forming exceptionally stable bonds with transition metals and possess distinct electronic properties.
-
Expertise & Experience: NHCs are strong σ-donating ligands, even more so than typical phosphines.[15][16] This strong electron donation significantly enhances the rate of oxidative addition.[17] The steric environment around the metal center can be precisely tuned by modifying the substituents on the NHC ring (e.g., the IPr ligand features bulky 2,6-diisopropylphenyl groups).[17] This combination of strong electron donation and tunable steric bulk makes Pd-NHC complexes highly active catalysts that can operate at low loadings and exhibit high turnover numbers.[18] Their robust nature also imparts thermal stability, allowing reactions to be run at higher temperatures if necessary.[14][15]
Performance Data: A Head-to-Head Comparison
The choice between a biaryl phosphine and an NHC-based system often depends on the specific substrates and desired reaction conditions. The following table summarizes typical performance characteristics for the coupling of a generic aryl chloride with a secondary amine, based on data reported in the literature.
| Catalyst System | Representative Catalyst | Typical Loading (mol %) | Temperature (°C) | Reaction Time (h) | Substrate Scope | Key Advantages |
| Biaryl Phosphine | BrettPhos Pd G3[19] | 1 - 2 | 80 - 110 | 4 - 24 | Broad (Aryl/Heteroaryl-Cl/Br/I, Primary/Secondary Amines) | Extremely broad scope, high functional group tolerance, extensive literature support. |
| N-Heterocyclic Carbene | [Pd(IPr)Cl₂]₂[17] | 0.5 - 1 | 80 - 100 | 2 - 6 | Good (Especially for Aryl-Cl/Br, Secondary Amines) | High stability, very fast reaction rates, lower catalyst loadings often possible. |
Note: Performance is highly dependent on the specific substrates, base, and solvent used. This table is intended as a general guide.
Practical Guidance: Experimental Design and Catalyst Screening
For researchers encountering a new C-N coupling, a systematic screening of catalysts and conditions is the most efficient path to an optimized reaction.
Experimental Workflow for Catalyst Screening
The following workflow provides a robust starting point for comparing the efficacy of different palladium catalyst systems.
Caption: A standardized workflow for screening palladium catalysts.
General Protocol for a Benchmark C-N Coupling Reaction
This protocol describes the coupling of 4-chloro-toluene with morpholine, a common test reaction.
Materials:
-
Palladium precatalyst (e.g., BrettPhos Pd G3 or [Pd(IPr)Cl₂]₂)
-
4-Chloro-toluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vials with stir bars
-
Standard glassware for workup
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst (0.01 mmol, 1 mol%) to a reaction vial containing a stir bar.
-
Reagent Addition: To the vial, add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (2 mL).
-
Add 4-chloro-toluene (127 mg, 1.0 mmol).
-
Add morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the designated time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert conditions if possible) and analyzing it by GC-MS or LC-MS.
-
Workup: After the reaction is complete (as determined by monitoring), cool the vial to room temperature. Carefully quench the reaction by adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product and determine the isolated yield.
Conclusion: The Future of C-N Bond Formation
The development of palladium catalysts for C-N bond formation is a testament to the power of ligand design in solving fundamental synthetic challenges. Both biaryl phosphine and NHC-based systems offer robust and versatile solutions for the modern chemist. While biaryl phosphines provide an exceptionally broad and well-documented scope, NHC-based catalysts often deliver remarkable activity and stability. The choice of catalyst should be guided by the specific demands of the substrate and the desired process efficiency. As the field continues to evolve, we can anticipate the emergence of even more active, selective, and sustainable catalytic systems that will further empower innovation in chemical synthesis.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Haskel, A., Straub, T., & Eisen, M. S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]
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Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. (2024). ProQuest. Retrieved January 6, 2026, from [Link]
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Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2017). New Journal of Chemistry. Retrieved January 6, 2026, from [Link]
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Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]
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Palladium–NHC complex - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975.
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. (2025). ACS Fall 2025.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering, 5(11), 2041-2051.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Quinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Quinoline Synthesis
This guide provides an in-depth, workflow-based approach to assessing the purity of novel quinoline derivatives. We will move beyond a simple recitation of techniques to explain the causality behind the analytical choices, emphasizing the creation of a self-validating system of orthogonal methods. This ensures the highest degree of confidence in the purity, identity, and overall quality of your synthesized compounds, adhering to the principles outlined by international guidelines such as the ICH Q3A(R2) for impurities in new drug substances.[6][7][8]
The Analytical Workflow: A Step-by-Step Validation Process
A robust purity assessment is not a single measurement but a multi-faceted investigation. Each step provides a layer of evidence, and together, they form a cohesive and trustworthy purity profile.
Caption: Overall workflow for comprehensive purity assessment of quinoline derivatives.
Part 1: The First Pass — Rapid Screening with Thin-Layer Chromatography (TLC)
Expertise & Experience: Before committing to time-consuming quantitative analysis, a quick, qualitative assessment is essential. TLC is the fastest method to monitor the progress of a synthesis reaction.[9][10] Its primary purpose is to quickly visualize the disappearance of starting materials and the appearance of the product spot. This prevents the premature work-up of incomplete reactions, saving significant time and resources.
Trustworthiness: While not quantitative, TLC provides a reliable visual indication of complexity. A single, well-defined spot suggests a relatively clean product, whereas multiple spots or streaking indicates the presence of impurities that will require more rigorous purification and analysis.
Experimental Protocol: Monitoring a Quinoline Synthesis via TLC
-
Plate Preparation: Use silica gel 60 F-254 plates. With a pencil, lightly draw an origin line ~1 cm from the bottom.
-
Spotting:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your limiting aromatic amine or other key starting material.
-
Lane 2 (Co-spot - Co): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps to definitively distinguish the product from the starting material, especially if their Rf values are similar.[10]
-
Lane 3 (Reaction Mixture - Rxn): Spot a small aliquot of your reaction mixture.[10]
-
-
Development:
-
Prepare a mobile phase. For many quinoline derivatives, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate works well.[9] A common starting ratio is 7:3 Hexanes:EtOAc.
-
Place a small amount of the mobile phase in a developing chamber with a lid and allow the atmosphere to saturate.
-
Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.
-
-
Visualization:
-
Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Quinoline rings are typically UV-active and will appear as dark spots.
-
Circle the observed spots with a pencil.
-
Further visualization can be achieved using an iodine chamber.
-
-
Interpretation: The reaction is considered complete when the starting material spot is absent in the "Rxn" lane, and a new, distinct product spot is clearly visible.
Part 2: The Gold Standard — Quantitative Purity by HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of organic compounds.[11] For quinoline derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase to separate compounds based on their hydrophobicity.[11][12] The result is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component, allowing for precise purity calculation as an area percentage.
Trustworthiness: A validated HPLC method is the cornerstone of a trustworthy purity claim. The method's ability to separate the main compound from all potential impurities (starting materials, isomers, by-products) is critical. This is often referred to as a "stability-indicating" method, as it can also separate the parent compound from its degradation products.
Experimental Protocol: RP-HPLC Purity Analysis of a Quinoline Derivative
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven is required.[11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for many aromatic compounds.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid improves peak shape by suppressing the ionization of basic nitrogen in the quinoline ring.[12][13]
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).[12]
-
Detection Wavelength: 254 nm is a good starting point, as quinoline systems typically show strong absorbance here.[11][13] A photodiode array (PDA) detector is ideal for checking peak purity across multiple wavelengths.
-
-
Sample Preparation:
-
Prepare a stock solution of your synthesized quinoline derivative at approximately 1 mg/mL in a suitable diluent, such as a 50:50 mixture of ACN and water.[12]
-
-
Gradient Program: A gradient is essential for eluting compounds with a range of polarities.
-
This is a typical starting gradient and must be optimized for your specific compound.
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 95 18.0 95 18.1 30 | 25.0 | 30 (Re-equilibration) |
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Comparison of HPLC Conditions
| Parameter | Method 1 (Standard) | Method 2 (Alternative Selectivity) | Rationale for Comparison |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | A Phenyl column introduces π-π interactions, offering different selectivity for aromatic compounds like quinolines, potentially resolving impurities that co-elute on a C18 column.[13] |
| Purity (%) | 98.7% | 98.6% (with better resolution of impurity at 8.1 min) | Confirms purity value while demonstrating the importance of testing orthogonal column chemistries. |
| Retention Time | 9.2 min | 10.5 min | Highlights the different retention mechanisms. |
| Tailing Factor | 1.2 | 1.1 | Both methods provide good peak shape. |
Part 3: The Orthogonal Confirmation — Identity and Mass Verification
Expertise & Experience: An HPLC chromatogram showing a 99% pure peak is meaningless if that peak is not your target compound. Orthogonal methods—techniques that measure different chemical properties—are required for a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, while Mass Spectrometry (MS) confirms the molecular weight.[3][14]
Trustworthiness: This two-pronged approach builds immense confidence. NMR confirms the atomic connectivity and stereochemistry, ensuring the correct isomer was synthesized.[14] MS, especially when coupled with HPLC (LC-MS), confirms that the main peak in the chromatogram has the correct mass and provides the masses of impurities, which is the first step in their identification.[3][15][16]
Caption: Logical relationship of orthogonal validation for purity assessment.
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environment.
-
Acquire a ¹³C NMR spectrum to observe the carbon backbone.
-
For complex structures, 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential for unambiguous signal assignment.[14][17]
-
-
Analysis: Compare the observed chemical shifts, coupling constants, and integrations to the expected values for the target structure. The absence of significant unassigned peaks is a strong indicator of high purity.
Experimental Protocol: LC-MS Mass Verification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer). Electrospray ionization (ESI) is a common soft ionization technique suitable for most quinoline derivatives.[16][18]
-
Method: Use the same or a compatible LC method as the HPLC purity analysis. This allows direct correlation of the UV peaks with their corresponding masses.
-
Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Verify that the observed mass (typically as the [M+H]⁺ ion in positive ESI mode) corresponds to the calculated molecular weight of the target compound.
-
High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering an even higher degree of confidence.[18]
-
Examine the mass spectra of minor peaks to identify potential impurities.[15]
-
Part 4: The Final Check — Thermal Analysis with DSC
Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[19] For a pure, crystalline compound, DSC shows a sharp, well-defined melting endotherm. The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting peak.[20][21]
Trustworthiness: DSC serves as an excellent orthogonal method to chromatography.[22][23] While HPLC measures purity based on separation, DSC measures bulk purity based on thermodynamic principles (the van't Hoff equation).[23] It is particularly sensitive for detecting eutectic impurities in highly pure (>98%) crystalline samples.[22][23] A sharp melting peak from DSC corroborates the high purity determined by HPLC.
Experimental Protocol: Purity Determination by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline quinoline derivative into an aluminum DSC pan and crimp-seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition under a nitrogen atmosphere.
-
-
Data Analysis:
-
The instrument software will integrate the melting endotherm.
-
Based on the shape of the melting curve, the software can calculate the mole percent purity. A sharp peak with an onset close to the literature melting point is indicative of high purity.[20]
-
Data Presentation: Summary of Orthogonal Purity Assessment
| Analytical Technique | Purpose | Result for "Quinoline Derivative X" | Interpretation |
| TLC | Reaction Monitoring | Single major spot (Rf = 0.5), SM absent | Reaction complete, product formed. |
| RP-HPLC | Quantitative Purity | Main Peak: 99.6% (Area), RT=12.5 min | Compound is of high purity. |
| ¹H & ¹³C NMR | Structural Confirmation | Spectrum matches proposed structure; no significant unassigned peaks. | The main component is the correct molecule. |
| LC-MS | Mass Verification | Main peak shows [M+H]⁺ = 315.1234 (Calc. 315.1232) | The molecular weight is correct. |
| DSC | Thermal Purity | Sharp melting endotherm at 175.2 °C (Purity: 99.7 mol%) | Confirms high crystalline purity, corroborating HPLC data. |
Conclusion
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][6]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link][7]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][8]
-
Markovich, R. et al. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link][22]
-
Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. [Link][23]
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link][20]
-
Infinity Thermal. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link][19]
-
Pharma Tutor. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link][4]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link][5]
-
International Journal of Futuristic Research and Innovation. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link][1]
-
Washington State University. Monitoring Reactions by TLC. [Link][9]
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Görög, S. (2007). Mass spectrometry in impurity profiling. ResearchGate. [Link][16]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link][18]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link][2]
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- 23. akjournals.com [akjournals.com]
Navigating the Synthesis of 4-Amino-7-Bromoquinoline Derivatives: A Comparative Guide
<
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously embodied by the antimalarial drug chloroquine.[1] Modifications to this core structure, particularly at the 7-position, are a key strategy for developing new therapeutic agents with improved efficacy, modulated physicochemical properties, and the ability to overcome drug resistance.[1][2] This guide provides a comparative analysis of alternative synthetic routes to 4-amino-7-bromoquinoline derivatives, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of each approach, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions, providing experimental data and field-proven insights to inform your synthetic strategy.
The Strategic Importance of the 7-Bromo Substituent
The bromine atom at the 7-position of the quinoline ring serves as a versatile synthetic handle. Its presence allows for a diverse array of subsequent transformations, including Suzuki, Negishi, and Ullmann-type couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[2] This chemical flexibility is paramount in structure-activity relationship (SAR) studies, where the systematic modification of this position can lead to the discovery of novel compounds with enhanced biological activity.
Comparative Analysis of Synthetic Routes
The synthesis of 4-amino-7-bromoquinoline derivatives can be broadly categorized into a few key strategies. The choice of the optimal route depends on several factors, including the desired substitution pattern on the 4-amino group, scale of the reaction, and tolerance to specific functional groups.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method
The most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This approach typically involves the reaction of a 4,7-dihaloquinoline, most commonly 4,7-dichloroquinoline or the key intermediate 7-bromo-4-chloroquinoline, with a primary or secondary amine.[1][2]
Causality Behind Experimental Choices: The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 4-position is significantly more reactive than the halogen at the 7-position due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for selective substitution at the C4 position.[1][5][6]
Advantages:
-
Simplicity and Cost-Effectiveness: This method often utilizes readily available starting materials and does not typically require expensive catalysts.
-
Broad Substrate Scope: A wide variety of amines can be used as nucleophiles.[3]
Limitations:
-
Harsh Reaction Conditions: Often requires high temperatures and polar, high-boiling solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7][8]
-
Base Sensitivity: The use of strong bases can be incompatible with sensitive functional groups.
Data Presentation: Comparison of SNAr Conditions
| Starting Material | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Butylamine | Neat | - | 120-130 | 6 | - | [9] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | - | 130 | 7 | - | [9] |
| 4,7-Dichloroquinoline | o-(Diethylaminomethyl)benzylamine | NMP | K2CO3, TEA | Reflux | 15 | - | [7] |
| 7-Bromo-4-chloroquinoline | 1,3-Diaminopropane | NMP | K2CO3, TEA | 140 | 1 | - | [2] |
Experimental Protocol: Typical SNAr Synthesis [7][9]
-
To a round-bottomed flask, add 4,7-dichloroquinoline (1.0 eq), the desired amine (1.0-2.0 eq), potassium carbonate (1.5 eq), and triethylamine (2.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 15 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with brine and water to remove NMP.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Milder Alternative
For substrates that are sensitive to the harsh conditions of traditional SNAr, the Buchwald-Hartwig amination offers a powerful and milder alternative.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under significantly less forcing conditions.[10][12]
Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10][13] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Advantages:
-
Mild Reaction Conditions: Typically proceeds at lower temperatures than SNAr.
-
High Functional Group Tolerance: Compatible with a wider range of functional groups.
-
Broader Scope: Can be applied to less reactive aryl halides.[11]
Limitations:
-
Cost: Palladium catalysts and specialized ligands can be expensive.[11]
-
Air and Moisture Sensitivity: The catalyst and some reagents may require handling under inert conditions.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 80-100 | High | [10] |
| Aryl Chloride | Primary Amine | Pd(OAc)2 | JosiPhos | NaOt-Bu | Toluene | 100 | High | [14] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the 7-bromo-4-chloroquinoline (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-5 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.0 eq) in a dry Schlenk tube.
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Copper-Catalyzed Ullmann Condensation: A Classic Approach Revisited
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8][15] While traditionally requiring harsh conditions, modern modifications with the use of ligands have made this a more viable option.[8][16]
Causality Behind Experimental Choices: The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes a nucleophilic substitution-like reaction with the aryl halide.[8][17] The use of ligands, such as diamines, can accelerate the reaction and allow for lower temperatures.[16][18]
Advantages:
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium.
-
Alternative Reactivity: Can be successful for substrates where palladium-catalyzed methods fail.
Limitations:
-
High Temperatures: Often still requires higher temperatures than Buchwald-Hartwig amination.[8]
-
Stoichiometric Copper: Traditional methods often required stoichiometric amounts of copper, though catalytic versions are now more common.[8]
Data Presentation: Modern Ullmann Condensation Conditions
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Aryl Iodide | Aniline | CuI | Phenanthroline | K2CO3 | DMF | 120 | [8] |
| Aryl Bromide | Aniline | CuI | N,N'-dimethylethylenediamine | K3PO4 | Toluene | 100 | [18] |
Experimental Protocol: Ligand-Accelerated Ullmann Condensation [18]
-
Combine the 7-bromo-4-chloroquinoline (1.0 eq), the amine (1.2 eq), CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K3PO4, 2.0 eq) in a reaction vessel.
-
Add a suitable solvent (e.g., toluene, dioxane).
-
Heat the mixture to the desired temperature (typically 100-150 °C) under an inert atmosphere.
-
After completion, cool the reaction, dilute with a solvent, and filter to remove insoluble salts.
-
Wash the organic layer with aqueous ammonia to remove residual copper, followed by water and brine.
-
Dry, concentrate, and purify the product as previously described.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[19] Both SNAr and metal-catalyzed reactions can be significantly accelerated under microwave conditions.[3][20]
Causality Behind Experimental Choices: Microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reactions.
Advantages:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[3][21]
-
Improved Yields and Purity: The rapid heating can minimize the formation of side products.[20]
-
High-Throughput Synthesis: Enables the rapid generation of compound libraries for screening.
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: Scaling up microwave reactions can be non-trivial.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted SNAr
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | DMSO | 140-180 | 20-30 min | 80-95 | [3] |
| Microwave | DMSO | 160 | 2 min | 81-92 | [19] |
Experimental Protocol: Microwave-Assisted SNAr [3][19]
-
In a microwave-safe reaction vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.2 eq), and a suitable solvent (e.g., DMSO). A base may be required depending on the amine.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time.
-
After cooling, work up the reaction mixture as described for the conventional SNAr protocol.
Visualization of Synthetic Workflows
Caption: Alternative synthetic pathways to 4-amino-7-bromoquinoline derivatives.
Conclusion and Future Perspectives
The synthesis of 4-amino-7-bromoquinoline derivatives is a well-established field with a variety of robust methods at the disposal of the synthetic chemist. Classical SNAr reactions remain a straightforward and cost-effective approach, particularly for large-scale synthesis. For more delicate substrates or when milder conditions are paramount, the Buchwald-Hartwig amination provides an excellent, albeit more expensive, alternative. The Ullmann condensation offers a valuable option when other methods fail, and its modern, ligand-accelerated variants have significantly improved its practicality. The advent of microwave-assisted synthesis has revolutionized the speed at which these compounds can be prepared, making it an indispensable tool for rapid library synthesis and methods development.
The choice of synthetic route will ultimately be dictated by the specific requirements of the target molecule and the resources available. By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize novel 4-amino-7-bromoquinoline derivatives for the advancement of drug discovery.
References
- Benchchem. (n.d.). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Singh, K., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 59-62.
-
de Villiers, K. A., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(10), e0164436. Retrieved from [Link]
-
Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 156. Retrieved from [Link]
-
Khan, S. A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 45(9), 4438-4448. Retrieved from [Link]
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Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 156. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Murugan, K., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(6), 3539-3547. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13274-13285. Retrieved from [Link]
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Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave assisted synthesis of 4‐quinolones. Retrieved from [Link]
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Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33629-33653. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot synthesis of 4-aminoquinolines 129. Retrieved from [Link]
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Al-Tel, T. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Molecules, 27(3), 1023. Retrieved from [Link]
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Melato, S., et al. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. QSAR & Combinatorial Science, 26(11‐12), 1243-1248. Retrieved from [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021. Retrieved from [Link]
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de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021. Retrieved from [Link]
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Kempe, K., & Schmalz, H. G. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1158-1165. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Low Molecular Weight 1,4-Benzoquinone Derivatives
For researchers, scientists, and drug development professionals, the 1,4-benzoquinone scaffold represents a privileged structure in medicinal chemistry.[1] These compounds, characterized by a six-membered ring with two carbonyl groups in a para arrangement, are ubiquitous in nature and serve as the backbone for numerous synthetic molecules with potent biological activities.[2] This guide provides a comparative analysis of the anticancer, antimicrobial, and antioxidant properties of low molecular weight 1,4-benzoquinone derivatives, supported by experimental data and detailed protocols to facilitate further research and development.
Section 1: Anticancer Activity of 1,4-Benzoquinone Derivatives
Low molecular weight 1,4-benzoquinone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4][5] Their mechanism of action is often multifaceted, involving the induction of oxidative stress, apoptosis, and interference with key cellular processes like DNA replication.[6][7][8]
Comparative Cytotoxicity
The cytotoxic potential of these derivatives is highly dependent on the nature and position of substituents on the benzoquinone ring. The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for several derivatives against various human cancer cell lines, showcasing their potent activity, often in the low micromolar range.[9]
| Derivative Class | Example Derivative | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Dimeric 1,4-Benzoquinone | Peniquinone A | MCF-7 (Breast) | MTT Assay | 12.39 | [3] |
| U87 (Glioblastoma) | MTT Assay | 9.01 | [3] | ||
| PC3 (Prostate) | MTT Assay | 14.59 | [3] | ||
| Peniquinone B | MCF-7 (Breast) | MTT Assay | 25.32 | [3] | |
| U87 (Glioblastoma) | MTT Assay | 13.45 | [3] | ||
| PC3 (Prostate) | MTT Assay | 19.93 | [3] | ||
| Amino-substituted | ABQ-3 | HCT-116 (Colon) | MTT Assay | 5.22 ± 2.41 | [4] |
| MCF-7 (Breast) | MTT Assay | 7.46 ± 2.76 | [4] | ||
| Brominated Plastoquinone | BrPQ5 | MCF-7 (Breast) | 5-Dose Assay | 2.21 | [9] |
| CCRF-CEM (Leukemia) | 5-Dose Assay | 1.55 | [9] | ||
| HCT-116 (Colon) | 5-Dose Assay | 2.00 | [9] |
Mechanism of Action: Induction of Apoptosis via ROS Generation
A primary mechanism by which 1,4-benzoquinone derivatives exert their anticancer effects is through the generation of reactive oxygen species (ROS).[8] This increase in intracellular ROS can lead to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[6][9] Some derivatives have also been shown to downregulate inhibitor of apoptosis proteins (IAPs) and inhibit the NF-κB pathway.[10]
Below is a diagram illustrating the ROS-mediated intrinsic apoptosis pathway induced by certain 1,4-benzoquinone derivatives.
Caption: ROS-mediated intrinsic apoptosis pathway.
Experimental Protocol: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom plates
-
1,4-Benzoquinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 7-bromoquinolin-4-ylcarbamate
This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS No. 1416438-99-7). As a brominated heterocyclic compound frequently used as an intermediate in pharmaceutical and agrochemical research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This guide moves beyond mere instruction to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Foundational Knowledge: Waste Characterization
The cornerstone of safe disposal is accurate waste characterization. This compound must be classified based on its chemical structure and potential hazards.
-
Primary Classification: Halogenated Organic Waste : The presence of a bromine atom on the quinoline ring definitively places this compound in the halogenated organic waste stream.[3][4] This is the single most critical factor for its disposal. Halogenated wastes cannot be recycled as fuel like some non-halogenated solvents and require specialized high-temperature incineration with acid gas scrubbers to neutralize the hydrogen bromide (HBr) formed during combustion.[5][6] Mixing this waste with non-halogenated streams leads to costly re-segregation and can violate disposal regulations.[6]
-
Secondary Classification: Carbamate Derivative : This compound is a carbamate, a class of chemicals with specific regulatory oversight. The U.S. Environmental Protection Agency (EPA) has established Land Disposal Restrictions (LDR) for carbamate wastes, which may require specific treatment standards before final disposal.[7]
-
Hazardous Decomposition Products : While detailed toxicological data for this specific compound is limited, thermal decomposition is expected to release hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[8]
| Property | Description | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1416438-99-7 | [1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |
| Primary Waste Category | Halogenated Organic Waste | [3][5][6] |
| Prohibited Disposal | Do not dispose of down the drain or in regular solid waste. | [9] |
| Required Disposal Method | Collection for licensed hazardous waste incineration. | [3][10] |
Standard Operating Procedure for Disposal
Adherence to a systematic protocol is essential for safety and compliance. The following steps provide a clear workflow for managing waste this compound and associated materials.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The goal is to prevent skin, eye, and respiratory exposure.
-
Eye Protection : Wear chemical splash goggles or a face shield.[11]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[9][11]
-
Body Protection : A standard laboratory coat is mandatory. For handling larger quantities, a chemically resistant apron is recommended.[9]
-
Respiratory Protection : All handling and waste consolidation should occur inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[9][12]
Step 2: Segregate the Waste at the Point of Generation This is the most critical control step. Proper segregation prevents dangerous reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [3][4]
-
Add solid this compound directly to this container.
-
If dissolving or rinsing glassware, use a compatible solvent and collect the rinsate in the same halogenated waste stream.
-
Crucially, do not mix this waste with:
Step 3: Ensure Proper Containerization and Labeling The waste container serves as the primary barrier between the chemical and the environment.
-
Container Material : Use a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a screw-top cap that can be tightly sealed.[4][9]
-
Labeling : Label the container before adding any waste.[4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accumulation start date.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
Step 4: Store Waste Appropriately Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a location that minimizes risks of spills or breakage.
-
Always use secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[5]
-
Keep the container closed at all times except when actively adding waste.[4][5]
Step 5: Arrange for Final Disposal The final step is to transfer the waste to trained professionals.
-
Contact your institution's EHS department or equivalent safety office to schedule a pickup for your hazardous waste.[9][13]
-
Follow all institutional procedures for waste pickup requests and documentation.[13]
-
Never attempt to dispose of the chemical yourself via incineration or chemical treatment.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposure
Accidents require a swift and correct response to minimize harm.
Small Spill Cleanup (inside a chemical fume hood):
-
Ensure your PPE is on.[12]
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4][5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Clean the spill area with a cloth and a suitable solvent. Dispose of the cloth and any contaminated cleaning materials as halogenated hazardous waste.[9]
For large spills, or any spill outside of a fume hood:
-
Evacuate the immediate area.[4]
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's emergency number or EHS department for assistance.[5]
First Aid:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
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HAZARDOUS WASTE SEGREGATION . Bucknell University.
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.
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Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide . BenchChem.
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tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | CAS 2089301-09-5 . American Elements.
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MATERIAL SAFETY DATA SHEET - tert-Butyl (6-bromoquinolin-3-yl)carbamate . Chemable.
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Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling Tert-butyl 7-bromoquinolin-4-ylcarbamate
For the researchers and scientists at the forefront of drug development, novel chemical entities are the currency of innovation. Tert-butyl 7-bromoquinolin-4-ylcarbamate is one such molecule, a valuable intermediate in the synthesis of complex quinoline derivatives with potential therapeutic applications.[1][2] However, as with any compound where comprehensive toxicological data is not yet widely available, its handling demands a protocol built on caution, structural chemical intuition, and a deep respect for the hierarchy of safety controls.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic, risk-based workflow that empowers you to make informed safety decisions in the laboratory. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring that your groundbreaking research is conducted with the highest commitment to safety.
Hazard Identification: A Precautionary Approach
Comprehensive, peer-reviewed toxicological data for this compound is limited. In such cases, a prudent approach is to infer potential hazards based on its constituent structural motifs: a halogenated quinoline core and a carbamate functional group.[3] This principle dictates that the derivative should be considered at least as hazardous as its parent compounds until proven otherwise.[3]
-
Halogenated Quinolines: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[4] Halogenated aromatic compounds, in general, can be toxic and environmentally persistent.[5][6]
-
Carbamates: While the tert-butyl carbamate (Boc) group is primarily a stable protecting group, other compounds in the carbamate class can exhibit toxicity. The toxicological properties of this specific molecule have not been fully investigated.[7]
Given the lack of specific data, This compound must be treated as a hazardous substance with unknown long-term toxicity .[3][8] All handling procedures should reflect this conservative assessment.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. The foundation of a safe laboratory environment is built upon robust engineering and administrative controls, as mandated by frameworks like the OSHA Chemical Hygiene Plan (CHP).[9][10][11][12][13]
Engineering Controls
These are physical changes to the workspace that isolate you from the hazard.
-
Certified Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and any work with its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Administrative Controls
These are the policies and procedures that dictate how work is safely performed.
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited.[3]
-
Standard Operating Procedures (SOPs): A lab-specific SOP for handling this compound must be written and approved.[13] This document should detail every step from procurement to disposal.
-
Training: All personnel must be trained on this SOP and the general principles of the laboratory's Chemical Hygiene Plan before commencing any work.[10][12]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. For a compound with unknown toxicity, a higher level of protection is warranted.[8][14]
| Protection Type | Required PPE | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[3][14] | Protects against splashes of solutions or accidental aerosolization of the solid powder. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or toxic materials outside a fume hood (e.g., during transport).[14] |
| Body Protection | Flame-resistant laboratory coat.[14] | A lab coat protects personal clothing and skin from contamination.[8] Flame-resistant material is a best-practice standard in modern research labs where flammable solvents are ubiquitous. |
| Hand Protection | Double-gloving: an inner flexible laminate glove (e.g., Silver Shield) with a heavy-duty, chemically resistant outer glove (e.g., nitrile).[14] | For chemicals of unknown toxicity, a single pair of nitrile gloves may not provide sufficient protection against breakthrough.[15] Double-gloving with dissimilar materials offers enhanced protection.[15] Gloves must be inspected before use and changed immediately upon contamination. |
| Foot Protection | Closed-toe shoes. | This is a minimum requirement for any laboratory setting to protect against spills and falling objects.[14] |
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// Edges start -> hazard_id; hazard_id -> risk_assess; risk_assess -> eng_controls; risk_assess -> admin_controls; eng_controls -> ppe_required; admin_controls -> ppe_required; ppe_required -> select_ppe [label="Yes"]; select_ppe -> ppe_list; ppe_list -> end; } caption: "Risk-based workflow for PPE selection."
Step-by-Step Handling & Disposal Protocol
Weighing and Transferring the Solid
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of this compound. Avoid any actions that could generate dust.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.
-
Decontamination: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol) and wipe, treating the wipe as hazardous waste.
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use absorbent pads to soak up any spilled solution. For solid spills, gently cover with absorbent material to prevent aerosolization.
-
Wipe the area clean, placing all contaminated materials into a sealed bag for hazardous waste disposal.[6]
-
-
Major Spill or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Notify your supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Waste Disposal
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Stream Identification: As a halogenated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[5][16]
-
Segregation: Do NOT mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17][18] Also, keep it separate from acidic, basic, or aqueous waste streams.[17][18]
-
Container Management: Waste containers must be kept closed except when adding waste, be properly labeled with the full chemical names of all contents, and stored in a designated satellite accumulation area within secondary containment.[6][18]
// Node Definitions start [label="Waste Generated:\n- Contaminated solids\n- Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; is_halogenated [label="Is the compound\nhalogenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; halogen_waste [label="Collect in 'Halogenated\nOrganic Waste' container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; non_halogen_waste [label="Collect in 'Non-Halogenated\nOrganic Waste' container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeling [label="Label container with\nfull chemical names\nand percentages", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Store in secondary containment\nin Satellite Accumulation Area", fillcolor="#5F6368", fontcolor="#FFFFFF"]; disposal [label="Request pickup by EHS\nfor proper disposal", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> is_halogenated; is_halogenated -> halogen_waste [label="Yes (Contains Bromine)"]; is_halogenated -> non_halogen_waste [label="No"]; halogen_waste -> labeling; non_halogen_waste -> labeling; labeling -> storage; storage -> disposal; } caption: "Decision workflow for chemical waste disposal."
By integrating this expert guidance into your laboratory's Chemical Hygiene Plan, you ensure that your pursuit of scientific advancement is built on an unshakeable foundation of safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
